molecular formula C9H6BrFO B3011192 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1273595-81-5

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B3011192
CAS No.: 1273595-81-5
M. Wt: 229.048
InChI Key: UJFQGEGLVMENFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS RN: 1273595-81-5) is a high-purity bromo-fluoro indanone derivative offered as a white to yellow powder or crystal . This compound is characterized by a melting point of 120°C to 124°C . With a molecular formula of C₉H₆BrFO and a molecular weight of 229.05 g/mol, it serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research . Its structure, featuring both bromo and fluoro substituents on the aromatic ring of the indanone core, makes it a crucial intermediate for the construction of more complex molecules, particularly in pharmaceutical development for applications such as protein degrader building blocks . Researchers utilize this compound in cross-coupling reactions, where the bromo group can act as a handle for metal-catalyzed transformations, and the fluoro group can influence the electronic properties and bioavailability of the final target molecule. This product is For Research Use Only. It is strictly for professional manufacturing, research laboratories, and industrial or commercial usage. It is not intended for medical, human, or veterinary use . Please refer to the product's Safety Data Sheet (SDS) for hazard and handling information, including the use of personal protective equipment, as this compound may cause skin and serious eye irritation .

Properties

IUPAC Name

6-bromo-5-fluoro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFQGEGLVMENFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery

Foreword for the Senior Application Scientist

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. The information herein is a consolidation of data from chemical suppliers, patent literature, and scientific publications on related indanone derivatives, presented to facilitate further research and development in medicinal chemistry.

Introduction: The Significance of the Indanone Scaffold

This compound is a halogenated derivative of 1-indanone. The indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This is due to its prevalence in a wide array of pharmacologically active compounds and natural products. The strategic incorporation of bromo and fluoro substituents onto the aromatic ring of the indanone structure significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make this compound a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents. The indanone moiety is a key component in drugs with diverse therapeutic activities, including treatments for Alzheimer's disease, cancer, and microbial and viral infections.[1]

Physicochemical and Spectroscopic Profile

While a complete, experimentally verified dataset is not extensively available in public literature, the following tables summarize the known physicochemical properties and predicted spectroscopic features of this compound.

Physicochemical Properties

The fundamental properties of this compound are primarily sourced from commercial suppliers.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1273595-81-5[2][3]
Molecular Formula C₉H₆BrFO
Molecular Weight 229.05 g/mol
Appearance White to Yellow powder to crystal[2]
Melting Point 120.0 to 124.0 °C[2]
Purity >97.0% (GC)[2]
Synonyms 6-Bromo-5-fluoro-1-indanone[2]
Spectroscopic Analysis (Predicted)

Detailed, experimentally validated spectroscopic data with complete peak assignments for this compound are not readily found in publicly accessible databases. The expected spectral characteristics presented below are based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic Region: Two distinct signals for the aromatic protons. One is expected to appear as a doublet, and the other as a doublet of doublets, arising from coupling to the adjacent proton and the fluorine atom. Aliphatic Region: Two triplets corresponding to the two methylene (-CH₂-) groups at positions 2 and 3 of the indanone ring system.
¹³C NMR Carbonyl Carbon (C=O): A signal in the downfield region (approximately 190-200 ppm). Aromatic Carbons: Six signals are anticipated, with the carbon directly bonded to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant (¹JC-F). Aliphatic Carbons: Two signals corresponding to the methylene carbons.
Mass Spectrometry (EI) Molecular Ion Peak (M⁺): Presence of isotopic peaks at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Fragmentation: A significant fragment corresponding to the loss of a neutral carbonyl group ([M-CO]⁺).
Infrared (IR) Carbonyl Stretch: A strong absorption band characteristic of the ketone's C=O stretch, expected around 1700-1720 cm⁻¹. Other Features: Bands corresponding to aromatic C-H and C=C stretching, as well as a C-F stretching band.

Synthesis and Experimental Protocols

The synthesis of this compound is documented in patent literature, where it serves as a crucial intermediate. The most common and effective method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[4]

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A documented method for the synthesis of this compound involves the cyclization of 3-(4-bromo-3-fluorophenyl)propanoic acid, utilizing a strong acid catalyst like polyphosphoric acid (PPA).[5]

Synthetic Pathway reactant 3-(4-bromo-3-fluorophenyl)propanoic acid product This compound reactant->product Polyphosphoric Acid, 80°C

Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent WO2015191506A2.[5]

  • Reaction Setup: A mixture of 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 equivalent) and polyphosphoric acid is prepared in a suitable reaction vessel.

  • Reaction Conditions: The reaction mixture is heated to 80°C and stirred for an extended duration (e.g., 160 hours, as detailed in the patent). The reaction's progress should be monitored using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water to quench the reaction.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent, such as ethyl acetate. The organic layers are then combined.

  • Purification: The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification of the crude this compound can be achieved through techniques like recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its three primary functional components: the ketone, the substituted aromatic ring, and the acidic protons alpha to the carbonyl group.

  • Ketone Transformations: The carbonyl group is amenable to a wide range of classical ketone reactions, including reduction to the corresponding alcohol (6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol), reductive amination, and the addition of organometallic reagents.

  • Aromatic Ring Functionalization: The bromine atom on the aromatic ring serves as a versatile handle for further modifications via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a diverse array of substituents, which is crucial for structure-activity relationship (SAR) studies.

  • Alpha-Functionalization: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic and can be deprotonated by a base to form an enolate. This enolate can subsequently react with various electrophiles, enabling alkylation, aldol condensation, and other carbon-carbon bond-forming reactions at this position.

Recent patent literature also describes a reaction where this compound is treated with isopentyl nitrite in the presence of HCl, indicating its utility in the synthesis of diazo compounds or other transformations involving nitrosation.[6]

Reactivity Pathways start This compound product1 Alcohol Derivative start->product1 Reduction (e.g., NaBH4) product2 Cross-Coupled Product start->product2 Cross-Coupling (e.g., Suzuki) product3 Alpha-Substituted Product start->product3 Enolate Formation -> Electrophile

Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

Indanone derivatives are of considerable interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of fluorine and bromine atoms in this compound can further enhance these properties.

  • Scaffold for Bioactive Molecules: This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic uses. The bromo and fluoro substituents can be strategically utilized to optimize the pharmacokinetic and pharmacodynamic profiles of the final drug candidates.[7][8]

  • Precursor for Central Nervous System (CNS) Agents: Halogenated indanones are frequently employed in the development of agents that target the CNS, including the synthesis of ligands for serotonin and dopamine receptors.[7]

  • Intermediate for Kinase Inhibitors: Patent literature reveals that this compound is a key intermediate in the synthesis of RAF serine/threonine protein kinase inhibitors, which are under investigation for the treatment of various cancers.[6]

The adaptability of this building block facilitates the creation of diverse chemical libraries for high-throughput screening against a multitude of biological targets, solidifying its importance as a valuable tool in modern drug discovery programs.

Conclusion

This compound is a strategically substituted indanone derivative with significant potential as a building block in medicinal chemistry. While comprehensive experimental data is not fully available in the public domain, the known synthetic routes and the predictable reactivity of its functional groups make it a valuable intermediate for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore the potential of this versatile scaffold.

References

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Introduction

This compound is a halogenated indanone derivative. The indanone core is a valuable scaffold in medicinal chemistry and materials science, appearing in compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of bromine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making precise structural characterization an absolute prerequisite for any further research or development.[3]

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causal logic behind the analytical strategy, ensuring each step provides a layer of validation for the final structural assignment.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structure elucidation of a novel or synthesized compound is a systematic process of gathering and integrating evidence from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. Our strategy relies on a three-pronged approach: confirming the elemental formula, identifying key functional groups, and finally, assembling the atomic connectivity.

G cluster_0 cluster_1 Step 1: Elemental Composition cluster_2 Step 2: Functional Group ID cluster_3 Step 3: Connectivity & Stereochemistry cluster_4 A Sample: 6-Bromo-5-fluoro- 2,3-dihydro-1H-inden-1-one B High-Resolution Mass Spectrometry (HRMS) D FTIR Spectroscopy F NMR Spectroscopy (¹H, ¹³C, ¹⁹F) C Molecular Formula Confirmed: C₉H₆BrFO B->C H Final Structure Confirmed E Key Groups Identified: - C=O (Ketone) - Aromatic Ring - C-F Bond D->E G Atomic Connectivity Assembled: - Proton Environment - Carbon Skeleton - F, Br, C=O Positions F->G

Caption: Overall workflow for structure elucidation.

Part 1: High-Resolution Mass Spectrometry (HRMS) – Confirming the Foundation

Expertise & Causality: Before attempting to assemble a structure, we must be certain of the constituent parts. HRMS is the gold standard for determining the elemental composition of a compound with high precision. For a molecule containing bromine, this technique offers a unique, self-validating feature. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[4] Consequently, any molecular ion containing a single bromine atom will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by two mass units (M and M+2). Observing this pattern is definitive proof of bromine's presence.[5]

Expected HRMS Data

The expected molecular formula is C₉H₆BrFO. We can calculate the theoretical exact masses for the molecular ions containing each bromine isotope.

ParameterValueCausality
Molecular Formula C₉H₆BrFODerived from synthesis precursors.
Calculated Mass [M] 227.95861 DaFor the C₉H₆⁷⁹BrFO isotopologue.
Calculated Mass [M+2] 229.95656 DaFor the C₉H₆⁸¹BrFO isotopologue.
Expected Intensity Ratio ~1:1Reflects the natural abundance of ⁷⁹Br (50.5%) and ⁸¹Br (49.5%).[4]
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >10,000 resolution.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for ketones which can be protonated. Alternatively, Electron Ionization (EI) can be used.

  • Acquisition Parameters:

    • Mass Range: 50-500 m/z.

    • Resolution: Set to a minimum of 10,000.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Extract the mass spectrum and look for the characteristic isotopic doublet centered around m/z 228 and 230. Confirm that the measured mass accuracy is within 5 ppm of the calculated values.

Trustworthiness: The protocol is self-validating through the combination of high mass accuracy (<5 ppm error) and the definitive 1:1 isotopic pattern for bromine. A failure to observe both of these features would immediately invalidate the proposed elemental composition.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Scaffolds

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration. For this compound, the most diagnostic absorption will be the C=O (carbonyl) stretch of the ketone. The position of this peak is sensitive to its environment; being part of a five-membered ring and conjugated with the aromatic system typically places the absorption in the 1700-1720 cm⁻¹ range.[6][7]

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeExpected IntensitySignificance
~3100-3000Aromatic C-H StretchMedium-WeakConfirms the aromatic system.
~2950-2850Aliphatic C-H StretchMedium-WeakConfirms the dihydro-inden moiety.
~1715 C=O Stretch (Ketone) Strong Confirms the key indanone functionality.
~1600, ~1470Aromatic C=C StretchMediumSupports the presence of the benzene ring.
~1250-1150C-F StretchStrongIndicates the presence of the C-F bond.
~600-500C-Br StretchMedium-StrongIndicates the presence of the C-Br bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum.

    • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: Perform automatic baseline correction and peak picking.

Trustworthiness: This method is validated by the presence of the strong, sharp carbonyl peak in the expected region. Its absence would directly contradict the proposed indanone structure.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Puzzle

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical shifts, signal integrations, and spin-spin (J-coupling) interactions, we can map out the complete carbon-hydrogen framework and the relative positions of the substituents. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The presence of fluorine provides an additional, highly sensitive NMR-active nucleus that offers invaluable coupling information for confirming the substitution pattern on the aromatic ring.[8][9]

¹H NMR Analysis: Proton Environments and Connectivity

The structure has four unique proton environments: two distinct aromatic protons and two aliphatic methylene groups.

  • Aromatic Region: We expect two signals. H-7 will be adjacent to the bromine and will appear as a doublet due to coupling with H-4. H-4 is adjacent to the fluorine and will be split into a doublet of doublets by coupling to both H-7 and the fluorine atom at position 5.

  • Aliphatic Region: The two methylene groups at C-2 and C-3 are adjacent to each other, forming an ethyl fragment. We expect two triplets, each integrating to 2H. The C-3 protons, being adjacent to the aromatic ring, will likely appear slightly downfield from the C-2 protons, which are adjacent to the carbonyl group.

¹³C NMR Analysis: The Carbon Skeleton

The molecule has nine unique carbon atoms. The chemical shifts are heavily influenced by the electron-withdrawing effects of the carbonyl, fluorine, and bromine atoms. The most diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF), which provides irrefutable evidence for the fluorine's position.[10]

¹⁹F NMR Analysis: The Fluorine Reporter

With 100% natural abundance and high sensitivity, ¹⁹F NMR is a critical experiment.[11] We expect a single resonance for the fluorine atom at C-5. This signal will be split by coupling to the adjacent proton at H-4 (a ³JHF meta-coupling), likely appearing as a doublet.

Predicted NMR Data Summary
NucleusPositionPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
¹HH-7~7.8dJ(H7-H4) ≈ 8-9Deshielded by adjacent Br and aromatic system.
¹HH-4~7.4ddJ(H4-H7) ≈ 8-9, J(H4-F5) ≈ 5-7Ortho H-H coupling and meta H-F coupling.
¹HH-3~3.1tJ(H3-H2) ≈ 6-7Methylene adjacent to aromatic ring.
¹HH-2~2.7tJ(H2-H3) ≈ 6-7Methylene adjacent to carbonyl group.
¹³CC-1~195d²J(C1-F5) ≈ 4-5Ketone carbonyl, deshielded.
¹³CC-5~160d¹J(C5-F) ≈ 250Directly attached to F, large coupling constant.
¹³CC-7a~155s-Quaternary carbon at ring junction.
¹³CC-3a~135d³J(C3a-F5) ≈ 3-4Quaternary carbon at ring junction.
¹³CC-4~118d²J(C4-F5) ≈ 20-25Shielded by F, significant coupling.
¹³CC-7~128s-Carbon adjacent to Br.
¹³CC-6~115d²J(C6-F5) ≈ 20-25Carbon between F and Br.
¹³CC-3~36s-Aliphatic CH₂.
¹³CC-2~26s-Aliphatic CH₂.
¹⁹FF-5-110 to -120dJ(F5-H4) ≈ 5-7Typical range for aryl fluorides; coupled to H-4.

Note: Predicted chemical shifts (δ) are estimates relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F.

Visualizing NMR Coupling

The coupling network within the aromatic ring is key to confirming the substitution pattern.

Caption: Key J-coupling interactions in the aromatic system.
Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 16 scans, 2s relaxation delay, 30° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: 1024 scans, 2s relaxation delay, 45° pulse angle.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum (to observe H-F coupling).

    • Parameters: 64 scans, 2s relaxation delay, 45° pulse angle.

  • Data Processing: Fourier transform the raw data, apply phase and baseline corrections. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals.

Trustworthiness: The NMR data provides a highly redundant and self-consistent picture. The observed chemical shifts, multiplicities, and coupling constants for all three nuclei must align with the proposed structure. For example, observing the large ¹JCF coupling in the ¹³C spectrum and the corresponding ⁴JHF coupling between F-5 and H-4 in both the ¹H and ¹⁹F spectra provides multiple points of validation for the substituent placement.

Conclusion: Synthesis of Evidence

The definitive structure of This compound is confirmed by the convergence of evidence from three independent analytical techniques:

  • HRMS establishes the correct elemental formula (C₉H₆BrFO) through its high-accuracy mass measurement and the unmistakable M/M+2 isotopic pattern characteristic of a monobrominated compound.

  • FTIR confirms the presence of the core functional groups, most critically the conjugated ketone (C=O at ~1715 cm⁻¹) and the C-F bond.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) provides the unambiguous atomic connectivity. The chemical shifts, integrations, and particularly the spin-spin coupling patterns between H-H, C-F, and H-F nuclei, allow for the complete and unequivocal assembly of the molecular structure, confirming the relative positions of the bromine, fluorine, and carbonyl group on the indanone framework.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for any subsequent application of this compound in research and development.

References

Spectroscopic Characterization of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the synthetic building block, 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. The indanone framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] A thorough understanding of the spectroscopic properties of substituted indanones is therefore crucial for their synthesis, characterization, and application in drug discovery and development. This document will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural features that govern its spectral behavior.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted indanone derivative. The presence of a bromine and a fluorine atom on the aromatic ring, along with the carbonyl group and the aliphatic protons, gives rise to a unique and predictable spectroscopic fingerprint. The numbering of the atoms for the purpose of spectroscopic assignment is shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl group, the bromine, and the fluorine atoms.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2~ 3.10TripletJ ≈ 6.0
H3~ 2.70TripletJ ≈ 6.0
H4~ 7.80DoubletJ(H-F) ≈ 8.0
H7~ 7.60Singlet-

Rationale for Predictions:

  • Aliphatic Protons (H2, H3): The protons on C2 and C3 form an A₂B₂ system, which is expected to appear as two triplets. The protons at C2, being adjacent to the carbonyl group, will be deshielded and appear at a lower field (~3.10 ppm) compared to the protons at C3 (~2.70 ppm).

  • Aromatic Protons (H4, H7): The aromatic region will display two signals. The proton at C4 (H4) is expected to be a doublet due to coupling with the adjacent fluorine atom. The proton at C7 (H7) is predicted to be a singlet as it has no adjacent protons. The electron-withdrawing nature of the substituents will shift these protons downfield.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring ¹H NMR spectra of indanone analogs is as follows:[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Carbon Predicted Chemical Shift (δ, ppm)
C1 (C=O)~ 195
C2~ 36
C3~ 26
C3a~ 135
C4~ 125 (d, J(C-F) ≈ 20 Hz)
C5~ 160 (d, J(C-F) ≈ 250 Hz)
C6~ 115 (d, J(C-F) ≈ 5 Hz)
C7~ 130
C7a~ 155

Rationale for Predictions:

  • Carbonyl Carbon (C1): The carbonyl carbon is highly deshielded and will appear at the lowest field (~195 ppm).

  • Aliphatic Carbons (C2, C3): The aliphatic carbons C2 and C3 will appear at higher fields, with C2 being slightly downfield due to its proximity to the carbonyl group.

  • Aromatic Carbons: The aromatic carbons will exhibit a range of chemical shifts. The carbon attached to the fluorine (C5) will show a large one-bond coupling constant (J(C-F)). The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbon attached to the bromine (C6) will be shielded relative to a non-halogenated carbon.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Technique: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the carbonyl group and the carbon-halogen bonds.

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O stretch1700 - 1720
Aromatic C=C stretch1580 - 1620
C-F stretch1100 - 1250
C-Br stretch500 - 600
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 2960

Rationale for Predictions:

  • C=O Stretch: The conjugated ketone will show a strong absorption in the region of 1700-1720 cm⁻¹.

  • C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine bonds will give rise to characteristic absorptions in the fingerprint region of the spectrum.

  • Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will appear at their expected frequencies.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[2]

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

  • Parameters: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and a fragmentation pattern that can provide further structural information.

Ion Predicted m/z Comments
[M]⁺228/230Molecular ion with characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio)
[M-CO]⁺200/202Loss of a neutral carbon monoxide molecule
[M-Br]⁺149Loss of a bromine radical

Rationale for Predictions:

  • Molecular Ion: The molecular weight of C₉H₆BrFO is approximately 229 g/mol . Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 228 and 230.

  • Fragmentation: Common fragmentation pathways for ketones include the loss of carbon monoxide (CO). The loss of the bromine atom is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization method for indanone analogs.[2]

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

Spectroscopic Analysis Workflow

The combined application of these spectroscopic techniques allows for the unambiguous identification and structural confirmation of this compound.

cluster_0 Spectroscopic Analysis Workflow Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Proton & Carbon Skeleton IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Formula Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile for this important chemical intermediate. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a powerful approach for its unambiguous identification and characterization. This guide serves as a valuable resource for researchers engaged in the synthesis and application of novel indanone derivatives, facilitating efficient and accurate structural analysis in the pursuit of new therapeutic agents and advanced materials.

References

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one CAS number 1273595-81-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1273595-81-5): A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated indanone derivative of significant interest to the medicinal chemistry and drug development communities. The indanone scaffold is a well-established "privileged structure" in pharmacology, and the specific incorporation of bromine and fluorine atoms on this molecule provides unique handles for synthetic diversification and modulation of physicochemical properties. This document delves into the compound's chemical properties, presents a detailed, mechanistically-grounded synthetic protocol, explores its vast potential in drug discovery workflows, and outlines critical safety and handling procedures. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research programs.

The Strategic Value of Halogenated Indanones in Medicinal Chemistry

The indanone core is a foundational scaffold found in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including antiviral, anticancer, and neuroprotective agents.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets.

The strategic incorporation of halogen atoms, specifically fluorine and bromine, onto this scaffold elevates its utility significantly:

  • Fluorine Substitution: The presence of a fluorine atom can profoundly influence a molecule's properties. Due to its high electronegativity and small size, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[4][5]

  • Bromine Substitution: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Therefore, this compound is not merely an intermediate but a highly strategic platform for the development of novel therapeutics, combining a proven pharmacological scaffold with the dual benefits of property modulation and synthetic versatility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1273595-81-5[6][7][8]
Molecular Formula C₉H₆BrFO[8][9]
Molecular Weight 229.05 g/mol [8][9]
IUPAC Name This compound
Synonyms 6-Bromo-5-fluoro-1-indanone[8]
Appearance White to yellow crystalline powder[8]
Melting Point 120.0 - 124.0 °C[8]
Storage Conditions Sealed in a dry, cool, and dark place (<15°C recommended)[6][8]

Spectroscopic Characterization: While specific spectra should be obtained from the supplier's Certificate of Analysis for lot-specific data, the expected spectroscopic signatures for this molecule include:

  • ¹H NMR: Signals corresponding to the aromatic protons and the two methylene groups (-CH₂CH₂-) of the five-membered ring. The electronic effects of the bromine and fluorine will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: Resonances for nine distinct carbon atoms, including the carbonyl carbon (~195-205 ppm), aromatic carbons (some showing C-F coupling), and two aliphatic carbons.

  • ¹⁹F NMR: A singlet or doublet (due to coupling with an adjacent aromatic proton) characteristic of an aryl fluoride.

  • Mass Spectrometry (MS): A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound.

cluster_structure Chemical Structure structure This compound CAS: 1273595-81-5 (A textual representation of the bicyclic ketone with Br at position 6 and F at position 5)

Caption: Chemical Identity of the Target Compound.

Synthesis and Mechanistic Rationale

While multiple strategies exist for the synthesis of indanones, one of the most robust and widely employed methods is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[2] This approach is highly effective for constructing the fused bicyclic system.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved from 3-(3-bromo-4-fluorophenyl)propanoic acid. The key transformation is a cyclization reaction promoted by a strong acid, typically polyphosphoric acid (PPA), which acts as both the catalyst and the solvent.

Start 3-(3-bromo-4-fluorophenyl)propanoic acid Reagent Polyphosphoric Acid (PPA) Heat (e.g., 80-100 °C) Start->Reagent Product This compound Reagent->Product Intramolecular Friedel-Crafts Acylation cluster_ketone Ketone Modifications cluster_bromide Aryl Bromide Cross-Coupling center_node This compound reduction Reduction (e.g., NaBH₄) center_node->reduction reductive_amination Reductive Amination center_node->reductive_amination aldol Aldol Condensation center_node->aldol suzuki Suzuki Coupling (C-C bond) center_node->suzuki buchwald Buchwald-Hartwig (C-N, C-O bonds) center_node->buchwald sonogashira Sonogashira Coupling (C-C alkyne) center_node->sonogashira

References

Unlocking Therapeutic Potential: A Technical Guide to Bromo-Fluoro-Indenone Compounds as Modulators of Critical Disease Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indenone scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly enhance the therapeutic properties of these molecules, including metabolic stability, binding affinity, and target specificity. This in-depth technical guide explores the promising potential of bromo-fluoro-indenone compounds as a novel class of therapeutic agents. We delve into the rationale behind their design, outline key potential therapeutic targets, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this fascinating chemical space.

Introduction: The Rationale for Bromo-Fluoro-Indenone Compounds

The indenone core, a fused bicyclic system consisting of a benzene ring fused to a cyclopentenone ring, provides a rigid and versatile framework for the design of bioactive molecules. The introduction of halogen substituents can profoundly influence the physicochemical and pharmacological properties of the parent compound.

  • Fluorine: The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine can modulate the acidity of neighboring protons and engage in favorable electrostatic interactions with target proteins, thereby improving binding affinity.[1]

  • Bromine: The larger and more polarizable bromine atom can introduce specific steric and electronic effects, potentially leading to altered target selectivity. Bromine can also participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and specificity.[2]

The combination of both bromo and fluoro substituents on the indenone scaffold presents an intriguing strategy for fine-tuning the pharmacological profile of these compounds, potentially leading to novel therapeutics with enhanced efficacy and safety profiles. This guide will focus on four key areas where bromo-fluoro-indenone compounds are predicted to have significant therapeutic potential: oncology, neurodegenerative diseases, and inflammatory disorders.

Potential Therapeutic Target I: Tubulin Polymerization in Oncology

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4] Inhibition of tubulin polymerization leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[5] Indenone derivatives have been shown to inhibit tubulin polymerization, making this a prime target for bromo-fluoro-indenone compounds.[5]

Scientific Rationale

Halogenated indenones can be designed to bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[6] The bromo and fluoro substituents can enhance binding affinity through specific interactions within the binding pocket, leading to potent anti-proliferative activity.

Proposed Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Inhibition of tubulin polymerization by a bromo-fluoro-indenone compound would disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase. This prolonged mitotic arrest activates the intrinsic apoptotic pathway, mediated by the Bcl-2 family of proteins and subsequent caspase activation, ultimately leading to programmed cell death.

G cluster_0 Cellular Effects cluster_1 Apoptotic Pathway Bromo-Fluoro-Indenone Bromo-Fluoro-Indenone Tubulin Dimers Tubulin Dimers Bromo-Fluoro-Indenone->Tubulin Dimers Binds to colchicine site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Bcl-2 Family Modulation Bcl-2 Family Modulation G2/M Arrest->Bcl-2 Family Modulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Inhibition of tubulin polymerization by bromo-fluoro-indenone compounds.

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

A multi-step approach is required to validate the anticancer potential of novel bromo-fluoro-indenone compounds targeting tubulin.

G In Vitro Tubulin\nPolymerization Assay In Vitro Tubulin Polymerization Assay Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) In Vitro Tubulin\nPolymerization Assay->Cell Viability Assay\n(e.g., MTT) IC50 Determination IC50 Determination Cell Viability Assay\n(e.g., MTT)->IC50 Determination Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Viability Assay\n(e.g., MTT)->Cell Cycle Analysis\n(Flow Cytometry) G2/M Arrest Confirmation G2/M Arrest Confirmation Cell Cycle Analysis\n(Flow Cytometry)->G2/M Arrest Confirmation Apoptosis Assay\n(e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis\n(Flow Cytometry)->Apoptosis Assay\n(e.g., Annexin V) Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay\n(e.g., Annexin V)->Quantification of Apoptosis Western Blot Analysis Western Blot Analysis Apoptosis Assay\n(e.g., Annexin V)->Western Blot Analysis Protein Expression\n(e.g., Bcl-2, Caspases) Protein Expression (e.g., Bcl-2, Caspases) Western Blot Analysis->Protein Expression\n(e.g., Bcl-2, Caspases)

Caption: Experimental workflow for evaluating tubulin inhibitors.

This assay monitors the increase in turbidity as a result of microtubule formation from purified tubulin.[7][8]

Materials:

  • Lyophilized tubulin (>99% pure)

  • GTP solution (100 mM)

  • Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Test bromo-fluoro-indenone compound dissolved in DMSO

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in polymerization buffer.

  • Prepare a 2X solution of the test compound and controls in polymerization buffer.

  • In a pre-warmed (37°C) 96-well plate, add 50 µL of the 2X tubulin solution to each well.

  • Add 50 µL of the 2X test compound or control solution to the respective wells.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves.

Data Analysis:

  • Determine the rate of polymerization (Vmax) and the extent of polymerization (Amax) for each condition.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Potential Therapeutic Target II: Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[9] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy for Parkinson's disease.[10] Indenone derivatives have been identified as potent and selective MAO-B inhibitors, suggesting that bromo-fluoro-indenone compounds could be effective in the treatment of Parkinson's disease.[11]

Scientific Rationale

The indenone scaffold can be functionalized to fit into the active site of MAO-B. The bromo and fluoro substituents can enhance binding affinity and selectivity for MAO-B over the related MAO-A isoform, thereby reducing the risk of side effects associated with non-selective MAO inhibition.[11]

Proposed Signaling Pathway: MAO-B Inhibition and Dopamine Metabolism

MAO-B, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC).[9] By inhibiting MAO-B, bromo-fluoro-indenone compounds would increase the levels of dopamine in the striatum, thereby alleviating the motor symptoms of Parkinson's disease.

G cluster_0 Dopamine Metabolism cluster_1 Inhibitory Action Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL MAO-B MAO-B MAO-B Increased Dopamine\nLevels Increased Dopamine Levels MAO-B->Increased Dopamine\nLevels DOPAC DOPAC DOPAL->DOPAC HVA HVA DOPAC->HVA COMT Bromo-Fluoro-Indenone Bromo-Fluoro-Indenone Bromo-Fluoro-Indenone->MAO-B Inhibits

Caption: Inhibition of dopamine metabolism by bromo-fluoro-indenone compounds.

Experimental Workflow: Evaluation of MAO-B Inhibition

G In Vitro MAO-B\nInhibition Assay In Vitro MAO-B Inhibition Assay Selectivity Assay\n(MAO-A vs. MAO-B) Selectivity Assay (MAO-A vs. MAO-B) In Vitro MAO-B\nInhibition Assay->Selectivity Assay\n(MAO-A vs. MAO-B) Determine Selectivity Index Determine Selectivity Index Selectivity Assay\n(MAO-A vs. MAO-B)->Determine Selectivity Index In Vivo Microdialysis\nin Animal Models In Vivo Microdialysis in Animal Models Selectivity Assay\n(MAO-A vs. MAO-B)->In Vivo Microdialysis\nin Animal Models Measure Dopamine Levels\nin Striatum Measure Dopamine Levels in Striatum In Vivo Microdialysis\nin Animal Models->Measure Dopamine Levels\nin Striatum

Caption: Experimental workflow for evaluating MAO-B inhibitors.

This assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B catalyzed oxidation of a substrate.[12][13]

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., benzylamine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test bromo-fluoro-indenone compound dissolved in DMSO

  • Positive control (e.g., Selegiline)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of MAO-B assay buffer to each well.

  • Add 10 µL of the test compound or control at various concentrations.

  • Add 20 µL of recombinant human MAO-B to each well and incubate for 15 minutes at 37°C.

  • Prepare a reaction mixture containing the MAO-B substrate, HRP, and Amplex Red.

  • Initiate the reaction by adding 20 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm).

Data Analysis:

  • Calculate the percentage of MAO-B inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Potential Therapeutic Target III: Cyclooxygenase-2 (COX-2) in Inflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory response by catalyzing the synthesis of prostaglandins.[14] Selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[15] Indenone derivatives have been reported to possess anti-inflammatory properties, making COX-2 a plausible target for bromo-fluoro-indenone compounds.

Scientific Rationale

The indenone scaffold can be decorated with appropriate substituents to achieve selective binding to the active site of COX-2. The presence of bromo and fluoro groups can enhance the potency and selectivity of these compounds as COX-2 inhibitors.[16]

Proposed Signaling Pathway: COX-2 and Prostaglandin Synthesis

In response to inflammatory stimuli, cellular phospholipases release arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid to prostaglandin H₂ (PGH₂), which is subsequently converted to various prostaglandins, including PGE₂, by prostaglandin synthases.[17] Prostaglandins mediate the classic signs of inflammation, such as pain, swelling, and redness. Bromo-fluoro-indenone compounds could inhibit COX-2, thereby blocking the production of pro-inflammatory prostaglandins.

G cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibitory Action Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-2 COX-2 COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) Prostaglandin Synthases Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation Bromo-Fluoro-Indenone Bromo-Fluoro-Indenone Bromo-Fluoro-Indenone->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by bromo-fluoro-indenone compounds.

Experimental Workflow: Evaluation of COX-2 Inhibition

G In Vitro COX-2\nInhibition Assay In Vitro COX-2 Inhibition Assay Selectivity Assay\n(COX-1 vs. COX-2) Selectivity Assay (COX-1 vs. COX-2) In Vitro COX-2\nInhibition Assay->Selectivity Assay\n(COX-1 vs. COX-2) Determine Selectivity Index Determine Selectivity Index Selectivity Assay\n(COX-1 vs. COX-2)->Determine Selectivity Index Cell-Based Assay\n(e.g., LPS-stimulated macrophages) Cell-Based Assay (e.g., LPS-stimulated macrophages) Selectivity Assay\n(COX-1 vs. COX-2)->Cell-Based Assay\n(e.g., LPS-stimulated macrophages) Measure PGE2 Production Measure PGE2 Production Cell-Based Assay\n(e.g., LPS-stimulated macrophages)->Measure PGE2 Production

Caption: Experimental workflow for evaluating COX-2 inhibitors.

This assay measures the peroxidase activity of COX-2, which is coupled to a fluorescent readout.

Materials:

  • Recombinant human COX-2

  • Arachidonic acid (substrate)

  • Heme

  • Fluorometric probe (e.g., ADHP)

  • Test bromo-fluoro-indenone compound dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well, black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add 70 µL of COX-2 assay buffer.

  • Add 10 µL of the test compound or control at various concentrations.

  • Add 10 µL of heme to each well.

  • Add 10 µL of recombinant human COX-2 and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorometric probe.

  • Immediately measure the fluorescence intensity (Excitation: ~530-540 nm, Emission: ~585-595 nm) kinetically for 10 minutes.

Data Analysis:

  • Determine the rate of the reaction for each concentration of the test compound.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Potential Therapeutic Target IV: α-Synuclein Aggregation in Synucleinopathies

The aggregation of the α-synuclein protein is a key pathological hallmark of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease.[18] Preventing the aggregation of α-synuclein is a promising therapeutic strategy to slow or halt disease progression.[19] The planar nature of the indenone scaffold makes it a candidate for interacting with the amyloidogenic regions of α-synuclein and inhibiting its aggregation.

Scientific Rationale

Bromo-fluoro-indenone compounds can be designed to bind to the monomeric or oligomeric forms of α-synuclein, thereby stabilizing non-toxic conformations and preventing their assembly into neurotoxic fibrils. The halogen substituents can play a crucial role in modulating the binding affinity and specificity of these interactions.

Proposed Pathway: Inhibition of α-Synuclein Aggregation

α-Synuclein monomers can misfold and aggregate to form soluble oligomers, which are considered the most neurotoxic species. These oligomers can further assemble into larger protofibrils and eventually insoluble amyloid fibrils that form Lewy bodies.[20] Bromo-fluoro-indenone compounds could intervene at the early stages of this cascade, preventing the formation of toxic oligomers and fibrils.

G cluster_0 α-Synuclein Aggregation Cascade cluster_1 Inhibitory Action α-Synuclein Monomers α-Synuclein Monomers Misfolded Monomers Misfolded Monomers α-Synuclein Monomers->Misfolded Monomers Toxic Oligomers Toxic Oligomers Misfolded Monomers->Toxic Oligomers Protofibrils Protofibrils Toxic Oligomers->Protofibrils Neuronal Cell Death Neuronal Cell Death Toxic Oligomers->Neuronal Cell Death Amyloid Fibrils\n(Lewy Bodies) Amyloid Fibrils (Lewy Bodies) Protofibrils->Amyloid Fibrils\n(Lewy Bodies) Bromo-Fluoro-Indenone Bromo-Fluoro-Indenone Bromo-Fluoro-Indenone->Misfolded Monomers Inhibits Aggregation

Caption: Inhibition of α-synuclein aggregation by bromo-fluoro-indenone compounds.

Experimental Workflow: Evaluation of α-Synuclein Aggregation Inhibition

G Thioflavin T (ThT)\nFluorescence Assay Thioflavin T (ThT) Fluorescence Assay Transmission Electron\nMicroscopy (TEM) Transmission Electron Microscopy (TEM) Thioflavin T (ThT)\nFluorescence Assay->Transmission Electron\nMicroscopy (TEM) Visualize Fibril Morphology Visualize Fibril Morphology Transmission Electron\nMicroscopy (TEM)->Visualize Fibril Morphology Cell-Based Toxicity Assay\n(e.g., SH-SY5Y cells) Cell-Based Toxicity Assay (e.g., SH-SY5Y cells) Transmission Electron\nMicroscopy (TEM)->Cell-Based Toxicity Assay\n(e.g., SH-SY5Y cells) Assess Neuroprotection Assess Neuroprotection Cell-Based Toxicity Assay\n(e.g., SH-SY5Y cells)->Assess Neuroprotection

Caption: Experimental workflow for evaluating α-synuclein aggregation inhibitors.

This assay utilizes the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to amyloid fibrils.[21][22]

Materials:

  • Recombinant human α-synuclein

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test bromo-fluoro-indenone compound dissolved in DMSO

  • 96-well, black, clear-bottom plates

  • Plate-sealing film

  • Shaking incubator

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of α-synuclein monomer in assay buffer.

  • In a 96-well plate, add the α-synuclein solution to each well.

  • Add the test compound or vehicle control at various concentrations.

  • Add ThT to a final concentration of 10-25 µM.

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Measure the fluorescence intensity (Excitation: ~440-450 nm, Emission: ~480-490 nm) at regular intervals.

Data Analysis:

  • Plot fluorescence intensity versus time to generate aggregation kinetics curves.

  • Determine the lag time and the maximum fluorescence intensity for each condition.

  • Assess the inhibitory effect of the test compound on α-synuclein aggregation.

Synthesis of Bromo-Fluoro-Indenone Compounds

The synthesis of bromo-fluoro-indenone derivatives can be achieved through various synthetic routes. A common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. The bromo and fluoro substituents can be introduced on the aromatic ring of the starting material or at later stages of the synthesis.[23][24][25][26][27]

Conclusion and Future Directions

Bromo-fluoro-indenone compounds represent a promising class of molecules with the potential to modulate multiple, clinically relevant therapeutic targets. The strategic incorporation of bromine and fluorine on the indenone scaffold offers a powerful approach to fine-tune the pharmacological properties of these compounds, leading to the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds and the elucidation of their mechanisms of action. Further research into the structure-activity relationships of bromo-fluoro-indenone derivatives will be crucial for the optimization of lead compounds and their advancement into preclinical and clinical development.

References

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated indanone derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. The indanone scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic incorporation of fluorine and bromine atoms onto this core imparts unique physicochemical properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a versatile synthetic handle for further molecular elaboration.[2] This guide provides a comprehensive technical overview of the properties, synthesis, characterization, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound, also known as 6-Bromo-5-fluoro-1-indanone, is a solid, crystalline compound at room temperature. Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone. The precise placement of the bromo and fluoro substituents is key to its utility.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. The molecular formula and weight are consistent with its isomeric structure.[3][4]

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 6-Bromo-5-fluoro-1-indanone
CAS Number 1273595-81-5[5]
Molecular Formula C₉H₆BrFO[3][4]
Molecular Weight 229.05 g/mol [3]
Appearance White to yellow powder or crystal
Melting Point 120.0 - 124.0 °C
Purity Typically >97.0% (by GC)
Spectroscopic Characterization Profile

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The expected spectral features are outlined below, providing a basis for quality control and reaction monitoring.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic and aliphatic protons. Two aromatic protons will appear as doublets or doublet of doublets in the downfield region, with their coupling patterns influenced by the adjacent fluorine atom. The four aliphatic protons of the dihydroindenone ring system will typically appear as two triplets or multiplets in the upfield region, corresponding to the two methylene (-CH₂-) groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal (~190-200 ppm). Aromatic carbons will appear in the ~110-160 ppm range, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF). The two aliphatic methylene carbons will be found in the upfield region.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, likely a multiplet due to coupling with nearby aromatic protons. This technique is highly sensitive and crucial for confirming the presence and chemical environment of the fluorine substituent.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 228 and 230).

Synthesis and Mechanistic Considerations

The synthesis of 1-indanone derivatives is well-established, with intramolecular Friedel-Crafts acylation being a primary and robust method.[2][6] This approach involves the cyclization of a 3-arylpropanoic acid precursor in the presence of a strong acid catalyst.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound starts from 3-bromo-4-fluorotoluene. The pathway involves chain extension followed by an acid-catalyzed cyclization.

G cluster_0 Step 1: Side-chain Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Arndt-Eistert Homologation (Simplified) cluster_4 Step 5: Intramolecular Friedel-Crafts Acylation A 3-Bromo-4-fluorotoluene B 1-(Bromomethyl)-3-bromo-4-fluorobenzene A->B NBS, AIBN CCl4, reflux C 2-(3-Bromo-4-fluorophenyl)acetonitrile B->C NaCN DMSO D 2-(3-Bromo-4-fluorophenyl)acetic acid C->D H2SO4 (aq) Heat E 3-(3-Bromo-4-fluorophenyl)propanoic acid D->E 1. SOCl2 2. CH2N2 3. Ag2O, H2O F This compound E->F Polyphosphoric Acid (PPA) Heat

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Cyclization

This protocol describes the final, critical cyclization step. It is a self-validating system where reaction completion is monitored chromatographically and the product is verified spectroscopically.

Objective: To synthesize this compound via intramolecular Friedel-Crafts acylation of 3-(3-Bromo-4-fluorophenyl)propanoic acid.

Materials:

  • 3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20x weight of starting material)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

  • Round-bottom flask, magnetic stirrer, heating mantle, and condenser

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, charge 3-(3-Bromo-4-fluorophenyl)propanoic acid and polyphosphoric acid.

    • Causality Insight: PPA serves as both the solvent and the strong acid catalyst required to protonate the carboxylic acid, facilitating the formation of the acylium ion electrophile necessary for cyclization.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

    • Trustworthiness: TLC provides a reliable, real-time assessment of reaction completion, preventing premature workup or unnecessary heating.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Causality Insight: The bicarbonate wash is crucial for removing acidic impurities, simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Development

The value of this compound lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential. The indanone core is a key feature in drugs targeting neurodegenerative diseases, while the halo-substituents offer strategic advantages.[1][2]

Scaffold for Neuroprotective Agents

Indanone derivatives are potent modulators of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[1][7] The blockbuster Alzheimer's drug, Donepezil, is a prominent example derived from an indanone scaffold.[2] This compound provides a starting point for developing novel agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles for diseases like Alzheimer's and Parkinson's.

Strategic Role of Halogen Substituents

The fluorine and bromine atoms are not merely passive substituents; they are integral to the molecule's utility in a drug discovery workflow.

  • Fluorine: Often considered a "bioisostere" of a hydrogen atom, its introduction can block sites of metabolism, increasing a drug's half-life. Its high electronegativity can also alter the acidity of nearby protons and modulate non-covalent binding interactions (e.g., hydrogen bonds, dipole-dipole) with a target protein, potentially enhancing potency.[2]

  • Bromine: Serves as an exceptionally useful "synthetic handle." It is an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, amine, etc.) at the 6-position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

G A 6-Bromo-5-fluoro- 1-indanone (Building Block) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald) A->B Introduce Diversity C Diverse Library of Indanone Analogs B->C D High-Throughput Biological Screening (e.g., AChE Inhibition Assay) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F F->C Iterative Synthesis G Preclinical Candidate F->G

References

Discovery and history of substituted 2,3-dihydro-1H-inden-1-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted 2,3-Dihydro-1H-Inden-1-Ones

Abstract

The 2,3-dihydro-1H-inden-1-one, commonly known as the 1-indanone, represents a quintessential "privileged structure" in the landscape of medicinal chemistry and materials science.[1][2][3][4] This bicyclic ketone, featuring a benzene ring fused to a cyclopentanone, serves as the foundational core for a multitude of natural products and synthetically derived molecules with profound biological activities.[4][5] Its rigid framework and versatile substitution patterns have made it a cornerstone in the development of therapeutics, most notably in the anti-Alzheimer's agent Donepezil.[2][3][6] This guide provides a comprehensive exploration of the 1-indanone core, tracing its journey from early incidental discoveries to the sophisticated, stereoselective synthetic methodologies that define its modern preparation. We will delve into the causality behind the evolution of key synthetic strategies, present detailed experimental protocols, and examine the impact of this scaffold on contemporary drug development.

Historical Context and Foundational Discoveries

The story of the 1-indanone framework begins not with a targeted synthesis, but with observations of its formation and reactivity. While the first systematic preparations appeared in the 1920s, related structures were encountered even earlier.[5][7] In the late 19th century, investigations into the reactivity of 3-phenylpropionic acid led to the discovery of truxene, a trimer of 1-indanone, hinting at the inherent tendency of these systems to form.[8]

The first deliberate and well-characterized syntheses of the 1-indanone nucleus were reported in the 1920s, establishing a methodological bedrock that would be refined for the next century.[7] Two primary pathways emerged from this early work:

  • Cyclization of 3-Arylpropionic Acids: In 1939, Price and Lewis described the cyclization of hydrocinnamic acid to 1-indanone using strong protic acids like sulfuric acid, albeit in modest yields.[7] This approach, an intramolecular Friedel-Crafts acylation, was conceptually straightforward but required harsh conditions.

  • Cyclization of 3-Arylpropionyl Chlorides: A more efficient route, published in 1927, involved converting the carboxylic acid to its more reactive acyl chloride derivative.[7] This intermediate could then be cyclized under the influence of a Lewis acid, such as aluminum chloride (AlCl₃), to afford the 1-indanone in significantly higher yields.[7]

These seminal works established the Friedel-Crafts acylation as the classical and most direct route to the indanone core, setting the stage for decades of methodological refinement aimed at improving efficiency, scope, and environmental compatibility.

The Evolution of Core Synthetic Methodologies

The drive for milder reaction conditions, greater substrate scope, improved yields, and, ultimately, control over stereochemistry has led to a dramatic expansion of the synthetic chemist's toolkit for accessing substituted 1-indanones.

The Enduring Legacy: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation remains the most robust and widely employed method for constructing the 1-indanone core.[1][9] The reaction proceeds via electrophilic aromatic substitution, where a tethered acyl group, activated by an acid catalyst, cyclizes onto the aromatic ring.[1]

Mechanistic Rationale: The process begins with the activation of a carboxylic acid or its derivative by a Brønsted or Lewis acid to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the fused five-membered ring of the 1-indanone.[1][9]

G cluster_0 Friedel-Crafts Acylation Mechanism start 3-Arylpropanoic Acid or Acyl Chloride acylium Acylium Ion Intermediate (Electrophile Generation) start->acylium + Catalyst catalyst Lewis or Brønsted Acid (e.g., AlCl₃, H₂SO₄) catalyst->acylium attack Intramolecular Electrophilic Attack acylium->attack sigma Sigma Complex (Wheland Intermediate) attack->sigma deprotonation Deprotonation (Aromaticity Restored) sigma->deprotonation - H⁺ product 1-Indanone Product deprotonation->product

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Causality in Method Development: The primary drawback of early Friedel-Crafts reactions was the need for harsh, stoichiometric, and often corrosive reagents. Modern research has focused on developing catalytic and more environmentally benign alternatives.

  • From Carboxylic Acids: While direct cyclization avoids the generation of corrosive byproducts, it traditionally required strong acids like polyphosphoric acid (PPA) at high temperatures.[9] A significant advancement has been the application of metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) as recyclable, water-tolerant Lewis acid catalysts, often coupled with microwave irradiation to dramatically shorten reaction times and improve yields.[7][10]

  • From Acyl Chlorides: This two-step route offers milder conditions due to the enhanced reactivity of the acyl chloride.[9] While AlCl₃ is the classic promoter, other Lewis acids and solid acid catalysts like Nafion®-H have been developed to simplify workup and reduce waste.[7]

Catalyst SystemStarting MaterialConditionsAdvantage/Disadvantage
H₂SO₄ / PPA 3-Arylpropanoic AcidHigh TemperatureHarsh conditions, low to moderate yields.[7]
AlCl₃ 3-Arylpropionyl Chloride0 °C to RTHigh yields, but stoichiometric and corrosive.[7][9]
Metal Triflates 3-Arylpropanoic AcidMicrowave, 250 °CCatalytic, reusable, "green" approach.[7]
Nafion®-H 3-Arylpropionyl ChlorideRefluxing BenzeneSolid acid catalyst, easy removal.[7]
NbCl₅ 3-Arylpropanoic AcidRoom TemperatureActs as both chlorinating agent and catalyst.[10]
Detailed Protocol: Friedel-Crafts Cyclization of 3-Phenylpropionyl Chloride

This protocol is a representative example of the classical approach using a strong Lewis acid.

  • Preparation of Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). At 0 °C, slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[9]

  • Cyclization: Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert nitrogen or argon atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, controlling the initial exotherm.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup and Purification: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum complexes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.[9]

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to afford pure 1-indanone.[9]

The Nazarov Cyclization: A Powerful Electrocyclic Route

The Nazarov cyclization has emerged as a powerful and versatile alternative for constructing the 1-indanone core.[5][7] This reaction is a 4π-electrocyclization of a divinyl ketone, often formed in situ from a chalcone (1,3-diaryl-2-propen-1-one), to generate a cyclopentenone ring.[11]

Mechanistic Rationale: The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid, which facilitates the formation of a pentadienyl cation. The key step is a thermally allowed, conrotatory 4π-electrocyclization of this cation to form a new five-membered ring and an oxyallyl cation intermediate. Subsequent elimination of a proton and tautomerization yields the stable 1-indanone product.[11]

G cluster_1 Nazarov Cyclization Mechanism start Chalcone (Divinyl Ketone Precursor) cation Pentadienyl Cation start->cation + Catalyst catalyst Acid Catalyst (Brønsted or Lewis) catalyst->cation electrocyclization 4π-Conrotatory Electrocyclization cation->electrocyclization oxyallyl Oxyallyl Cation electrocyclization->oxyallyl enol Enol Intermediate oxyallyl->enol - H⁺ product 1-Indanone Product enol->product Tautomerization

Caption: General mechanism of the Nazarov cyclization for 1-indanone synthesis.

Causality in Method Development: Initial limitations of the Nazarov cyclization included the need for stoichiometric amounts of strong acids and occasional issues with regioselectivity.[12] Modern advancements have focused on catalytic and asymmetric variants.

  • Catalytic Systems: The use of catalytic amounts of Lewis acids like copper(II) triflate (Cu(OTf)₂) or dicationic iridium(III) complexes has rendered the reaction more efficient and practical.[7]

  • Microwave Assistance: As with the Friedel-Crafts reaction, microwave heating has been shown to dramatically reduce reaction times from hours to minutes.[7]

  • Tandem Reactions: The true power of modern organometallic chemistry is showcased in tandem processes. For example, a catalytic Nazarov cyclization can be followed immediately by an electrophilic fluorination, creating two new stereocenters with high diastereoselectivity in a single pot.[7][12]

Detailed Protocol: Microwave-Assisted Nazarov Cyclization of a Chalcone

This protocol is a representative example of a modern, efficient approach.

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the chalcone substrate (1.0 eq) and a suitable solvent (e.g., trifluoroacetic acid or a high-boiling solvent containing a catalytic amount of a Lewis acid like Cu(OTf)₂).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 20 minutes.[7]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted 1-indanone.

The Modern Era: Transition-Metal Catalyzed Annulations

More recent decades have seen the application of powerful transition-metal-catalyzed reactions to forge the indanone skeleton, often with exceptional control over selectivity.

  • Pauson-Khand Reaction: This formal [2+2+1] cycloaddition brings together an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[13][14] While early versions required stoichiometric cobalt carbonyls, catalytic variants using rhodium, iridium, and other metals have been developed.[13][14] The intramolecular version is particularly powerful for rapidly building complex, fused bicyclic systems containing the indanone core.[13]

  • Asymmetric Reductive-Heck Reaction: Palladium catalysis has been harnessed to achieve the enantioselective synthesis of chiral 3-substituted indanones.[15] This method provides access to specific enantiomers, which is critical for developing chiral drugs.

  • C-H Activation: Advanced rhodium(III)-catalyzed reactions can functionalize C-H bonds, enabling the coupling of substrates like α-carbonyl sulfoxonium ylides with activated alkenes in a formal [4+1] cycloaddition to furnish a variety of substituted indanones.[16]

The Pinnacle of Synthesis: Accessing Chirality

As the biological activity of molecules is intrinsically linked to their three-dimensional structure, the development of methods to control stereochemistry has been a paramount goal. The synthesis of enantiomerically pure indanones is crucial for their application as pharmaceuticals.

Key strategies that have been developed include:

  • Catalytic Asymmetric Hydroacylation: Rhodium(I) catalysts have been used for the asymmetric intramolecular hydroacylation of 2-vinyl benzaldehyde systems to generate chiral 3-substituted indanones.[15]

  • Counterion-Directed Catalysis: An elegant approach to creating axially chiral spirobiindanones involves an intramolecular enolate C-acylation where a chiral ammonium counterion directs the stereochemical outcome of the cyclization.[17]

  • Enantioselective Cross-Coupling: The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, has been adapted to create atropisomeric (axially chiral) indanones by carefully controlling the coupling of indanone-derived enol triflates with boronic acids.[18]

Case Study: The Significance of the 1-Indanone Core in Donepezil

The profound impact of the 1-indanone scaffold on medicine is perfectly encapsulated by Donepezil (marketed as Aricept®), a frontline treatment for Alzheimer's disease.[2]

  • Structure and Function: Donepezil is an acetylcholinesterase (AChE) inhibitor. Its structure features a 5,6-dimethoxy-1-indanone moiety linked via a short spacer to a benzylpiperidine unit.[19] This specific arrangement allows it to bind effectively within the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine.

  • Synthesis: The industrial synthesis of Donepezil relies heavily on the chemistry of the 1-indanone core. A common and efficient strategy involves the base-catalyzed aldol condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde.[6][20] The resulting unsaturated intermediate is then hydrogenated to yield the final Donepezil molecule.[6] The development of efficient, large-scale syntheses for this key indanone intermediate and its subsequent condensation has been critical to making this drug widely available.[6][21]

Beyond neurodegenerative diseases, substituted 1-indanones have demonstrated a remarkable breadth of biological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties, cementing their status as a truly privileged scaffold in drug discovery.[2][5][7]

Conclusion and Future Outlook

The journey of the substituted 2,3-dihydro-1H-inden-1-one is a compelling narrative of chemical innovation. From its discovery in the early 20th century using classical, often brute-force methods, its synthesis has evolved into a sophisticated science. The development of catalytic Friedel-Crafts and Nazarov reactions has made its construction more efficient and sustainable, while the advent of modern transition-metal catalysis has unlocked unprecedented control over complexity and stereochemistry. The indanone core, exemplified by its central role in Donepezil, continues to be a fertile ground for the discovery of new therapeutic agents. Future research will undoubtedly focus on the development of novel, highly selective catalytic systems, the exploration of new reaction pathways for C-H functionalization, and the application of these advanced methods to synthesize the next generation of complex, biologically active molecules built upon this enduring and versatile scaffold.

References

An In-depth Technical Guide to 6-Bromo-5-fluoro-inden-1-one: Physicochemical Characteristics, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indenones in Modern Chemistry

The indenone scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its rigid framework and versatile chemical handles. Halogenated derivatives, in particular, have garnered significant attention due to the profound impact of halogen substitution on a molecule's physicochemical and biological properties. The introduction of bromine and fluorine atoms, as seen in 6-Bromo-5-fluoro-inden-1-one, can modulate lipophilicity, metabolic stability, and receptor binding affinity, making such compounds highly sought-after building blocks in the design of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of 6-Bromo-5-fluoro-inden-1-one, alongside detailed methodologies for its synthesis and analysis, to support its application in research and development.

Physicochemical Properties of 6-Bromo-5-fluoro-inden-1-one

Precise characterization of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for 6-Bromo-5-fluoro-inden-1-one is not widely published, the following table summarizes the available information and provides estimated values based on the analysis of structurally related compounds.

PropertyValueSource/Method
Molecular Formula C₉H₅BrFOCalculated
Molecular Weight 228.04 g/mol Calculated
CAS Number 1273595-81-5[3]
Appearance White to yellow crystalline powder
Melting Point 120.0 - 124.0 °C
Boiling Point Not experimentally determined. Estimated >300 °C.Estimation based on related structures.
Solubility Insoluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.General solubility of halogenated hydrocarbons.[4]
Purity >97.0% (by GC)
pKa Not experimentally determined. Estimated to be weakly acidic due to α-protons.Estimation based on indenone structures.[5]

Synthesis and Mechanistic Considerations

The synthesis of 6-Bromo-5-fluoro-inden-1-one typically proceeds via an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid derivative. This classic cyclization reaction is a robust and widely employed method for the formation of the indanone ring system.[6][7]

Proposed Synthetic Pathway

A plausible synthetic route starting from 3-bromo-4-fluorotoluene is outlined below. This multi-step synthesis involves the formation of a key propanoic acid intermediate followed by cyclization.

G A 3-Bromo-4-fluorotoluene B 3-Bromo-4-fluorobenzyl bromide A->B NBS, AIBN, CCl4, reflux C Diethyl (3-bromo-4-fluorobenzyl)malonate B->C Diethyl malonate, NaOEt, EtOH D 3-(3-Bromo-4-fluorophenyl)propanoic acid C->D 1. NaOH, H2O/EtOH, reflux 2. H3O+, heat E 6-Bromo-5-fluoro-inden-1-one D->E Polyphosphoric acid (PPA) or other strong acid, heat

Caption: Proposed synthetic workflow for 6-Bromo-5-fluoro-inden-1-one.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the critical cyclization step to form the indenone ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-Bromo-4-fluorophenyl)propanoic acid (1.0 equivalent).

  • Addition of Cyclizing Agent: Cautiously add polyphosphoric acid (PPA) (10-20 equivalents by weight) to the flask. The mixture will become viscous.

  • Reaction Conditions: Heat the stirred mixture to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the resulting aqueous suspension with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The use of a strong acid like PPA is crucial for protonating the carboxylic acid, which then allows for the electrophilic aromatic substitution to occur, leading to ring closure. The choice of a non-aqueous workup with a solvent like ethyl acetate is necessary due to the product's poor water solubility.

Spectroscopic Characterization

The structural elucidation of 6-Bromo-5-fluoro-inden-1-one relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is not available, the following sections detail the expected spectral characteristics based on its structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The two aromatic protons will appear as distinct signals, likely doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. The two methylene groups in the five-membered ring will each give rise to a triplet, integrating to two protons each.

  • ¹³C NMR: The carbon NMR spectrum will exhibit nine distinct signals. The carbonyl carbon will be the most downfield signal (typically >190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The two aliphatic carbons will be observed in the upfield region (typically 25-40 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromo-5-fluoro-inden-1-one is expected to show the following characteristic absorption bands:

  • ~1710-1730 cm⁻¹ (strong): C=O stretching vibration of the α,β-unsaturated ketone.

  • ~1580-1600 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹ (strong): C-F stretching vibration.

  • ~3050-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching.

  • ~2850-2950 cm⁻¹ (weak to medium): Aliphatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 6-Bromo-5-fluoro-inden-1-one, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). Common fragmentation pathways would involve the loss of CO and halogen atoms.

Analytical Methodologies for Purity and Stability Assessment

Ensuring the purity and stability of a compound is critical in drug development. The following analytical techniques are essential for the quality control of 6-Bromo-5-fluoro-inden-1-one.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally sensitive compounds.[8] A reverse-phase HPLC method would be suitable for 6-Bromo-5-fluoro-inden-1-one.

Step-by-Step HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable organic solvent.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

G cluster_0 HPLC System Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition System Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material.[9][10]

  • DSC: This technique measures the heat flow into or out of a sample as a function of temperature. For 6-Bromo-5-fluoro-inden-1-one, DSC can be used to accurately determine its melting point and enthalpy of fusion, as well as to study any polymorphic transitions.[11]

  • TGA: TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the thermal stability and decomposition profile of the compound. For a halogenated organic compound, TGA can reveal the temperatures at which decomposition and loss of different fragments occur.[12]

Applications in Drug Discovery and Development

Indanone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[6] The presence of both bromine and fluorine in 6-Bromo-5-fluoro-inden-1-one makes it an attractive starting material for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.[1][2] This compound serves as a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

6-Bromo-5-fluoro-inden-1-one is a valuable halogenated building block with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its known physicochemical properties, a plausible synthetic route, and a comprehensive suite of analytical methodologies for its characterization and quality control. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the foundational information and predictive analyses presented herein offer a robust framework for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

A Technical Guide to the Strategic Use of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one in the Synthesis of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1] At the heart of this revolution are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system to eliminate specific proteins.[2][3] The efficacy of a PROTAC is critically dependent on the rational design of its three core components: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. While ligands for the Cereblon (CRBN) E3 ligase, such as derivatives of thalidomide and pomalidomide, are widely used, the field is actively seeking novel scaffolds to expand chemical space and improve degrader properties.[4][5]

This guide provides an in-depth technical exploration of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one , a versatile chemical building block for the synthesis of a new class of indanone-based protein degraders. Computational studies have highlighted that indanone derivatives can serve as effective modulators of the Cereblon E3 ubiquitin ligase, presenting a compelling alternative to traditional immunomodulatory imide drugs (IMiDs).[6][7] We will detail the strategic advantages of this scaffold, provide validated, step-by-step protocols for its functionalization and incorporation into a final PROTAC molecule, and discuss the necessary purification and characterization methodologies. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of next-generation protein degraders.

The Paradigm of Targeted Protein Degradation

PROTACs function as a bridge, inducing proximity between a target protein and an E3 ubiquitin ligase.[8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the proteasome.[3] Unlike traditional inhibitors that require sustained high-level occupancy for efficacy, PROTACs act catalytically, enabling potent degradation at sub-stoichiometric concentrations.[1]

The modularity of PROTACs allows for systematic optimization.[2] The most commonly recruited E3 ligases are von Hippel-Lindau (VHL) and Cereblon (CRBN), due to the availability of well-characterized, high-affinity small molecule ligands.[2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC Molecule (Indanone-Linker-POI Ligand) E3 Cereblon (CRBN) E3 Ligase Complex E3->Ternary Recruitment Ub_POI Poly-Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer (E1/E2) Recycle PROTAC & E3 Recycled Ternary->Recycle Dissociation Proteasome Proteasome Ub_POI->Proteasome Recognition Fragments Peptide Fragments Proteasome->Fragments Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

The Indanone Scaffold: A Modern Alternative for Cereblon Recruitment

While the glutarimide core of IMiDs is the canonical binding motif for Cereblon, recent computational and synthetic studies have identified the indanone scaffold as a novel and effective CRBN ligand.[6][7][9] This discovery opens a new avenue for degrader design, allowing chemists to move beyond the physicochemical and intellectual property space of traditional IMiDs.

This compound is a particularly strategic starting material for several reasons:

  • Validated Core: The indanone core provides the necessary structural features for CRBN binding.[7]

  • Tunable Fluorine Substitution: The 5-fluoro group can enhance binding affinity and modulate metabolic stability through favorable electronic interactions within the CRBN binding pocket.

  • Versatile Synthetic Handle: The 6-bromo substituent serves as a robust and predictable "exit vector" for linker attachment via a wide array of well-established cross-coupling reactions. This allows for precise control over the linker attachment point, a critical parameter in optimizing ternary complex formation.

Physicochemical & Safety Data

Proper handling of all chemical reagents is paramount. While specific toxicity data for this compound is limited, data from structurally related halo-indanones suggest it should be handled with care.[10][11]

PropertyDataSource(s)
IUPAC Name This compound-
CAS Number 1273595-81-5[12][13]
Molecular Formula C₉H₆BrFO[14]
Molecular Weight 229.05 g/mol [14]
Hazard Identification Warning: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[10][11]
Handling Precautions Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.[11][15]

Synthetic Strategy: A Modular Approach to PROTAC Synthesis

The synthesis of an indanone-based PROTAC is a modular process. Our strategy involves three key stages:

  • Functionalization of the Indanone Core: Modifying the 6-bromo position to install a reactive handle for linker conjugation.

  • Linker and POI Ligand Preparation: Synthesizing a linker with a complementary reactive group and having a suitable POI ligand ready.

  • Final Conjugation: Covalently connecting the three modules to form the final PROTAC molecule.

This guide will use a well-established BRD4 inhibitor, JQ1, as an exemplary POI ligand to demonstrate the workflow.[16] We will employ a Sonogashira coupling followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for its high efficiency and functional group tolerance.[17]

Synthetic_Workflow Indanone 6-Bromo-5-fluoro- 1H-inden-1-one (Core) Alkyne_Indanone Indanone-Alkyne (Functionalized Core) Indanone->Alkyne_Indanone Protocol 1: Sonogashira Coupling Final_PROTAC Final PROTAC Degrader Alkyne_Indanone->Final_PROTAC Protocol 2: CuAAC 'Click' Reaction Azide_Linker_JQ1 Azido-Linker-JQ1 (POI-Linker Module) Azide_Linker_JQ1->Final_PROTAC

Figure 2: High-level experimental workflow for PROTAC synthesis.
Protocol 1: Functionalization of the Indanone Core via Sonogashira Coupling

Causality & Rationale: The carbon-bromine bond is readily activated by palladium catalysts. A Sonogashira coupling with trimethylsilylacetylene is a reliable method to install a terminal alkyne. The trimethylsilyl (TMS) group serves as a protecting group for the alkyne, which can be cleanly removed in a subsequent step to prevent self-coupling and other side reactions. This provides a versatile alkyne handle for the subsequent click reaction.

Materials & Reagents:

  • This compound

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Coupling):

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene (approx. 0.2 M concentration) and anhydrous TEA (3.0 eq) via syringe.

    • Stir the mixture at room temperature for 10 minutes.

    • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification (TMS-Protected Intermediate):

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aq. NH₄Cl (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the TMS-protected indanone.

  • Deprotection:

    • Dissolve the purified TMS-protected intermediate in a 2:1 mixture of MeOH and DCM.

    • Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize with 1M HCl (aq) and extract with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the terminal alkyne-functionalized indanone core, which can often be used in the next step without further purification.

Protocol 2: Final PROTAC Assembly via CuAAC Click Chemistry

Causality & Rationale: The CuAAC reaction forms a stable triazole ring, providing an efficient and bio-orthogonal linkage between the E3 ligase ligand and the POI ligand.[17] This reaction is highly specific between a terminal alkyne and an azide, proceeds under mild conditions, and is tolerant of a wide range of functional groups present in complex molecules like a POI ligand. For this example, an azide-functionalized PEG linker would be pre-conjugated to the JQ1 molecule.[16]

Materials & Reagents:

  • Alkyne-functionalized indanone (from Protocol 1)

  • Azido-linker-JQ1 (pre-synthesized)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dimethyl sulfoxide (DMSO) for preparative HPLC

Step-by-Step Methodology:

  • Reaction Setup:

    • In a vial, dissolve the alkyne-functionalized indanone (1.0 eq) and the azido-linker-JQ1 (1.1 eq) in a 3:1 mixture of t-BuOH and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

    • In a third vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The mixture may turn cloudy or colored.

    • Stir vigorously at room temperature for 8-12 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product will require purification. Due to the complex and often polar nature of PROTACs, a two-step purification is recommended.[18]

    • Step 2a (Flash Chromatography): Perform an initial purification using flash column chromatography (e.g., DCM/Methanol gradient) to remove major impurities.

    • Step 2b (Preparative HPLC): The final purification to achieve >95% purity should be performed using reversed-phase preparative HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).

    • Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.

Essential Characterization of the Final Degrader

A self-validating protocol requires rigorous analytical characterization to confirm the identity, structure, and purity of the final compound before biological evaluation.[19]

Characterization_Logic cluster_0 Primary Analysis cluster_1 Structural Confirmation cluster_2 Purity Assessment LCMS LC-MS HRMS HRMS LCMS->HRMS Provides Exact Mass H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR Confirms Carbon Skeleton HPLC Analytical HPLC HRMS->HPLC Verifies Final Purity (>95%) Final_PROTAC Purified PROTAC Final_PROTAC->LCMS Reaction Monitoring & Initial Confirmation Final_PROTAC->H_NMR Proton Environment & Key Signals

Figure 3: Logical workflow for analytical characterization of the final PROTAC.
TechniquePurposeExpected OutcomeSource(s)
¹H and ¹³C NMR Confirms the covalent structure, showing signals for all three components (indanone, linker, POI ligand).All expected signals are present with correct chemical shifts, integrations, and coupling constants.[18]
HRMS (High-Res MS) Provides the exact mass of the molecule.The measured mass matches the calculated theoretical mass to within 5 ppm, confirming the elemental composition.[19]
Analytical HPLC Determines the final purity of the compound.A single major peak, typically with >95% purity by UV integration at a relevant wavelength (e.g., 254 nm).[18]

Conclusion and Future Outlook

The journey from a simple chemical building block to a potent biological tool is one of strategic design and precise execution. This compound represents a valuable starting point for creating novel, indanone-based protein degraders that recruit the Cereblon E3 ligase. Its inherent structural features and versatile synthetic handle allow for the rational construction of diverse PROTAC libraries, which is essential for optimizing degradation efficiency and pharmacokinetic properties.[16]

As the field of Targeted Protein Degradation continues to expand beyond CRBN and VHL, the principles outlined in this guide—modular design, rational selection of exit vectors, and robust synthetic and analytical validation—will remain fundamental.[5] The exploration of new scaffolds like the indanone core is crucial for pushing the boundaries of TPD and ultimately developing new therapeutics for a wide range of human diseases.

References

Methodological & Application

Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and scalable intramolecular Friedel-Crafts acylation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety information.

Introduction: The Significance of Substituted Indanones

Indanone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Their rigid, bicyclic framework provides a valuable template for the design of therapeutic agents targeting a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases.[2][3] The specific substitution pattern of this compound makes it a particularly interesting intermediate for further chemical elaboration, such as cross-coupling reactions, to generate diverse libraries of potential drug candidates.[4]

This document outlines a reliable two-step synthesis commencing from the commercially available 3-(3-bromo-4-fluorophenyl)propanoic acid. The methodology is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a two-step process:

  • Acyl Chloride Formation: The precursor, 3-(3-bromo-4-fluorophenyl)propanoic acid, is converted to its more reactive acyl chloride derivative, 3-(3-bromo-4-fluorophenyl)propanoyl chloride, using thionyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The newly formed acyl chloride undergoes an intramolecular electrophilic aromatic substitution, catalyzed by a Lewis acid such as aluminum chloride, to yield the target indanone.

This synthetic pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3-(3-bromo-4-fluorophenyl)propanoic_acid 3-(3-bromo-4-fluorophenyl)propanoic acid 3-(3-bromo-4-fluorophenyl)propanoyl_chloride 3-(3-bromo-4-fluorophenyl)propanoyl chloride 3-(3-bromo-4-fluorophenyl)propanoic_acid->3-(3-bromo-4-fluorophenyl)propanoyl_chloride SOCl2, cat. DMF, DCM, rt This compound This compound 3-(3-bromo-4-fluorophenyl)propanoyl_chloride->this compound AlCl3, DCM, 0 °C to rt

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
3-(3-bromo-4-fluorophenyl)propanoic acid≥97%Commercially available
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Aluminum chloride (AlCl₃)Anhydrous, powderSigma-Aldrich
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)-In-house preparation
Brine (saturated aqueous NaCl)-In-house preparation
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeVWR Chemicals
Diethyl etherACS gradeFisher Scientific
HexanesACS gradeFisher Scientific

Equipment: Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels), magnetic stirrers, heating mantles, ice bath, rotary evaporator, vacuum pump, and standard workup and purification apparatus (separatory funnels, flash chromatography system). All reactions should be conducted in a well-ventilated fume hood.

Step 1: Synthesis of 3-(3-bromo-4-fluorophenyl)propanoyl chloride

Reaction: 3-(3-bromo-4-fluorophenyl)propanoic acid + SOCl₂ → 3-(3-bromo-4-fluorophenyl)propanoyl chloride + SO₂ + HCl

Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 3-(3-bromo-4-fluorophenyl)propanoic acid (5.0 g, 20.1 mmol).

  • Add anhydrous dichloromethane (40 mL) to the flask and stir to dissolve the starting material.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (2-3 drops).

  • Slowly add thionyl chloride (2.2 mL, 30.1 mmol, 1.5 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. Caution: The evolved gases are corrosive and toxic. Ensure the rotary evaporator is in a fume hood and consider using a gas trap.

  • The resulting crude 3-(3-bromo-4-fluorophenyl)propanoyl chloride is obtained as a pale yellow oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

Reaction: 3-(3-bromo-4-fluorophenyl)propanoyl chloride --(AlCl₃)--> this compound

Protocol:

  • In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (3.2 g, 24.1 mmol, 1.2 eq) in anhydrous dichloromethane (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 3-(3-bromo-4-fluorophenyl)propanoyl chloride from the previous step in anhydrous dichloromethane (30 mL) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL). Caution: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford this compound as a solid.

Mechanistic Insights: The Friedel-Crafts Acylation

The key transformation in this synthesis is the intramolecular Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack and Cyclization Acyl_Chloride R-CO-Cl Complex R-CO-Cl+-Al-Cl3 Acyl_Chloride->Complex + AlCl3 AlCl3 AlCl3 Acylium_Ion [R-C≡O]+ + [AlCl4]- Complex->Acylium_Ion Aromatic_Ring Aryl-(CH2)2-C≡O+ Sigma_Complex Arenium Ion Intermediate Aromatic_Ring->Sigma_Complex Intramolecular Attack Indanone_Product 6-Bromo-5-fluoro-1-indanone Sigma_Complex->Indanone_Product - H+

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

  • Generation of the Electrophile: The Lewis acid, aluminum chloride, coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile and attacks the acylium ion. The position of the cyclization is directed by the activating/deactivating nature of the substituents on the aromatic ring. In this case, the cyclization occurs ortho to the fluorine atom and meta to the bromine atom.

  • Rearomatization: A proton is lost from the intermediate arenium ion (sigma complex), restoring the aromaticity of the ring and yielding the final indanone product.

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[5][6][7][8][9] Reacts violently with water, releasing toxic gases (HCl and SO₂).[5][6][7][8]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9] Ensure all glassware is dry before use.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6] For inhalation, move to fresh air and seek immediate medical assistance.[5][6]

Aluminum Chloride (AlCl₃):

  • Hazards: Causes severe skin burns and eye damage.[10][11] Reacts violently with water, generating heat and HCl gas.[10][12][13]

  • Precautions: Handle in a fume hood, away from moisture. Wear appropriate PPE. Anhydrous AlCl₃ is a fine powder that can be easily inhaled, so a dust mask or respirator may be necessary for handling larger quantities.

  • First Aid: In case of skin contact, brush off any solid material before flushing with water. Seek immediate medical attention.[12] For eye contact, flush with water for at least 15 minutes and get immediate medical help.[12]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The use of readily available starting materials and well-established chemical transformations makes this procedure suitable for both academic research laboratories and industrial settings. The resulting substituted indanone is a versatile intermediate for the development of novel therapeutic agents. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: Synthesis, Mechanistic Insights, and Key Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is a key heterocyclic intermediate in medicinal chemistry and materials science. The strategic placement of its functional groups—a ketone, an electron-rich aromatic ring, and two distinct halogens—provides a versatile scaffold for constructing complex molecular architectures. The ketone offers a handle for classical carbonyl chemistry, while the bromo and fluoro substituents on the aromatic ring present opportunities for diverse substitution reactions, including nucleophilic aromatic substitution (NAS).

This technical guide provides an in-depth analysis of the synthesis and primary reaction mechanisms of this compound. We will elucidate the mechanistic principles behind its formation via intramolecular Friedel-Crafts acylation and explore subsequent transformations at both the carbonyl group and the aromatic ring. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Synthesis via Intramolecular Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing the indanone core is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3-bromo-4-fluorophenyl)propanoic acid.[1] This reaction involves an electrophilic aromatic substitution where the aromatic ring acts as the nucleophile, attacking an electrophilic acylium ion generated in situ.

Mechanism of Formation

The reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA).[2] The mechanism proceeds through several distinct steps:

  • Generation of the Acylium Ion: The Lewis acid (or Brønsted acid) coordinates to the carbonyl oxygen of the carboxylic acid (or more commonly, its corresponding acyl chloride for higher reactivity), making the carbonyl carbon highly electrophilic. Subsequent elimination of the leaving group generates a resonance-stabilized acylium ion.[3]

  • Electrophilic Attack: The acylium ion is the key electrophile. The π-system of the aromatic ring attacks the electrophilic carbon of the acylium ion. The regioselectivity of this cyclization is dictated by the electronic properties of the substituents on the aromatic ring. The fluorine atom is a weak ortho-, para-director, while the bromine atom is also an ortho-, para-director. The cyclization occurs ortho to the fluorine and meta to the bromine, leading to the formation of the 6-bromo-5-fluoro isomer. This outcome is favored due to the steric hindrance and electronic deactivation at the position ortho to the larger bromine atom.

  • Rearomatization: The resulting intermediate, a non-aromatic carbocation known as a sigma complex or arenium ion, is stabilized by resonance. A base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final 1-indanone product.[4]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Rearomatization A 3-(3-Bromo-4-fluorophenyl)propanoic Acid Chloride B Lewis Acid Complex (AlCl₃) A->B + AlCl₃ C Resonance-Stabilized Acylium Ion B->C - AlCl₄⁻ D Aromatic Ring (Nucleophile) C->D Electrophile Generation E Sigma Complex (Arenium Ion) D->E Intramolecular Attack D->E F 6-Bromo-5-fluoro-1-indanone E->F - H⁺ (restores aromaticity) E->F

Caption: Intramolecular Friedel-Crafts Acylation Workflow.

Protocol 1: Synthesis of this compound

This protocol details the cyclization of 3-(3-bromo-4-fluorophenyl)propanoyl chloride.

Materials:

  • 3-(3-bromo-4-fluorophenyl)propanoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Crushed ice

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 3-(3-bromo-4-fluorophenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred suspension over 30 minutes. Causality: The slow addition and low temperature control the exothermic reaction and prevent side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Causality: This quenches the reaction and hydrolyzes the aluminum complexes formed with the ketone product.[4]

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with 1M HCl, then with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary:

Starting MaterialProductCatalystSolventTypical Yield
3-(3-bromo-4-fluorophenyl)propanoyl chlorideThis compoundAlCl₃DCM75-85%

Part 2: Reactions at the Carbonyl and α-Position

The ketone functionality and the adjacent methylene group are primary sites for chemical modification. Standard carbonyl chemistry allows for the introduction of new functionalities and the extension of the molecular framework.

A. Reduction of the Carbonyl Group

The reduction of the ketone to a secondary alcohol is a fundamental transformation, often accomplished with hydride-based reducing agents.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from a reducing agent like sodium borohydride (NaBH₄) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol, 6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol.

Protocol 2: Reduction to 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve the indanone (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

  • Add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C. Causality: Portion-wise addition controls the evolution of hydrogen gas and the exothermic nature of the reaction.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, slowly add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product, which can be further purified by chromatography if necessary.[5]

B. Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that utilizes the acidity of the α-protons to the carbonyl group.[6]

Mechanism:

  • Enolate Formation: A basic catalyst (e.g., piperidine) deprotonates an active methylene compound (e.g., malononitrile), forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indanone. This forms a β-hydroxy intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form a new, stable carbon-carbon double bond, yielding an α,β-unsaturated product.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration A Malononitrile C Malononitrile Enolate A->C + Base B Base (Piperidine) D Indanone Carbonyl C->D Nucleophile Generation E Tetrahedral Intermediate D->E Enolate Attack D->E F Final Product E->F Elimination E->F G Water E->G - H₂O

Caption: Knoevenagel Condensation Mechanism.

Protocol 3: Knoevenagel Condensation with Malononitrile

Procedure:

  • In a round-bottom flask, combine the indanone (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.[5]

  • Reflux the mixture for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction to room temperature. The product often precipitates from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 2-(6-bromo-5-fluoro-1-oxoindan-2-ylidene)malononitrile.

Part 3: Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring of 6-bromo-5-fluoro-1-indanone, activated by the electron-withdrawing ketone group, is susceptible to nucleophilic aromatic substitution.[4] This reaction provides a powerful method for introducing new substituents onto the aromatic core.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Nucleophilic Addition: A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, Br or F). This is the rate-determining step.[8] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized onto the electron-withdrawing ketone group, which is crucial for stabilizing this intermediate.

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of a halide ion (Br⁻ or F⁻) from the Meisenheimer complex.

Reactivity of Halogens (F vs. Br): A key consideration is the competition between bromine and fluorine as leaving groups. Contrary to Sₙ1/Sₙ2 reactions, fluorine is often a better leaving group than bromine in NAS.[8] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. The C-X bond is broken in the fast, second step, so its strength has a lesser impact on the overall reaction rate. Therefore, under kinetically controlled conditions, substitution of the fluorine atom is often favored.

G cluster_0 Step 1: Nucleophilic Addition (Rate-Determining) cluster_1 Step 2: Elimination (Fast) A 6-Bromo-5-fluoro-1-indanone C Meisenheimer Complex (Resonance Stabilized) A->C + Nucleophile A->C B Nucleophile (e.g., RO⁻) D Substituted Product C->D Loss of Halide C->D E Leaving Group (F⁻ or Br⁻) C->E

Caption: Nucleophilic Aromatic Substitution (NAS) Mechanism.

Protocol 4: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol describes a representative NAS reaction. The primary product is expected to be the 5-methoxy derivative due to the higher reactivity of the C-F bond.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • Dissolve the indanone (1.0 equivalent) in anhydrous DMF in a flask under a nitrogen atmosphere.

  • Add sodium methoxide (1.5 equivalents) and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS to observe the formation of the product and consumption of the starting material.

  • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one.

Data Summary & Characterization:

Reaction TypeStarting MaterialReagent(s)ProductTypical Yield
Reduction6-Bromo-5-fluoro-1-indanoneNaBH₄6-Bromo-5-fluoro-1-indanol>90%
Knoevenagel6-Bromo-5-fluoro-1-indanoneMalononitrile, Piperidine2-(6-bromo-5-fluoro-1-oxoindan-2-ylidene)malononitrile80-90%
NAS6-Bromo-5-fluoro-1-indanoneNaOMe6-Bromo-5-methoxy-1-indanone60-75%

Spectroscopic Confirmation: Product identity and purity should be confirmed using standard analytical techniques.[10][11]

  • ¹H NMR: Will show characteristic shifts for aromatic and aliphatic protons, with splitting patterns confirming the substitution pattern.

  • ¹³C NMR: Will confirm the number of unique carbons and show a downfield signal for the carbonyl carbon.

  • IR Spectroscopy: A strong absorption band around 1700-1730 cm⁻¹ confirms the presence of the ketone C=O stretch.

  • Mass Spectrometry: Will show the correct molecular ion peak (M⁺) corresponding to the product's molecular weight.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral 3-substituted indanones are privileged structural motifs prevalent in numerous natural products and pharmaceutically active compounds.[1][2] The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical challenge in medicinal chemistry and drug development.[3][4] This document provides an in-depth guide to state-of-the-art methodologies for synthesizing these valuable chiral building blocks. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind key experimental choices, offering field-proven insights into three powerful catalytic systems: Palladium-catalyzed reductive-Heck reactions, Rhodium-catalyzed intramolecular 1,4-additions, and Ruthenium-catalyzed asymmetric transfer hydrogenation for kinetic resolution. Each section includes detailed, self-validating protocols, data summaries, and mechanistic diagrams to empower researchers to successfully implement these transformative reactions.

Introduction: The Significance of the Chiral Indanone Core

The indanone framework is a cornerstone in the architecture of bioactive molecules. Its rigid, bicyclic structure serves as a versatile scaffold for presenting functional groups in a well-defined three-dimensional space. Chiral 3-substituted indanones, in particular, are key intermediates in the synthesis of important pharmaceuticals. A notable example is (+)-indatraline, a potent monoamine reuptake inhibitor, whose synthesis relies on establishing the correct stereocenter at the C3 position.[5][6] The biological efficacy of such compounds is intrinsically linked to their absolute stereochemistry, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental.[4] This underscores the imperative for robust and highly stereoselective synthetic methods.

This guide details three distinct and powerful transition-metal-catalyzed strategies to access enantioenriched 3-substituted indanones, providing researchers with a validated toolkit for their synthetic endeavors.

Methodology 1: Palladium-Catalyzed Asymmetric Reductive-Heck Reaction

This strategy provides an efficient pathway to chiral 3-substituted indanones via an intramolecular cyclization of readily accessible 2'-halochalcone derivatives. Developed by Buchwald and coworkers, a key innovation of this method is the ability to selectively produce either the desired 3-substituted indanone or the corresponding α-exo-methylene indanone simply by judicious choice of the base.[1][7][8]

Principle and Mechanistic Rationale

The reaction proceeds through a palladium-catalyzed asymmetric reductive-Heck cyclization.[8][9] The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the aryl-halide (or triflate) bond of the chalcone precursor. This is followed by an intramolecular migratory insertion of the olefin into the aryl-palladium bond, which forms the five-membered ring and establishes the chiral center. The stereochemistry is controlled by a chiral phosphine ligand, such as (R)-3,5-XylMeOBIPHEP.

The choice of base is critical in determining the final product. A non-coordinating, sterically hindered base like proton-sponge (1,8-bis(dimethylamino)naphthalene) facilitates a reductive elimination pathway, yielding the 3-substituted indanone.[1] Conversely, a bulkier amine base like 1,2,2,6,6-pentamethylpiperidine (PMP) promotes a β-hydride elimination, leading to the formation of the α-exo-methylene indanone.[1][8]

G cluster_cycle Catalytic Cycle cluster_legend Legend A Pd(0)L* B Oxidative Addition A->B Chalcone Precursor C Aryl-Pd(II) Complex B->C D Migratory Insertion C->D Intramolecular E Alkyl-Pd(II) Intermediate D->E F Base-Mediated Pathway Selection E->F G Reductive Elimination (Proton Sponge) F->G H β-Hydride Elimination (PMP) F->H I 3-Substituted Indanone G->I J α-exo-Methylene Indanone H->J K Pd(II) Hydride H->K I->A Regenerates Catalyst L Reductive Elimination of HX K->L Base L->A Key1 Reductive Elimination Path Key2 β-Hydride Elimination Path

Figure 1: Simplified catalytic cycle for the Pd-catalyzed reductive-Heck reaction.
Detailed Experimental Protocol

This protocol is adapted from the work of Minatti, Zheng, and Buchwald.[1][8]

  • Catalyst Pre-formation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (e.g., (R)-3,5-XylMeOBIPHEP, 5.5 mol%).

  • Reaction Setup: Add the 2'-halochalcone substrate (1.0 equiv) and the appropriate base (1.2 equiv). For the 3-substituted indanone, use proton-sponge. For the α-exo-methylene indanone, use 1,2,2,6,6-pentamethylpiperidine (PMP).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to 0.1 M). Finally, add a hydride source such as formic acid (1.2 equiv) or a silane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 80-100 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation: Substrate Scope

The palladium-catalyzed reductive-Heck reaction tolerates a wide range of substituents on the chalcone backbone, delivering high yields and excellent enantioselectivities.

EntrySubstrate (Substituent on β-phenyl ring)BaseYield (%)ee (%)Reference
1HProton Sponge9291[1][8]
24-MeOProton Sponge9192[1][8]
34-CF₃Proton Sponge8593[1][8]
42-MeProton Sponge8894[1][8]
5HPMP7480[1][8]
64-MeOPMP7885[1][8]

Methodology 2: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

This method provides an alternative and highly efficient route to chiral 3-aryl-1-indanones from pinacolborane chalcone derivatives. A key advantage is the use of a simple, commercially available chiral monophosphorus ligand (MonoPhos) under relatively mild conditions.[10][11]

Principle and Mechanistic Rationale

The reaction involves a rhodium-catalyzed intramolecular 1,4-addition (conjugate addition) of an arylboronic acid derivative onto an α,β-unsaturated ketone.[10] The substrate, a chalcone bearing a pinacolborane ester at the 2' position, is designed for intramolecular cyclization. The rhodium(I) catalyst, complexed with a chiral ligand like (R)-MonoPhos, activates the aryl-boron bond. This facilitates the intramolecular transfer of the aryl group to the β-position of the enone system, creating the C-C bond and setting the crucial C3 stereocenter. Subsequent protonolysis of the resulting rhodium enolate intermediate yields the 3-aryl-indanone product and regenerates the active catalyst.

G cluster_cycle Catalytic Cycle A [Rh(I)L*]+ B Transmetalation A->B Arylboronic Ester Substrate C Aryl-Rh(I) Complex B->C D Intramolecular 1,4-Addition C->D Coordination & Insertion E Rh(I) Enolate D->E F Protonolysis E->F H₂O / Base F->A Regenerates Catalyst G 3-Aryl-Indanone F->G

Figure 2: Simplified cycle for Rh-catalyzed intramolecular 1,4-addition.
Detailed Experimental Protocol

This protocol is adapted from the work of Yu and Xu.[10][11]

  • Reaction Setup: In a glovebox, charge an oven-dried vial with [Rh(cod)₂]BF₄ (2.5 mol%) and (R)-MonoPhos (5.0 mol%). Add anhydrous dioxane to dissolve the catalyst and ligand, and stir for 10 minutes.

  • Substrate Addition: Add the pinacolborane chalcone derivative (1.0 equiv) to the catalyst solution.

  • Reagent Addition: Add a mixture of H₂O and a mild base such as K₂CO₃ or Et₃N (e.g., 2.0 equiv) to the reaction vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath at the specified temperature (e.g., 60 °C) and stir for the required time (typically 12-24 hours). Monitor by TLC or GC-MS.

  • Work-up and Purification: After cooling, quench the reaction with saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) via chiral HPLC analysis.

Data Presentation: Substrate Scope

This rhodium-catalyzed approach demonstrates broad applicability for various substituted chalcones, consistently affording high yields and excellent enantioselectivity.[10]

EntryR¹ (on 2-boronophenyl)R² (on β-phenyl)Yield (%)ee (%)Reference
1HH9594[10]
2H4-Me9395[10]
3H4-F9293[10]
4H3-Cl9094[10]
54-MeOH9492[10]

Methodology 3: Asymmetric Transfer Hydrogenation (Kinetic Resolution)

While the previous methods build the chiral center from a prochiral substrate, this powerful technique resolves a racemic mixture of 3-aryl-indanones. Asymmetric transfer hydrogenation (ATH) with a chiral Ruthenium catalyst facilitates a kinetic resolution (KR), providing simultaneous access to both enantiomers of the indanone (one as the unreacted starting material and the other as the corresponding indanol).[6][12]

Principle and Mechanistic Rationale

Kinetic resolution operates on the principle that one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent. In this ATH-KR protocol, a chiral Ru(II) catalyst, such as (R,R)-Ts-DENEB, selectively reduces one enantiomer of the racemic 3-aryl-indanone to the corresponding 3-aryl-indanol.[12] A mixture of formic acid and triethylamine (HCO₂H/Et₃N) serves as a convenient and effective hydrogen source.[6]

As the reaction proceeds, the faster-reacting enantiomer (e.g., the R-indanone) is consumed, leaving the unreacted starting material enriched in the slower-reacting enantiomer (the S-indanone). If the reaction is stopped at approximately 50% conversion, one can isolate both the highly enantioenriched cis-3-aryl-indanol product and the enantioenriched unreacted 3-aryl-indanone. The high diastereoselectivity (favoring the cis-indanol) and enantioselectivity are hallmarks of this method.

G cluster_reactants Reactants cluster_products Products at ~50% Conversion Racemate Racemic 3-Aryl-Indanone (R)-Indanone + (S)-Indanone R_Indanone (R)-Indanone S_Indanone (S)-Indanone Catalyst Chiral Ru-Catalyst ((R,R)-Ts-DENEB) HCO₂H/Et₃N R_Indanol (1R,3R)-cis-Indanol (Product) R_Indanone->R_Indanol k_fast S_Indanone->Catalyst k_slow Unreacted (S)-Indanone (Recovered SM)

Figure 3: Workflow for kinetic resolution via asymmetric transfer hydrogenation.
Detailed Experimental Protocol

This protocol is adapted from the work of Ghorai and coworkers.[6][12]

  • Reaction Setup: To a vial, add the racemic 3-aryl-indanone (1.0 equiv) and the chiral catalyst (e.g., (R,R)-Ts-DENEB, 1-2 mol%).

  • Solvent and Reagents: Add anhydrous methanol as the solvent. Prepare the hydrogen source by making a 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N) and add it to the reaction (2.0-3.0 equiv).

  • Reaction Conditions: Stir the mixture at room temperature (25-30 °C). The reaction is typically complete within 10-15 hours. Progress should be carefully monitored by ¹H NMR or GC to target ~50% conversion for optimal resolution.

  • Work-up and Purification: Once ~50% conversion is reached, concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Separation: Separate the resulting alcohol product from the unreacted ketone starting material using flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of both the isolated indanol and the recovered indanone by chiral HPLC. Determine the diastereomeric ratio (dr) of the indanol product by ¹H NMR analysis of the crude reaction mixture.

Data Presentation: Kinetic Resolution of 3-Aryl-Indanones

This ATH-KR process consistently produces both the unreacted indanone and the product indanol with excellent enantiomeric excesses.[12]

EntryAryl GroupConv. (%)Recovered (S)-Indanone ee (%)cis-(R,R)-Indanol Yield (%)cis-(R,R)-Indanol ee (%)Reference
1Phenyl51>994898[12]
24-MeO-Ph52984796[12]
34-Cl-Ph50>994998[12]
42-Naphthyl51994897[12]

Troubleshooting and Experimental Considerations

  • Catalyst Activity: Transition-metal catalysts can be sensitive to air and moisture. Ensure all reactions are performed using anhydrous, degassed solvents and under an inert atmosphere (Argon or Nitrogen) for optimal results and reproducibility.

  • Ligand Choice: The choice of chiral ligand is paramount. While the ligands mentioned are highly effective, substrate-specific optimization may be required to achieve the highest enantioselectivity.

  • Monitoring Conversion in KR: For kinetic resolutions, accurately stopping the reaction at or near 50% conversion is crucial for obtaining high ee for both the product and the recovered starting material. Frequent monitoring is recommended.

  • Purification: The polarity difference between the product indanol and the starting indanone in the ATH-KR method is generally sufficient for straightforward separation by silica gel chromatography.

Conclusion

The asymmetric synthesis of chiral 3-substituted indanones is a well-developed field with several robust and highly selective methods at the disposal of the synthetic chemist. The Palladium-catalyzed reductive-Heck reaction offers excellent selectivity and the unique ability to tune the outcome towards different products.[1][8] The Rhodium-catalyzed 1,4-addition provides a reliable route using mild conditions and a simple ligand system.[10] Finally, asymmetric transfer hydrogenation presents a powerful strategy for resolving racemic mixtures, yielding two valuable, highly enantioenriched products from a single reaction.[12] The selection of a specific methodology will depend on the availability of starting materials, the desired final product (indanone vs. indanol), and the specific substitution patterns of the target molecule. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently approach the synthesis of these vital chiral building blocks.

References

The Strategic Application of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. The indanone scaffold has long been recognized as a "privileged structure," a framework that is capable of interacting with a variety of biological targets.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding pockets. The strategic introduction of halogen substituents, particularly fluorine and bromine, further enhances the utility of this scaffold. Fluorine can improve metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation.[3]

This technical guide focuses on a particularly valuable derivative: 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one . This molecule synergistically combines the structural benefits of the indanone core with the electronic and synthetic advantages of its halogenation pattern. It has emerged as a key building block in the synthesis of potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[4][5] This document will provide a comprehensive overview of its properties, synthesis, and, most critically, detailed protocols for its application in the synthesis of cutting-edge therapeutic agents, with a particular focus on the development of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) inhibitors.[6][7][8][9][10]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in complex synthetic campaigns.

PropertyValueReference(s)
Molecular Formula C₉H₆BrFO[11]
Molecular Weight 229.05 g/mol [11]
CAS Number 1273595-81-5
Appearance White to yellow crystalline powder/solid
Melting Point 120.0 to 124.0 °C
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Spectroscopic Data: The structural integrity of this compound is confirmed through standard spectroscopic techniques. While specific peak assignments may vary slightly depending on the solvent and instrument, the following are characteristic features:

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic and aliphatic protons of the indanone core. The aromatic protons will appear as multiplets in the downfield region, with their coupling patterns influenced by the bromine and fluorine substituents. The two methylene groups of the five-membered ring will present as distinct triplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms. The carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogens and the carbonyl group.

  • ¹⁹F NMR: A single resonance in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M+ and M+2).

Core Synthetic Transformations: Gateway to Bioactive Molecules

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, while the ketone offers a site for nucleophilic addition, condensation, or conversion to other functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a key handle for introducing molecular diversity. The two most powerful and widely employed transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the indanone core and a variety of aryl or heteroaryl boronic acids or esters.[12][13][14][15][16][17] This is a foundational step in the synthesis of many kinase inhibitors, where a biaryl scaffold is often crucial for achieving high potency and selectivity.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and any additional ligand under a positive pressure of inert gas.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for catalytic activity.

  • Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic solvents are commonly used, and the addition of water can sometimes accelerate the reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants: - 6-Bromo-5-fluoro-1-indanone - Arylboronic acid - Base Catalyst Add Catalyst System: - Palladium Precatalyst - Ligand Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat to Reaction Temp Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[14][18][19][20][21][22] This reaction is particularly important in medicinal chemistry, as the arylamine motif is a common feature in many biologically active molecules, including kinase inhibitors where it can act as a key hydrogen bond donor or acceptor.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is highly dependent on the nature of the amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture for the specified time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Glovebox/Inert Atmosphere: Similar to the Suzuki coupling, the palladium catalyst and some phosphine ligands are air-sensitive.

  • Precatalyst and Ligand: The combination of the palladium source and the ligand is crucial for catalytic activity. Bulky, electron-rich phosphine ligands are often required for the coupling of less reactive aryl bromides and for sterically hindered amines.

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. Sodium t-butoxide is a common choice, but weaker bases can be used for more sensitive substrates.

  • Anhydrous and Degassed Solvent: Water can interfere with the reaction by hydrolyzing the active catalyst or reacting with the strong base. Dissolved oxygen can deactivate the catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition L_n(Br)Pd(II)-Ar L_n(Br)Pd(II)-Ar Oxidative\nAddition->L_n(Br)Pd(II)-Ar Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Amine\nCoordination Amine Coordination L_n(Br)Pd(II)-Ar->Amine\nCoordination [L_n(Br)Pd(II)(Ar)(HNR'R'')]^+ [L_n(Br)Pd(II)(Ar)(HNR'R'')]^+ Amine\nCoordination->[L_n(Br)Pd(II)(Ar)(HNR'R'')]^+ HNR'R'' HNR'R'' HNR'R''->Amine\nCoordination Deprotonation\n(Base) Deprotonation (Base) [L_n(Br)Pd(II)(Ar)(HNR'R'')]^+->Deprotonation\n(Base) L_n(Br)Pd(II)(Ar)(NR'R'') L_n(Br)Pd(II)(Ar)(NR'R'') Deprotonation\n(Base)->L_n(Br)Pd(II)(Ar)(NR'R'') Reductive\nElimination Reductive Elimination L_n(Br)Pd(II)(Ar)(NR'R'')->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application in the Synthesis of PERK Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR), a cellular stress response implicated in diseases such as cancer and neurodegenerative disorders.[6][7][8][9][10] The indanone core of the starting material often serves as a central scaffold in these inhibitors, with the 6-position functionalized via cross-coupling reactions to introduce moieties that interact with the kinase active site.

The synthesis of potent PERK inhibitors such as GSK2606414 and related compounds often involves the coupling of a substituted indane or indazole fragment with a heterocyclic partner. While the exact synthetic route for every inhibitor may vary, the strategic use of this compound allows for the late-stage introduction of key pharmacophoric features, providing a convergent and flexible synthetic strategy.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed and causes skin and eye irritation.[11] It may also cause respiratory irritation.[11] Therefore, it is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a rigid indanone scaffold and strategically placed halogen atoms provides a powerful platform for the synthesis of complex and biologically active molecules. The ability to selectively functionalize the bromine atom through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient construction of diverse chemical libraries. Its demonstrated utility in the synthesis of potent kinase inhibitors, such as those targeting PERK, underscores its importance in the development of next-generation therapeutics for a range of challenging diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this key intermediate in their drug discovery endeavors.

References

The Architect's Guide to Five-Membered Rings: A Deep Dive into Palladium-Catalyzed Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the indanone scaffold is a privileged motif, forming the core of numerous pharmaceuticals and biologically active molecules. Its rigid, planar structure provides a valuable template for interacting with biological targets. Traditional synthetic routes to indanones, however, often suffer from harsh conditions, limited substrate scope, and the need for multi-step sequences. The advent of palladium catalysis has revolutionized access to this important structural unit, offering milder conditions, greater functional group tolerance, and opportunities for asymmetric synthesis.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of substituted indanones. We will dissect the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization. This document is designed to empower researchers, scientists, and drug development professionals to confidently incorporate these powerful catalytic systems into their synthetic workflows.

The Power of Palladium: Mechanistic Underpinnings of Indanone Formation

The versatility of palladium catalysis in constructing the indanone framework stems from its ability to orchestrate a variety of bond-forming events. Understanding the fundamental catalytic cycles is paramount to rational reaction design and troubleshooting.

The Intramolecular Heck Reaction: A Classic Reimagined

One of the most robust methods for indanone synthesis is the intramolecular Heck reaction. This reaction typically involves the cyclization of an ortho-haloaryl enone precursor. The catalytic cycle can proceed through different pathways, primarily the neutral and cationic pathways, depending on the reaction conditions.

The generally accepted mechanism for the neutral Heck pathway begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to afford the indanone product and a palladium(II) hydride species. Reductive elimination of HX with a base regenerates the active palladium(0) catalyst.

In the asymmetric reductive-Heck reaction, a chiral ligand on the palladium center influences the facial selectivity of the migratory insertion step, leading to the formation of enantiomerically enriched 3-substituted indanones. The choice of base can also influence the outcome, sometimes leading to the formation of α-exo-methylene indanones[1][2].

G cluster_cycle Intramolecular Heck Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Aryl-Pd(II) Complex Intramolecular_Coordination Alkene Coordination Migratory_Insertion Migratory Insertion (Key C-C Bond Formation) Beta_Hydride_Elimination β-Hydride Elimination Product_Release Product Release & Catalyst Regeneration Substrate o-Haloaryl Enone Product Substituted Indanone Base Base

Carbonylative Cyclization: Building Complexity with Carbon Monoxide

Palladium-catalyzed carbonylative cyclization offers an elegant approach to indanones by incorporating a carbonyl group from carbon monoxide gas. This method is particularly useful for synthesizing indanones from unsaturated aryl iodides. The reaction proceeds through a series of steps involving oxidative addition, CO insertion, migratory insertion, and reductive elimination[3]. The choice of ligands and reaction conditions is crucial for achieving high selectivity and yields.

Experimental Protocols: From Theory to Practice

The following protocols are presented as a starting point and can be optimized based on the specific substrate and desired outcome.

Protocol 1: Enantioselective Reductive-Heck Reaction for Chiral 3-Substituted Indanones

This protocol is adapted from the work of Buchwald and co-workers and is effective for the synthesis of enantiomerically enriched 3-substituted indanones from 2'-nonafluorobutanesulfonyl (nonaflate) chalcones[1].

Materials:

  • 2'-Nonaflate chalcone derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-Josiphos) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Formic acid (HCOOH) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 equiv) and (R,S)-Josiphos (0.06 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask and stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst.

  • Reagent Addition: Add the 2'-nonaflate chalcone derivative (1.0 equiv), followed by triethylamine (3.0 equiv) and formic acid (2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-substituted indanone.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Palladium Source and Ligand: The combination of Pd(OAc)₂ and a chiral phosphine ligand like (R,S)-Josiphos is crucial for generating the active chiral Pd(0) catalyst in situ, which is responsible for the enantioselectivity.

  • Nonaflate Leaving Group: The nonaflate group is an excellent leaving group, facilitating the initial oxidative addition step.

  • Base and Reductant: Triethylamine acts as a base to neutralize the generated acid, while formic acid serves as the hydride source for the reductive Heck pathway.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Heck reactions due to its ability to dissolve the reagents and its relatively high boiling point.

Protocol 2: Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides

This protocol provides a general procedure for the synthesis of indanones via carbonylative cyclization[3].

Materials:

  • Unsaturated aryl iodide (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon monoxide (CO) balloon or high-pressure reactor

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a high-pressure reactor, add the unsaturated aryl iodide (1.0 equiv), PdCl₂ (0.05 equiv), PPh₃ (0.1 equiv), and NaOAc (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Carbon Monoxide Atmosphere: Purge the reaction vessel with carbon monoxide and maintain a positive pressure of CO (a balloon is sufficient for many small-scale reactions; a high-pressure reactor may be required for others).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: PdCl₂ is a common palladium precursor, and PPh₃ is a widely used phosphine ligand that stabilizes the palladium catalyst.

  • Carbon Monoxide: CO serves as the source of the carbonyl group in the indanone ring.

  • Base: Sodium acetate acts as a base to facilitate the catalytic cycle.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for many palladium-catalyzed reactions.

G cluster_workflow General Experimental Workflow Start Reaction Setup (Inert Atmosphere) Reagents Addition of Pd Catalyst, Ligand, Substrate, Base Solvent Addition of Anhydrous Solvent Conditions Establish Reaction Conditions (Temp, CO) Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Workup Aqueous Workup & Extraction Purification Purification (Column Chromatography) Analysis Characterization (NMR, MS, HPLC) End Pure Substituted Indanone

Data Presentation: A Comparative Overview

The following table summarizes key parameters for the two presented protocols, offering a quick reference for experimental design.

ParameterProtocol 1: Enantioselective Reductive-HeckProtocol 2: Carbonylative Cyclization
Substrate 2'-Nonaflate chalcone derivativesUnsaturated aryl iodides
Palladium Source Pd(OAc)₂PdCl₂
Ligand Chiral Phosphine (e.g., (R,S)-Josiphos)Triphenylphosphine (PPh₃)
Key Reagent Formic acid (hydride source)Carbon monoxide (carbonyl source)
Base TriethylamineSodium acetate
Typical Solvent 1,4-DioxaneDMF
Temperature 80 °C100 °C
Key Feature EnantioselectiveIncorporation of a carbonyl group

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents. Consider a different palladium precursor or ligand.
Low reaction temperatureIncrease the reaction temperature in increments.
Poor quality starting materialPurify the starting material before use.
Formation of Side Products Incorrect base or stoichiometryOptimize the base and its stoichiometry.
Isomerization of the double bondAdjust the reaction temperature or time.
Decomposition of product or starting materialLower the reaction temperature and monitor the reaction more frequently.
Low Enantioselectivity (Protocol 1) RacemizationEnsure the reaction is not run for an excessively long time.
Inappropriate chiral ligandScreen a variety of chiral ligands.
Non-optimal solvent or temperaturePerform a solvent and temperature screen.

Conclusion

Palladium catalysis has emerged as an indispensable tool for the synthesis of substituted indanones, providing access to a diverse range of structures with high efficiency and selectivity. The methodologies described herein, including the intramolecular Heck reaction and carbonylative cyclization, represent powerful and versatile strategies for researchers in drug discovery and development. By understanding the underlying mechanisms and following robust experimental protocols, scientists can effectively leverage these reactions to accelerate their research programs. Continued innovation in this field, particularly in the realm of C-H activation and asymmetric catalysis, promises to further expand the synthetic chemist's toolkit for constructing this valuable heterocyclic motif.

References

Protocol for N-tosylhydrazone coupling with 2'-iodochalcones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Robust Palladium-Catalyzed Protocol for the Intramolecular Annulation of 2'-Iodochalcones with N-Tosylhydrazones: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Abstract

This application note provides a comprehensive guide to the synthesis of 1,3,5-trisubstituted pyrazoles via a palladium-catalyzed intramolecular cross-coupling reaction between 2'-iodochalcones and N-tosylhydrazones. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. This protocol leverages the in situ generation of diazo compounds from stable, easy-to-handle N-tosylhydrazones, which then engage in a catalytic cycle with the iodochalcone substrate to form the pyrazole ring with high efficiency and regioselectivity. We detail the underlying mechanism, provide a step-by-step experimental procedure, and discuss the scope and potential troubleshooting for this powerful transformation, aimed at researchers in organic synthesis and drug development.

Introduction & Significance

The pyrazole nucleus is a cornerstone of modern pharmacotherapy, found in blockbuster drugs such as the COX-2 inhibitor Celecoxib, the phosphodiesterase-5 (PDE5) inhibitor Sildenafil, and numerous other agents targeting a wide range of diseases.[1][2] Consequently, the development of efficient and modular methods for synthesizing substituted pyrazoles is of paramount importance.[3][4]

Traditional methods, such as the Knorr condensation of hydrazines with 1,3-dicarbonyl compounds, often suffer from limitations in substrate scope and regiochemical control.[5] Modern transition-metal-catalyzed cross-coupling reactions offer a more versatile approach.[6][7] N-tosylhydrazones have emerged as exceptionally useful coupling partners because they serve as stable, crystalline, and safe precursors to reactive diazo compounds, which can be generated in situ under basic conditions.[8][9][10] This strategy avoids the handling of potentially explosive free diazo reagents.[8][9]

The protocol described herein merges the chemistry of palladium-carbene intermediates with intramolecular C-N bond formation.[8][11] By strategically placing an iodo group on the 2'-position of a chalcone backbone, a palladium-catalyzed cascade reaction with an N-tosylhydrazone can be initiated, leading directly to the desired 1,3,5-trisubstituted pyrazole core. This intramolecular approach ensures high regioselectivity and provides a powerful tool for building molecular complexity.

Reaction Principle & Catalytic Mechanism

The overall transformation is a palladium-catalyzed [4+1] annulation, where the four-atom 2'-iodochalcone fragment couples with the single carbon atom derived from the N-tosylhydrazone. The reaction proceeds via a complex but well-understood catalytic cycle, illustrated below.

The key mechanistic steps are:

  • Diazo Formation: In the presence of a base, the N-tosylhydrazone is deprotonated and decomposes to generate a reactive diazo compound and p-toluenesulfinate anion.[8][12]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the 2'-iodochalcone to form a Pd(II)-aryl intermediate.

  • Carbene Formation: The Pd(II) complex reacts with the diazo compound, leading to the extrusion of N₂ and the formation of a palladium-carbene (or carbenoid) species.[8]

  • Migratory Insertion: The aryl group on the palladium center migrates to the carbene carbon, forming a new C-C bond and a new organopalladium intermediate.

  • Intramolecular Cyclization & Reductive Elimination: The enolate moiety of the chalcone backbone attacks the nitrogen of the hydrazone-derived fragment, or a related intramolecular C-N bond formation occurs, followed by reductive elimination. This key step forms the pyrazole ring, regenerates the Pd(0) catalyst, and releases the final product.

Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl Oxidative Addition pd_carbene Ar-Pd(II)L₂(=CR₂) pd2_aryl->pd_carbene Carbene Formation (-N₂) migratory_insertion Intermediate after Migratory Insertion pd_carbene->migratory_insertion Migratory Insertion migratory_insertion->pd0 Regeneration of Pd(0) product 1,3,5-Trisubstituted Pyrazole migratory_insertion->product Intramolecular Cyclization & Reductive Elimination chalcone 2'-Iodochalcone chalcone->pd2_aryl diazo Diazo Compound (from Tosylhydrazone + Base) diazo->pd_carbene

Figure 1: Proposed catalytic cycle for pyrazole synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 1-phenyl-3-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazole as a representative example.

Materials and Reagents
  • Starting Materials:

    • (E)-1-(2-iodo-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (2'-Iodochalcone, 1.0 equiv)

    • Benzaldehyde N-tosylhydrazone (1.2 equiv)

  • Catalyst & Ligand:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 7.5 mol%)

  • Base:

    • Cesium Carbonate (Cs₂CO₃, 2.5 equiv)

  • Solvent:

    • Anhydrous 1,4-Dioxane

  • Workup & Purification:

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel (for column chromatography)

    • Hexanes/Ethyl Acetate solvent system

Instrumentation
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2'-iodochalcone (e.g., 0.5 mmol, 1.0 equiv), benzaldehyde N-tosylhydrazone (0.6 mmol, 1.2 equiv), and Cesium Carbonate (1.25 mmol, 2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and Xantphos (0.0375 mmol, 7.5 mol%). Add these solids to the Schlenk flask.

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL for a 0.5 mmol scale) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (15 mL) and then with brine (15 mL). Causality: The aqueous washes remove the cesium salts and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient (e.g., starting from 98:2) to afford the pure 1,3,5-trisubstituted pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow diagram.

Data Summary & Substrate Scope

The protocol is robust and tolerates a variety of functional groups on both the chalcone and tosylhydrazone coupling partners. Electron-donating and electron-withdrawing groups are generally well-tolerated, allowing for the synthesis of a diverse library of pyrazole derivatives.

EntryR¹ (on Chalcone)R² (on Tosylhydrazone)Product StructureTypical Yield
1H4-OCH₃1-(4-methoxyphenyl)-3-phenyl-5-phenyl-1H-pyrazole85%
24-CH₃H1-phenyl-3-phenyl-5-(4-methylphenyl)-1H-pyrazole91%
34-Cl4-CF₃1-(4-trifluoromethylphenyl)-3-phenyl-5-(4-chlorophenyl)-1H-pyrazole78%
43-OCH₃2-F1-(2-fluorophenyl)-3-phenyl-5-(3-methoxyphenyl)-1H-pyrazole82%
5HThiophen-2-yl1-(thiophen-2-yl)-3-phenyl-5-phenyl-1H-pyrazole75%

Note: Yields are representative and may vary based on specific substrates and reaction scale.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst.Ensure the reaction is run under a strictly inert atmosphere. Use fresh Pd₂(dba)₃ or pre-form the active Pd(0) catalyst.
Poor quality base or solvent.Use freshly dried solvent. Ensure the base (Cs₂CO₃) is anhydrous and finely powdered.
Formation of Side Products Decomposition of tosylhydrazone.Ensure the temperature does not significantly exceed 100-110 °C. Check for competing side reactions like the Shapiro reaction.[6]
Homocoupling of the chalcone.Optimize the catalyst-to-ligand ratio. A higher ligand concentration can sometimes suppress side reactions.
Difficult Purification Co-elution of product with impurities.Adjust the polarity of the chromatography eluent system. Consider using a different stationary phase (e.g., alumina) if silica gel fails.

Conclusion

The palladium-catalyzed coupling of 2'-iodochalcones and N-tosylhydrazones is a highly effective and modular method for constructing the medicinally relevant 1,3,5-trisubstituted pyrazole scaffold. By leveraging a stable diazo precursor in an intramolecular annulation cascade, this protocol offers excellent regiocontrol and functional group tolerance. The detailed procedure and mechanistic insights provided herein should enable researchers to successfully apply this powerful reaction in their synthetic programs for drug discovery and materials science.

References

Application of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indanone Scaffold in Neuroscience

The indanone core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The successful development of the blockbuster Alzheimer's disease drug, Donepezil, which features an indanone moiety, has spurred significant research into this chemical class for various neurological disorders.[1][2][3] Indanone derivatives have shown promise in modulating key enzymes and receptors implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO), making them valuable starting points for the design of novel therapeutics.[1][3]

This technical guide focuses on a specific, functionalized indanone building block, 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 1273595-81-5) . The strategic placement of the bromo and fluoro substituents on the aromatic ring offers medicinal chemists a versatile handle for further synthetic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a key reactive site for cross-coupling reactions to introduce diverse molecular fragments. This guide will provide a detailed protocol for the synthesis of this key intermediate and explore its application in the development of novel CNS drug candidates, supported by mechanistic insights and experimental workflows.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₆BrFO
Molecular Weight229.05 g/mol
AppearanceWhite to yellow powder/crystal[4]
CAS Number1273595-81-5[4]

Synthesis of this compound: A Generalized Protocol

The synthesis of substituted 1-indanones often involves an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This robust and scalable method allows for the efficient construction of the bicyclic indanone core. The following protocol outlines a representative synthesis of this compound.

Conceptual Synthetic Workflow

A 3-(4-Bromo-3-fluorophenyl)propanoic acid B Thionyl chloride (SOCl₂) or Oxalyl chloride A->B Acyl chloride formation C 3-(4-Bromo-3-fluorophenyl)propanoyl chloride B->C D Lewis Acid (e.g., AlCl₃) C->D Intramolecular Friedel-Crafts acylation E This compound D->E

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Materials:

  • 3-(4-Bromo-3-fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 3-(4-Bromo-3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(4-Bromo-3-fluorophenyl)propanoyl chloride. This intermediate is often used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation:

    • Cool a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM to 0 °C under a nitrogen atmosphere.

    • Add a solution of the crude 3-(4-Bromo-3-fluorophenyl)propanoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 1M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid.

Note: The choice of Lewis acid and solvent can influence the reaction efficiency and regioselectivity. Other Lewis acids such as ferric chloride (FeCl₃) or polyphosphoric acid (PPA) may also be employed.

Application in the Synthesis of a Novel CNS-Active Agent

While specific named drug candidates derived directly from this compound are not yet prevalent in publicly available literature, its structure is ideally suited for the synthesis of potent CNS-active molecules. The following section outlines a prospective application in the development of a novel neuroprotective agent, leveraging the reactivity of the bromine substituent for a key carbon-carbon bond-forming reaction.

Rationale for Derivatization

The 6-position of the indanone scaffold is a common site for modification in the design of CNS drugs. By replacing the bromine atom with other functional groups via cross-coupling reactions, researchers can modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Prospective Synthetic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this hypothetical application, we will use this reaction to couple this compound with a heterocyclic boronic acid, a common motif in CNS drug candidates.

Workflow for Derivatization

A This compound C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B Heterocyclic Boronic Acid (e.g., Pyridine-3-boronic acid) B->C Suzuki-Miyaura Cross-Coupling D 6-(Pyridin-3-yl)-5-fluoro-2,3-dihydro-1H-inden-1-one C->D

Caption: Derivatization via Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Pyridine-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Brine

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under a nitrogen atmosphere for 4-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Potential CNS-Related Biological Evaluation

The novel indanone derivatives synthesized from this compound can be evaluated for a range of CNS-related activities.

Enzyme Inhibition Assays
  • Acetylcholinesterase (AChE) Inhibition: To assess the potential for Alzheimer's disease therapy, compounds can be screened for their ability to inhibit AChE using Ellman's method.

  • Monoamine Oxidase (MAO) Inhibition: For potential antidepressant or anti-Parkinsonian activity, the inhibitory effects on MAO-A and MAO-B can be determined using commercially available kits.

Cell-Based Assays
  • Neuroprotection Assays: The ability of the compounds to protect neuronal cells (e.g., SH-SY5Y or PC12 cells) from neurotoxins such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides can be assessed using cell viability assays (e.g., MTT or LDH release).

  • Anti-inflammatory Activity: The inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from microglia cells stimulated with lipopolysaccharide (LPS) can be measured by ELISA.

Conclusion

This compound is a strategically functionalized building block with significant potential in CNS drug discovery. Its synthesis via intramolecular Friedel-Crafts acylation is a well-established and scalable process. The presence of a bromine atom at a key position allows for versatile derivatization through modern cross-coupling methodologies, enabling the rapid generation of diverse libraries of novel indanone derivatives. The protocols and conceptual applications presented in this guide provide a framework for researchers to leverage this valuable intermediate in the design and synthesis of the next generation of CNS therapeutics.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 6-Bromo-5-fluoro-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, step-by-step protocol for the synthesis of 6-Bromo-5-fluoro-inden-1-one and its subsequent derivatization. Indenone scaffolds, particularly those bearing halogen substituents, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates.[1] The strategic placement of bromo and fluoro groups on the indenone core offers unique opportunities for further functionalization, making these compounds valuable building blocks in drug discovery programs. This document outlines a robust three-step synthetic pathway, commencing with the synthesis of a key 3-arylpropanoic acid precursor, followed by an intramolecular Friedel-Crafts cyclization, and culminating in the synthesis of a representative C2-substituted derivative. Each protocol is accompanied by expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper mechanistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Indenones

The indenone core is a privileged scaffold found in numerous compounds exhibiting a wide range of biological activities. Functionalized indenones have been explored as inhibitors of various enzymes and as precursors for complex pharmaceutical agents.[1] The introduction of halogen atoms, such as bromine and fluorine, onto this scaffold profoundly influences its physicochemical properties.

  • Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins by participating in hydrogen bonding or dipole interactions, and modulate the compound's lipophilicity and bioavailability.[2][3]

  • Bromine Substitution: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse molecular fragments to build chemical libraries for structure-activity relationship (SAR) studies.

The target molecule, 6-Bromo-5-fluoro-inden-1-one, combines these features, making it a highly valuable intermediate for the synthesis of novel therapeutics. This guide details a reliable pathway to access this scaffold and its derivatives.

Overall Synthetic Strategy

The synthesis of the target 6-Bromo-5-fluoro-inden-1-one is achieved via a classical and highly effective approach: the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[2][3] This method is widely used for the construction of cyclic ketones fused to aromatic rings. The overall workflow is depicted below.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Core Scaffold Synthesis cluster_2 PART 3: Derivatization A 4-Bromo-3-fluoro-toluene B 3-(4-Bromo-3-fluorophenyl)propanoic acid A->B Multi-step sequence (e.g., Benzylic Bromination, Malonic Ester Synthesis, Hydrolysis & Decarboxylation) C 6-Bromo-5-fluoro-indan-1-one B->C Intramolecular Friedel-Crafts Acylation E 2-Benzylidene-6-bromo-5-fluoro-inden-1-one C->E Aldol-type Condensation D Benzaldehyde D->E

Caption: Overall 3-Part Synthetic Pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Protocol 1: Synthesis of 3-(4-Bromo-3-fluorophenyl)propanoic Acid (Precursor)

The synthesis of the carboxylic acid precursor is the foundational step. While several routes are possible, a reliable method involves the malonic ester synthesis starting from the corresponding benzyl halide.

Step 1A: Benzylic Bromination of 4-Bromo-3-fluoro-toluene

  • Reaction Setup: To a solution of 4-bromo-3-fluoro-toluene (1.0 eq) in a suitable non-polar solvent (e.g., carbon tetrachloride or cyclohexane), add N-Bromosuccinimide (NBS, 1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Execution: Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W incandescent bulb) to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromo-1-(bromomethyl)-2-fluorobenzene, which can often be used in the next step without further purification.

Step 1B: Malonic Ester Synthesis and Hydrolysis

  • Enolate Formation: In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar). To this, add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • Alkylation: Add the crude 4-bromo-1-(bromomethyl)-2-fluorobenzene (1.0 eq) from the previous step to the sodium ethoxide solution. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Saponification and Decarboxylation: Cool the reaction mixture. Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and continue to reflux for an additional 2-3 hours to hydrolyze the diester.

  • Acidification: After cooling, carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is ~1-2. Heating the acidified mixture gently can facilitate the decarboxylation process, releasing CO₂ and precipitating the desired product.

  • Isolation and Purification: Cool the mixture in an ice bath. Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 3-(4-bromo-3-fluorophenyl)propanoic acid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

This critical step forms the five-membered ring of the indanone core. Polyphosphoric acid (PPA) is an excellent and widely used reagent for this transformation as it serves as both the acid catalyst and a dehydrating agent.

  • Reaction Setup: Place the synthesized 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq) in a round-bottom flask. Add polyphosphoric acid (PPA, approx. 10-20 times the weight of the acid).

  • Causality Note: PPA provides a highly viscous, acidic medium that promotes the intramolecular acylation while sequestering the water molecule that is eliminated.

  • Reaction Execution: Mechanically stir the viscous mixture and heat to 80-100 °C. The optimal temperature may require careful adjustment. Monitor the reaction by TLC by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting on a TLC plate. The reaction is typically complete in 1-3 hours.

  • Work-up and Quenching: Allow the reaction mixture to cool slightly until it is still mobile. Carefully and slowly pour the hot, viscous mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution in a well-ventilated fume hood.

  • Extraction: Once the PPA is fully hydrolyzed and the product has precipitated or is suspended in the aqueous layer, extract the mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or flash column chromatography to yield pure 6-Bromo-5-fluoro-indan-1-one.

Protocol 3: Synthesis of 2-Benzylidene-6-bromo-5-fluoro-inden-1-one

This protocol provides a representative example of how to derivatize the indanone core at the C2 position via an aldol-type condensation reaction to yield an indenone derivative.

  • Reaction Setup: Dissolve 6-Bromo-5-fluoro-indan-1-one (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of a base, such as piperidine, or an aqueous solution of NaOH or KOH.

  • Causality Note: The base deprotonates the C2 position (alpha to the carbonyl), forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration (elimination of water) is often spontaneous or can be promoted by heat or acid, leading to the conjugated indenone product.

  • Reaction Execution: Stir the mixture at room temperature or heat gently to reflux. The reaction progress can often be visually monitored by the formation of a colored precipitate (the product is highly conjugated and typically yellow or orange). Monitor by TLC for the disappearance of the starting indanone.

  • Isolation: Once the reaction is complete (typically 1-4 hours), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst. Dry the solid under vacuum to obtain the 2-Benzylidene-6-bromo-5-fluoro-inden-1-one derivative. Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the key parameters for the described synthetic protocols. Yields are estimates based on analogous reactions in the literature and will vary based on experimental conditions and scale.

ParameterProtocol 1: Precursor SynthesisProtocol 2: Friedel-Crafts CyclizationProtocol 3: Derivatization
Starting Material 4-Bromo-3-fluoro-toluene3-(4-Bromo-3-fluorophenyl)propanoic acid6-Bromo-5-fluoro-indan-1-one
Key Reagents NBS, AIBN, Diethyl malonate, NaOEt, NaOHPolyphosphoric Acid (PPA)Benzaldehyde, Piperidine (or NaOH)
Solvent CCl₄, EthanolNone (PPA is the medium)Ethanol or Methanol
Reaction Temp. Reflux (~80 °C)80 - 100 °CRoom Temp. to Reflux (~80 °C)
Reaction Time 6 - 10 hours (multi-step)1 - 3 hours1 - 4 hours
Typical Yield 50 - 65% (over 2 steps)70 - 85%85 - 95%
Purity Assessment NMR, Mass SpectrometryNMR, Mass Spectrometry, HPLCNMR, Mass Spectrometry, M.P.

Experimental Workflow Visualization

The general laboratory workflow for a synthesis and purification cycle is outlined below.

G A Reaction Setup (Flask, Reagents, Solvent) B Reaction Execution (Heating, Stirring) A->B C Monitoring (TLC) B->C C->B Incomplete D Work-up & Quenching (e.g., Ice, Water) C->D Complete E Extraction (Separatory Funnel) D->E F Drying & Concentration (Na₂SO₄, Rotovap) E->F G Purification (Recrystallization or Column Chromatography) F->G H Analysis (NMR, MS, HPLC) G->H

Caption: General Experimental Workflow.

References

The Strategic Utility of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the demand for structurally sophisticated and functionally precise intermediates is paramount. Among these, 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one has emerged as a cornerstone building block, particularly in the synthesis of targeted cancer therapeutics. Its rigid, bicyclic core, adorned with strategically placed bromo and fluoro substituents, offers a versatile platform for medicinal chemists to construct complex molecular architectures with tailored pharmacological profiles. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this pivotal intermediate, with a focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Significance of Fluorine and Bromine in Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation.[1] Increased binding affinity to target proteins has also been observed in many cases.[1] The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, including DNA repair.[2][3] In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibitors can induce synthetic lethality, leading to cancer cell death.[2][4] Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have been approved for treating various cancers.[2]

While a direct synthetic route from this compound to a marketed drug is not explicitly detailed in publicly available literature, its structural motifs are highly pertinent to the core of several PARP inhibitors. The indanone scaffold provides a rigid framework that can be elaborated into the indazole or related heterocyclic systems present in many of these drugs. The following conceptual workflow illustrates how this intermediate could be utilized in the synthesis of a PARP inhibitor backbone.

G cluster_0 Synthesis of Indanone Intermediate cluster_1 Elaboration to PARP Inhibitor Core Start Substituted Phenylpropanoic Acid Indanone This compound Start->Indanone Intramolecular Friedel-Crafts Acylation Hydrazine_Reaction Reaction with Hydrazine Derivative Indanone->Hydrazine_Reaction Indazole_Formation Substituted Indazole Core Hydrazine_Reaction->Indazole_Formation Coupling Palladium-Catalyzed Cross-Coupling Indazole_Formation->Coupling Final_Scaffold Advanced PARP Inhibitor Scaffold Coupling->Final_Scaffold

Caption: Conceptual workflow for the utilization of this compound.

Synthetic Protocols

The synthesis of this compound and its subsequent elaboration rely on well-established and robust chemical transformations. The following protocols are representative methodologies based on analogous preparations reported in the literature.

Protocol 1: Synthesis of this compound

This synthesis is achieved via an intramolecular Friedel-Crafts acylation of a suitable 3-phenylpropanoic acid precursor. This method is a cornerstone for the formation of 1-indanones.[5]

Reaction Scheme:

G Starting_Material 3-(4-Bromo-3-fluorophenyl)propanoic acid Product This compound Starting_Material->Product 1. (COCl)₂, cat. DMF 2. AlCl₃, CH₂Cl₂ G Indanone This compound Coupled_Product 6-Aryl-5-fluoro-2,3-dihydro-1H-inden-1-one Indanone->Coupled_Product Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indanones in Medicinal Chemistry

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antiviral, anti-inflammatory, analgesic, and anticancer agents.[1] Specifically, halogenated and functionalized indanones like 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one serve as critical intermediates in the synthesis of complex pharmaceutical molecules. The precise placement of bromo and fluoro substituents on the aromatic ring allows for further synthetic diversification, making the development of a robust and scalable synthesis for this key intermediate a high-priority endeavor for drug development professionals.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a logical and efficient synthetic strategy. We will delve into the rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and address critical safety and analytical considerations to ensure a reproducible and safe manufacturing process.

Proposed Synthetic Pathway: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound can be efficiently achieved through a three-step process starting from commercially available 3-(4-fluorophenyl)propanoic acid. This pathway involves an initial Friedel-Crafts acylation to form the indanone core, followed by a regioselective bromination, and concluding with a purification step.

Synthetic Workflow 3-(4-fluorophenyl)propanoic acid 3-(4-fluorophenyl)propanoic acid 5-Fluoro-2,3-dihydro-1H-inden-1-one 5-Fluoro-2,3-dihydro-1H-inden-1-one 3-(4-fluorophenyl)propanoic acid->5-Fluoro-2,3-dihydro-1H-inden-1-one   Friedel-Crafts Acylation    Crude this compound Crude this compound 5-Fluoro-2,3-dihydro-1H-inden-1-one->Crude this compound   Regioselective Bromination    Purified this compound Purified this compound Crude this compound->Purified this compound   Purification (Crystallization)   

Caption: Proposed synthetic workflow for this compound.

Step 1: Intramolecular Friedel-Crafts Acylation for Indanone Core Formation

The initial and crucial step is the construction of the indanone ring system via an intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.[1][2][3] This reaction is a classic and effective method for forming cyclic ketones.[1][2] The choice of a strong acid catalyst is paramount for driving the reaction to completion. Polyphosphoric acid (PPA) is often an excellent choice for this transformation due to its high dehydrating and acidic properties.

Protocol: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one
Reagent/ParameterQuantityMolesRationale
3-(4-fluorophenyl)propanoic acid1.0 kg5.95 molStarting material
Polyphosphoric acid (PPA)5.0 kg-Catalyst and solvent
Reaction Temperature80-90 °C-Optimal for cyclization without degradation
Reaction Time4-6 hours-Monitored by TLC/HPLC for completion
Work-upIce-water quench, extraction-To isolate the product and remove PPA

Detailed Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer and a temperature probe, charge polyphosphoric acid (5.0 kg).

  • Begin stirring and heat the PPA to approximately 60 °C to reduce its viscosity.

  • Slowly and portion-wise, add 3-(4-fluorophenyl)propanoic acid (1.0 kg) to the stirred PPA, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, raise the temperature to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to below 50 °C.

  • In a separate, larger vessel, prepare a mixture of ice and water (20 L).

  • Slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 5 L).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Fluoro-2,3-dihydro-1H-inden-1-one.

Step 2: Regioselective Bromination of the Indanone Core

The second step involves the regioselective bromination of the 5-fluoro-2,3-dihydro-1H-inden-1-one. The fluorine atom at the 5-position is an ortho, para-director. However, due to steric hindrance from the fused ring system, bromination is expected to occur at the 6-position. The use of a brominating agent like N-Bromosuccinimide (NBS) with an acid catalyst in a suitable solvent is a common and effective method for this transformation.

Safety First: Handling Bromine and Brominating Agents

Bromine and its derivatives are highly corrosive, toxic, and strong oxidizing agents.[4][5][6][7] It is imperative to handle these chemicals with extreme caution in a well-ventilated fume hood.[5] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4][5] In case of a spill, have a neutralizing agent, such as a sodium carbonate solution, readily available.[6]

Protocol: Synthesis of this compound
Reagent/ParameterQuantityMolesRationale
5-Fluoro-2,3-dihydro-1H-inden-1-one1.0 kg6.66 molSubstrate
N-Bromosuccinimide (NBS)1.2 kg6.74 molBrominating agent
Sulfuric Acid (concentrated)100 mL-Catalyst
Acetonitrile10 L-Solvent
Reaction Temperature0-5 °C-To control the reaction exotherm and selectivity
Reaction Time2-3 hours-Monitored by TLC/HPLC for completion

Detailed Procedure:

  • In a reactor, dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 kg) in acetonitrile (10 L).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add concentrated sulfuric acid (100 mL) while maintaining the temperature below 10 °C.

  • In a separate container, dissolve N-Bromosuccinimide (1.2 kg) in acetonitrile.

  • Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at this temperature for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction progress by TLC/HPLC.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound.

Step 3: Purification by Crystallization

The final step is the purification of the crude product. Crystallization is an effective method for obtaining high-purity material on a large scale. The choice of solvent system is critical and should be determined through small-scale solubility studies. A mixture of ethanol and water or heptane and ethyl acetate is often a good starting point.

Protocol: Purification of this compound
ParameterDetailsRationale
Crystallization SolventEthanol/Water (e.g., 9:1)To achieve good solubility at high temperature and poor solubility at low temperature for high recovery.
ProcedureDissolve crude product in hot solvent, cool slowly, filter, wash, and dry.To form well-defined crystals and remove impurities.

Detailed Procedure:

  • Transfer the crude this compound to a clean reactor.

  • Add the primary solvent (e.g., ethanol) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.

  • Cool the mixture slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a cold solvent mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential. The following techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the bromination.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As an indicator of purity.

Process Optimization and Logical Relationships

For a successful scale-up, it is crucial to understand the interplay between different reaction parameters. The following diagram illustrates the key relationships in this synthesis.

Process Optimization cluster_0 Friedel-Crafts Acylation cluster_1 Bromination Temperature_FC Temperature Yield_Purity_FC Yield & Purity (Step 1) Temperature_FC->Yield_Purity_FC PPA_Concentration PPA Concentration PPA_Concentration->Yield_Purity_FC Reaction_Time_FC Reaction Time Reaction_Time_FC->Yield_Purity_FC Temperature_Br Temperature Yield_Purity_FC->Temperature_Br Yield_Purity_Br Yield & Purity (Step 2) Temperature_Br->Yield_Purity_Br NBS_Equivalents NBS Equivalents NBS_Equivalents->Yield_Purity_Br Catalyst_Loading Catalyst Loading Catalyst_Loading->Yield_Purity_Br

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

I. Understanding the Compound and Potential Impurities

This compound is typically synthesized via a Friedel-Crafts acylation reaction. Understanding the potential byproducts of this synthesis is crucial for developing an effective purification strategy.

Potential Impurities:

  • Starting Materials: Unreacted 3-bromo-4-fluorophenyl)propanoic acid or its acid chloride.

  • Regioisomers: Isomeric indanones formed due to incomplete regioselectivity during the intramolecular cyclization.

  • Polyacylated Products: Although less common in acylation compared to alkylation, there is a possibility of forming diacylated species under certain conditions.[1][2][3]

  • Dehalogenated Products: Loss of the bromine or fluorine atom under harsh reaction conditions.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up.

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying this compound. Below are common issues and their solutions.

Q1: I'm seeing poor separation of my product from an impurity on the TLC plate, even with various solvent systems.

A1: This is a common challenge when dealing with impurities of similar polarity to the target compound. Here's a systematic approach to improve separation:

  • Solvent System Optimization:

    • Polarity Adjustment: If the spots are too high on the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Conversely, if the spots are too low (low Rf), increase the polarity.

    • Solvent Selectivity: If simple polarity adjustments fail, switch to a solvent system with different selectivity. For instance, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone. The different intermolecular interactions of these solvents with your compounds can significantly alter the separation.

  • Stationary Phase Modification:

    • Alternative Sorbents: Standard silica gel is slightly acidic. If your compound or impurities are sensitive to acid, or if strong interactions are causing tailing, consider using neutral or basic alumina. For highly fluorinated compounds, a fluorinated stationary phase can sometimes offer unique selectivity.

  • High-Performance Liquid Chromatography (HPLC):

    • For very challenging separations, preparative HPLC may be necessary. Reverse-phase (e.g., C18) or normal-phase columns can be employed with a suitable solvent gradient.[4]

Q2: My product is eluting very slowly or "tailing" down the column.

A2: Tailing can be caused by several factors, leading to broad peaks and poor separation.

  • Check for Acidity: The ketone functional group in your indanone can interact with the acidic silanol groups on the surface of the silica gel, causing tailing. To mitigate this, you can:

    • Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica. Be aware that this will increase the overall polarity of the eluent.

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of tailing and poor separation. A general guideline is to use a silica gel to crude material ratio of at least 50:1 by weight for difficult separations.

  • Inappropriate Solvent Polarity: If the initial eluent is not polar enough, the compound will move very slowly, leading to band broadening. Ensure your starting solvent system provides an Rf value of approximately 0.2-0.3 for your product on the TLC.

Q3: I've collected my fractions, but the yield is very low.

A3: Low recovery can be frustrating. Here are some potential causes and solutions:

  • Incomplete Elution: Your product may still be on the column. After your main product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) and check these fractions by TLC.

  • Irreversible Adsorption: Some compounds can irreversibly bind to the silica gel. If you suspect this, trying a different stationary phase like alumina might be beneficial.

  • Product Instability: Although indanones are generally stable, prolonged exposure to acidic silica gel could potentially cause degradation. If your purification takes a very long time, consider using a faster flow rate or switching to a less harsh purification method.

Experimental Protocol: Flash Column Chromatography

This is a general protocol that should be optimized for your specific crude material based on TLC analysis.

1. TLC Analysis:

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems to find the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.25 for the product.[5][6]
  • Visualize the spots under UV light (254 nm).

2. Column Packing (Slurry Method):

  • Choose an appropriately sized column based on the amount of crude material.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • In a beaker, make a slurry of silica gel in the least polar solvent system you plan to use.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
  • Add another layer of sand on top of the packed silica.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent if necessary.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add your eluent to the top of the column.
  • Begin collecting fractions.
  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound and any more polar impurities.
  • Monitor the collected fractions by TLC to identify those containing the pure product.[7][8]

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of the Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Caption: A typical workflow for column chromatography purification.

III. Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material.

Q1: My compound will not dissolve in the hot solvent.

A1: The chosen solvent is not suitable as a single-solvent system for recrystallization.

  • Increase Polarity: Try a more polar solvent. For example, if your compound doesn't dissolve in hot hexanes, try toluene or ethyl acetate.

  • Use a Solvent Mixture: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble at room temperature, e.g., dichloromethane or acetone). Then, while heating, add a "poor" solvent (one in which it is sparingly soluble, e.g., hexanes or methanol) dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[9][10]

Q2: My compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

  • Use a Larger Volume of Solvent: The solution may be too concentrated. Add more of the recrystallization solvent to the hot mixture and reheat until everything dissolves. A more dilute solution will have a lower saturation temperature.

  • Cool More Slowly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change Solvents: The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

Q3: No crystals form, even after prolonged cooling.

A3: This indicates that the solution is not supersaturated at the lower temperature.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.

  • Reduce Solvent Volume: There may be too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then allow it to cool again.[11]

Data Table: Common Recrystallization Solvents

Solvent SystemSuitability for Aromatic KetonesBoiling Point (°C)Notes
Ethanol/WaterGood78-100The compound is often soluble in hot ethanol and insoluble in water.
Hexanes/Ethyl AcetateGood69-77A versatile non-polar/polar mixture. Adjust ratios for optimal results.
ToluenePossible111Good for compounds that require a higher temperature for dissolution.
IsopropanolGood82A common choice for moderately polar compounds.

Visualization of Recrystallization Troubleshooting

Recrystallization_Troubleshooting cluster_solutions1 Dissolution Fails cluster_solutions2 Oils Out cluster_solutions3 No Crystals start Start Recrystallization dissolve Dissolve in Hot Solvent Success Fails start->dissolve cool Cool Solution Crystals Form Oils Out Nothing Happens dissolve:f0->cool sol1a Use More Polar Solvent dissolve:f1->sol1a sol1b Use Solvent Mixture dissolve:f1->sol1b end Pure Crystals cool:f0->end sol2a Use More Solvent cool:f1->sol2a sol2b Cool Slowly cool:f1->sol2b sol2c Change Solvent cool:f1->sol2c sol3a Scratch Flask cool:f2->sol3a sol3b Add Seed Crystal cool:f2->sol3b sol3c Reduce Solvent Volume cool:f2->sol3c

Caption: Decision tree for troubleshooting common recrystallization issues.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is expected to be a white to off-white or pale yellow solid. Significant color may indicate the presence of impurities.

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot.[5][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is one of the most powerful methods. The absence of signals corresponding to impurities and the correct integration of the signals for the desired product are strong indicators of purity.

  • High-Performance Liquid Chromatography (HPLC): A pure sample should show a single peak under optimized conditions.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range often indicates the presence of impurities.

Q3: How should I store the purified compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

References

Technical Support Center: Bromo-Fluoro-Indenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo-fluoro-indenones. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of these valuable halogenated scaffolds. Here, we address common problems in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Part 1: Troubleshooting Guide - Common Low-Yield Scenarios

The synthesis of bromo-fluoro-indenones, typically via the acid-catalyzed cyclization of a corresponding bromo-fluoro-chalcone precursor, is a powerful route. However, the presence of multiple halogens and their electronic effects can introduce significant challenges. The most common pathway involves an intramolecular electrophilic aromatic substitution, such as a Nazarov cyclization or Friedel-Crafts acylation.[1][2][3]

Diagram: General Synthesis Workflow This diagram outlines the typical experimental sequence from starting materials to the final purified product. Each step presents potential pitfalls that can contribute to low overall yield.

G cluster_0 Precursor Synthesis (Claisen-Schmidt) cluster_1 Cyclization (Nazarov / Friedel-Crafts) cluster_2 Purification SM Fluorinated Acetophenone + Brominated Benzaldehyde Chalcone Bromo-Fluoro Chalcone Precursor SM->Chalcone Base (e.g., NaOH/KOH) Solvent (e.g., EtOH) Cyclization Intramolecular Cyclization Chalcone->Cyclization Acid Catalyst (PPA, H2SO4, Lewis Acid) Heat Crude Crude Indenone Cyclization->Crude Purification Column Chromatography or Recrystallization Crude->Purification Workup (Quench, Extract) Product Pure Bromo-Fluoro-Indenone Purification->Product

Caption: General workflow for bromo-fluoro-indenone synthesis.

Q1: My cyclization reaction is stalling. TLC analysis shows a significant amount of unreacted chalcone precursor even after extended reaction times. What's going wrong?

A1: This is a classic issue of insufficient activation or poor reaction kinetics. The core of the problem lies in generating the key pentadienyl cation intermediate required for the 4π-electrocyclization.[1][2]

Possible Causes & Solutions:

  • Insufficient Acid Strength or Activity: The catalyst is the prime suspect.

    • Causality: The electron-withdrawing effects of both bromine and fluorine atoms on the aromatic rings deactivate them towards electrophilic attack.[4][5] A stronger acid catalyst is required to protonate the carbonyl and facilitate the formation of the necessary acylium ion or pentadienyl cation intermediate.

    • Troubleshooting Steps:

      • Switch to a Stronger Brønsted Acid: If you are using a weaker acid like acetic acid, consider switching to polyphosphoric acid (PPA) or concentrated sulfuric acid. PPA is often effective as it serves as both a catalyst and a dehydrating agent.[3][6]

      • Consider a Lewis Acid: Lewis acids like AlCl₃, FeCl₃, or Cu(OTf)₂ can be highly effective.[2] However, be aware that Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃ because the product ketone can form a stable complex with the catalyst, effectively sequestering it.[4]

      • Check Catalyst Quality: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Use a freshly opened bottle or sublime the catalyst before use. Ensure your glassware and solvents are rigorously anhydrous.

  • Sub-Optimal Reaction Temperature:

    • Causality: The activation energy for the cyclization of halogenated, electron-deficient substrates can be high. Room temperature may be insufficient.

    • Troubleshooting Steps:

      • Increase Temperature Incrementally: Gradually increase the reaction temperature by 20 °C intervals, monitoring by TLC. For many PPA-mediated cyclizations, temperatures between 80-120 °C are common.[3][7]

      • Microwave Irradiation: If available, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently overcoming the activation energy barrier.[7][8][9]

Comparative Table of Common Acid Catalysts

CatalystTypeTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Brønsted80-120 °C, neatStrong, dehydrating, acts as solventViscous, difficult workup, can cause charring at high temps
Sulfuric Acid (conc. H₂SO₄) Brønsted0 °C to 100 °CStrong, inexpensiveStrong oxidizing agent, can lead to sulfonation/decomposition
Aluminum Chloride (AlCl₃) Lewis0 °C to RT, in DCM/DCEVery strong activatorStoichiometric amounts often needed, moisture-sensitive
Iron(III) Chloride (FeCl₃) LewisRT to 80 °C, in DCMMilder than AlCl₃, less moisture-sensitiveMay be less effective for highly deactivated substrates
Trifluoroacetic Acid (TFA) BrønstedReflux (~72 °C) or 120 °C (MW)Strong acid, easily removedCan be expensive, may not be strong enough for all substrates[7]
Q2: The reaction proceeds, but the yield is low and TLC shows a complex mixture of spots, including a dark baseline material. What is causing this?

A2: A messy reaction profile points towards side reactions and product decomposition. The harsh, strongly acidic conditions required for cyclization can also promote unwanted pathways.

Possible Causes & Solutions:

  • Polymerization/Charring:

    • Causality: The cationic intermediates central to the reaction can be attacked by other chalcone molecules instead of cyclizing, leading to oligomers and polymers, which often appear as baseline material on a TLC plate. This is exacerbated by excessively high temperatures or "hot spots" in the reaction flask.

    • Troubleshooting Steps:

      • Lower the Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.

      • Ensure Homogeneous Heating: Use a well-stirred oil bath and avoid direct heating with a mantle to prevent localized overheating.

      • Control PPA Concentration: The P₂O₅ content in PPA can affect reactivity and regioselectivity. Using PPA with a very high P₂O₅ content can be overly aggressive.[3] Consider commercial PPA (typically ~83% P₂O₅) first.

  • Formation of Regioisomers:

    • Causality: If the aromatic ring undergoing attack has other substituents or if the chalcone itself is unsymmetrical, the intramolecular Friedel-Crafts acylation can occur at different positions, leading to a mixture of isomeric indenone products that can be difficult to separate.[3]

    • Troubleshooting Steps:

      • Analyze Crude Product: Before extensive purification, take a ¹H NMR of the crude mixture to identify the number of major products.

      • Modify the Catalyst: The choice of catalyst can influence regioselectivity. For instance, the degree of hydrolysis in PPA (i.e., its P₂O₅ content) has been shown to switch the preferred site of cyclization in some systems.[3] Experimenting with a different Lewis acid (e.g., switching from AlCl₃ to SnCl₄) might alter the steric environment around the catalyst and favor one isomer.

  • Debromination/Halogen Scrambling:

    • Causality: Under strongly acidic conditions, particularly with Lewis acids, the C-Br bond can be labile, leading to protonolysis (replacement with -H) or intermolecular halogen transfer, creating a complex mixture of products.

    • Troubleshooting Steps:

      • Use Milder Conditions: If debromination is suspected (confirm with Mass Spectrometry), try a milder catalyst (e.g., FeCl₃ instead of AlCl₃) or a lower reaction temperature.

      • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-exposure of the product to the harsh conditions.

Troubleshooting Decision Workflow This flowchart provides a logical path for diagnosing and resolving low-yield issues based on initial observations.

G Start Low Yield Observed Verify Verify Precursor Purity (NMR, mp) Start->Verify TLC Analyze Reaction by TLC Stalled Reaction Stalled? (Mainly Starting Material) TLC->Stalled Yes Messy Messy Reaction? (Multiple Spots, Baseline) TLC->Messy No Action_Stalled Increase Catalyst Strength/Loading Increase Temperature Ensure Anhydrous Conditions Stalled->Action_Stalled Action_Messy Lower Temperature Reduce Reaction Time Try Milder/Different Catalyst Messy->Action_Messy End Improved Yield Action_Stalled->End Action_Messy->End Verify->TLC

Caption: Decision tree for troubleshooting low-yield reactions.

Part 2: Frequently Asked Questions (FAQs)

Q3: How critical is the purity of my starting chalcone?

A3: Absolutely critical. This is arguably the most common and overlooked source of failure. The initial Claisen-Schmidt condensation used to prepare the chalcone precursor can be incomplete or generate side products.[10][11]

  • Impact of Impurities:

    • Unreacted Aldehyde/Ketone: These starting materials can undergo their own reactions in the strongly acidic cyclization medium, leading to a complex and intractable mixture.

    • Base from Precursor Synthesis: Residual base (e.g., NaOH, KOH) from the condensation step will neutralize your acid catalyst, effectively inhibiting or stalling the cyclization.

  • Best Practices:

    • Always purify the chalcone precursor after its synthesis, typically by recrystallization from ethanol or via column chromatography.[12]

    • Confirm purity (>98%) and structural integrity by ¹H NMR and melting point analysis before proceeding to the cyclization step. The characteristic doublets for the vinylic protons in the ¹H NMR spectrum with a coupling constant (J) of ~15 Hz are a key indicator of the desired trans-chalcone.[10]

Q4: My desired bromo-fluoro-indenone is unstable during purification. How can I improve recovery?

A4: Indenones, particularly those with electron-donating groups, can be sensitive. Product loss during workup and chromatography is a common contributor to low isolated yields.

  • Workup Strategy:

    • Quenching: PPA workups are notoriously exothermic. Pour the hot reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.

    • Extraction: Use a robust organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (3x) to ensure complete recovery. Wash the combined organic layers with saturated sodium bicarbonate solution to remove residual acid, followed by brine.

  • Chromatography Tips:

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive products. Consider deactivating the silica gel by pre-treating a slurry with ~1% triethylamine in your eluent system, then re-packing the column.

    • Minimize Contact Time: Don't let your purified product sit on the column for extended periods. Use flash chromatography with slightly higher pressure to speed up the elution.

    • Solvent Removal: Remove the solvent on a rotary evaporator at a moderate temperature (≤ 40 °C) to prevent thermal decomposition.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis of Bromo-Fluoro-Chalcone Precursor

(General procedure based on Claisen-Schmidt Condensation[10][11])

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted fluoro-acetophenone (1.0 eq) and the substituted bromo-benzaldehyde (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 40-50% w/v, 1.5-3.0 eq).

  • Reaction: A precipitate usually forms. Allow the mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the starting materials by TLC.

  • Workup: Pour the reaction mixture into a beaker of cold water or ice. Acidify with dilute HCl until the pH is neutral.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude solid. Recrystallize from a suitable solvent (ethanol is common) to yield the pure chalcone. Confirm purity by NMR before proceeding.

Protocol 2: PPA-Mediated Cyclization to Bromo-Fluoro-Indenone

(General procedure based on Nazarov/Friedel-Crafts Cyclization[3][6])

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, place the purified bromo-fluoro-chalcone (1.0 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) in a quantity sufficient to allow for efficient stirring (typically 10-20 times the weight of the substrate).

  • Heating: Immerse the flask in a pre-heated oil bath at 80-100 °C. Stir vigorously. The mixture will become homogeneous as the chalcone dissolves.

  • Monitoring: Monitor the reaction progress by TLC. To take a sample, carefully remove a small aliquot with a glass pipette and quench it in a vial containing ice and ethyl acetate. Extract the organic layer for TLC analysis.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), remove the flask from the oil bath and allow it to cool slightly. Carefully and slowly pour the viscous reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Isolation & Purification: A solid precipitate should form. Allow the ice to melt completely, then collect the crude product by vacuum filtration. Wash with abundant water. The crude product can then be purified by column chromatography on silica gel.

References

Technical Support Center: Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted indanones. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of indanone synthesis. Indanones are a critical structural motif in a vast array of natural products and pharmaceutically active compounds, including agents for treating Alzheimer's disease.[1][2] However, their synthesis is often plagued by side reactions that can impact yield, purity, and regioselectivity.

This guide provides in-depth, question-and-answer-based troubleshooting for the most common synthetic routes, primarily focusing on intramolecular Friedel-Crafts reactions and the Nazarov cyclization.[3] Our goal is to move beyond simple protocols by explaining the mechanistic basis for common failures and providing field-tested solutions to overcome them.

Section 1: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids (or their corresponding acyl chlorides) is the most classical and widely used method for constructing the indanone core.[1][2] The reaction involves the generation of an electrophilic acylium ion which is then attacked by the tethered aromatic ring.[2] While robust, this method is sensitive to reaction conditions and substrate electronics, leading to several common issues.

FAQ 1.1: My Friedel-Crafts cyclization has failed or resulted in a very low yield. What are the likely causes and how can I fix it?

A low or non-existent yield is one of the most frequent challenges. The root cause often lies in catalyst choice, reaction conditions, or the electronic nature of the substrate.[4][5]

Core Causality: The reaction hinges on generating a sufficiently electrophilic acylium ion and having an aromatic ring that is nucleophilic enough to attack it. Any factor that disrupts this balance will lead to failure.

Troubleshooting Protocol:

  • Catalyst Activity & Choice :

    • Problem : Many common Lewis acids, especially AlCl₃, are extremely sensitive to moisture. Contamination with water will hydrolyze and deactivate the catalyst, halting the reaction.[5]

    • Solution : Always use freshly opened or properly stored anhydrous Lewis acids. Reactions should be conducted in flame-dried glassware under a dry, inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.[5]

    • Expert Insight : While AlCl₃ is a workhorse, it is not always the best choice. For direct cyclization of carboxylic acids, stronger "superacids" like polyphosphoric acid (PPA) or triflic acid (TfOH) are often more effective as they are powerful dehydrating agents.[4][6] Niobium pentachloride (NbCl₅) has also emerged as a potent catalyst for this transformation under mild conditions.[7][8]

  • Substrate Electronics :

    • Problem : If your 3-arylpropanoic acid contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aromatic ring, its nucleophilicity is significantly reduced. This deactivation can make the intramolecular attack too slow to compete with side reactions.[4]

    • Solution : For deactivated substrates, a more powerful catalytic system is required. Using neat triflic acid or a fresh, potent batch of PPA at elevated temperatures can sometimes force the cyclization. If this fails, an alternative synthetic route that does not rely on electrophilic aromatic substitution may be necessary.

  • Reaction Temperature & Time :

    • Problem : Insufficient thermal energy can lead to incomplete conversion. Conversely, excessively high temperatures can cause decomposition, polymerization, or rearrangement.[4]

    • Solution : Start with established literature conditions for similar substrates. If the reaction is sluggish (monitored by TLC or LCMS), incrementally increase the temperature. Some cyclizations require high temperatures (e.g., 100-250 °C), especially with less reactive substrates or milder catalysts like Tb(OTf)₃.[1][4][7]

Troubleshooting Workflow: Low Yield in Friedel-Crafts Cyclization

G start Low/No Yield Observed check_moisture Verify Anhydrous Conditions (Reagents, Glassware, Atmosphere) start->check_moisture check_catalyst Evaluate Catalyst (Choice & Activity) check_moisture->check_catalyst Conditions OK re_run Re-run under Strict Anhydrous Conditions check_moisture->re_run Moisture Suspected check_substrate Assess Substrate Electronics (Activating vs. Deactivating Groups) check_catalyst->check_substrate Catalyst OK stronger_catalyst Switch to Stronger Catalyst (e.g., PPA, TfOH, NbCl5) check_catalyst->stronger_catalyst Standard Catalyst (e.g., AlCl3) Fails increase_temp Increase Reaction Temperature check_substrate->increase_temp Mildly Deactivated alt_route Consider Alternative Synthetic Route check_substrate->alt_route Strongly Deactivated success Success: Indanone Formed re_run->success stronger_catalyst->success increase_temp->success

Caption: A workflow for troubleshooting low-yield indanone syntheses.

FAQ 1.2: I'm getting a mixture of regioisomers. How can I control the cyclization position?

Regioselectivity is a major hurdle when the aromatic ring has multiple potential sites for cyclization.[9] The outcome is a delicate balance of electronic directing effects, sterics, and reaction conditions.

Core Causality: The acylium ion will preferentially attack the most nucleophilic (electron-rich) and sterically accessible position on the aromatic ring.

Troubleshooting & Optimization Strategies:

  • Leverage Steric Hindrance : Bulky substituents on the aromatic ring or on the propanoic acid chain can physically block attack at adjacent positions, directing the cyclization elsewhere.

  • Control PPA Composition : For reactions using polyphosphoric acid, the concentration of P₂O₅ has a profound effect on the reaction mechanism and, therefore, the regioselectivity.[3]

    • High P₂O₅ Content (e.g., 83%) : Favors a Friedel-Crafts acylation mechanism, leading to isomers where the carbonyl group is ortho or para to electron-donating groups.[3]

    • Low P₂O₅ Content (e.g., 76%) : Favors a competing pathway involving a 1,4-addition of the arene to the unsaturated acid intermediate, resulting in isomers where the carbonyl is meta to electron-donating groups.[3] This switchable regioselectivity is a powerful tool for accessing different isomers from the same precursor.[3]

  • Solvent Effects : The choice of solvent can influence selectivity. For certain substrates, nitromethane has been shown to provide superior regioselectivity compared to other common solvents like chlorinated hydrocarbons.[10]

Parameter Condition A Condition B Controlling Factor
Catalyst PPA (83% P₂O₅)PPA (76% P₂O₅)Mechanism Pathway [3]
Favored Product Carbonyl ortho/para to EDGCarbonyl meta to EDGElectronic & Mechanistic
Solvent Choice DichloromethaneNitromethaneTransition State Solvation
Favored Product Thermodynamic MixtureOften Kinetically FavoredKinetic vs. Thermodynamic

Table 1: Key Parameters for Controlling Regioselectivity in PPA-Mediated Indanone Synthesis.

FAQ 1.3: My reaction is producing a polymer or intractable tar instead of the desired indanone. What's going wrong?

This is a classic sign that the intermolecular reaction is outcompeting the desired intramolecular cyclization.[9]

Core Causality: At high concentrations, the electrophilic acylium ion generated from one molecule is more likely to be intercepted by the aromatic ring of a different molecule rather than its own tethered ring. This initiates a chain reaction leading to oligomers and polymers.

Troubleshooting Protocol:

  • High-Dilution Conditions : This is the most critical fix. By significantly increasing the solvent volume, you decrease the probability of intermolecular encounters.

    • Step 1 : Set up the reaction in a large volume of an appropriate anhydrous solvent (e.g., CH₂Cl₂, o-dichlorobenzene).

    • Step 2 : Instead of adding the substrate all at once, use a syringe pump to add a solution of the 3-arylpropanoic acid or its acyl chloride to the stirred solution of the Lewis/Brønsted acid over a long period (e.g., 4-12 hours).

    • Step 3 : Maintain the reaction temperature throughout the slow addition and for a few hours after completion.

    • Expert Insight : This technique, known as "pseudo-high dilution," keeps the instantaneous concentration of the reactive species extremely low, strongly favoring the intramolecular pathway.

Intramolecular vs. Intermolecular Reaction Pathways

G cluster_0 High Concentration cluster_1 High Dilution A Molecule A (Acylium Ion) B Molecule B (Arene) A->B Intermolecular Reaction Polymer Polymer/ Tar B->Polymer C_ion Molecule C (Acylium Ion) C_ring Molecule C (Tethered Arene) C_ion->C_ring Intramolecular Cyclization Indanone Indanone C_ring->Indanone

Caption: High concentration favors intermolecular polymerization, while high dilution favors the desired intramolecular cyclization.

Section 2: The Nazarov Cyclization

An alternative and powerful route to indanones involves the Nazarov cyclization of divinyl ketones (e.g., chalcones).[7] This reaction is an acid-catalyzed 4π-electrocyclization that forms the five-membered ring.[11][12]

FAQ 2.1: My Nazarov cyclization is not working, or yields are very low. What should I check?

While powerful, the Nazarov cyclization is sensitive to substrate structure and the acid promoter.

Core Causality: The reaction proceeds through a pentadienyl cation intermediate, which must be stable enough to form but reactive enough to undergo the key 4π-conrotatory electrocyclization.[11][13]

Troubleshooting & Optimization Strategies:

  • Acid Catalyst Choice : Both Lewis and Brønsted acids can promote the reaction.[11]

    • Lewis Acids : Catalytic amounts of Cu(OTf)₂ or other metal triflates are often highly effective and can offer better control and milder conditions than stoichiometric Lewis acids.[7]

    • Brønsted Acids : Strong acids like trifluoroacetic acid (TFA) or methanesulfonic acid are commonly used, often requiring elevated temperatures.[7] Microwave heating can significantly shorten reaction times in these cases.[7]

  • Substituent Effects : The electronic properties of the substituents on the divinyl ketone skeleton are crucial.

    • Polarization : Placing an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other can polarize the system, facilitating the cyclization and improving regioselectivity.[13]

    • Cation Stability : Substituents that over-stabilize the pentadienyl cation can sometimes hinder the subsequent cyclization step, leading to side reactions like elimination. This is a potential cause of failure for substrates with multiple strong electron-donating groups.

Catalyst Type Common Examples Typical Conditions Advantages
Lewis Acids Cu(OTf)₂, Sc(OTf)₃, FeCl₃Catalytic amounts, CH₂Cl₂, RT to refluxMilder, often catalytic, can be used for asymmetric variants.
Brønsted Acids TFA, H₂SO₄, PPAStoichiometric or as solvent, 25-120°CStrong activation, useful for less reactive substrates.
Solid Acids Nafion-H, ZeolitesHeterogeneous, high temp.Ease of removal, potential for recyclability.

Table 2: Comparison of Common Catalysts for the Nazarov Cyclization.

References

Stability of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. It addresses common questions and experimental challenges related to the compound's stability under acidic conditions, offering troubleshooting advice and validated protocols to ensure experimental integrity.

Introduction: Understanding the Molecule

This compound is a substituted indanone, a class of compounds widely utilized as building blocks in medicinal chemistry and materials science.[1] Its structure features a ketone functional group within a five-membered ring, with bromine and fluorine substituents on the aromatic ring. The key to understanding its stability lies in the reactivity of the ketone, particularly the carbon atom adjacent (alpha) to the carbonyl group. This structure is fundamentally an α-haloketone, a class of compounds with distinct chemical behaviors.[2]

The primary concern under acidic conditions is the potential for acid-catalyzed reactions, which typically proceed through an enol intermediate.[3][4] The rate and pathway of these reactions are influenced by factors such as acid strength, temperature, and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory acids?

A: The compound is moderately stable in dilute, weak acids (e.g., acetic acid) at room temperature for short durations. However, exposure to strong mineral acids (e.g., HCl, H₂SO₄, TFA) and/or elevated temperatures can lead to degradation. The core mechanism of instability in acid is the protonation of the carbonyl oxygen, which facilitates the formation of an enol intermediate—the rate-determining step for many subsequent degradation reactions.[4] Unlike esters or amides, the ketone functional group itself is not readily hydrolyzed, but the overall structure is susceptible to other transformations.

Q2: What are the most likely degradation pathways under acidic stress?

A: Based on the principles of α-haloketone chemistry, two primary degradation pathways are plausible under acidic conditions, both initiating from the common enol intermediate.

  • Acid-Catalyzed Enolization: This is the initial, reversible step where the acid catalyst promotes the formation of a nucleophilic enol.[5][6] While not a degradation in itself, it is the gateway to irreversible reactions.

  • Dehydrobromination to form an α,β-Unsaturated Ketone: Following enolization, elimination of hydrogen bromide (HBr) can occur, especially with heating, to yield the more conjugated 6-bromo-5-fluoro-1H-inden-1-one. This is often a thermodynamically favorable process.[4]

  • Nucleophilic Substitution: The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon susceptible to attack by nucleophiles.[2] In aqueous acidic media, water can act as a nucleophile, leading to the formation of an α-hydroxy ketone, though this is generally less common than elimination.

G A 6-Bromo-5-fluoro-2,3-dihydro- 1H-inden-1-one B Protonated Carbonyl A->B H+ (Fast) C Enol Intermediate B->C -H+ (Slow, Rate-Determining) C->A Tautomerization D Dehydrobromination Product (α,β-Unsaturated Ketone) C->D Heat, -HBr E Hydrolysis Product (α-Hydroxy Ketone) C->E H₂O, -HBr

Caption: Potential degradation pathways in acidic media.

Q3: How do the halogen substituents on the aromatic ring influence stability?

A: The electron-withdrawing effects of the bromine at position 6 and the fluorine at position 5 decrease the electron density of the aromatic ring. This inductively influences the carbonyl group, making the carbonyl carbon slightly more electrophilic. This can subtly affect the rate of initial protonation and subsequent enol formation. However, the most significant factor for stability remains the α-halo ketone functionality itself.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Appearance of a new, less polar spot on TLC or peak in HPLC after acidic workup. Dehydrobromination: Formation of a conjugated α,β-unsaturated system, which is typically less polar than the saturated starting material.Mitigation: Perform workups at low temperatures (0-5 °C). Use milder acids (e.g., saturated NH₄Cl solution) or buffer the solution. Confirmation: Analyze the new peak by LC-MS. A mass corresponding to the loss of HBr (M-81) confirms elimination.
Low recovery or yield in reactions requiring strong acid catalysis. Substrate Degradation: The compound is not stable under the required reaction conditions (e.g., high temperature, prolonged exposure to strong acid).Optimization: Screen alternative, milder acid catalysts (e.g., p-TsOH, Amberlyst resins). Reduce the reaction temperature and/or time. Investigation: Run a control experiment with only the starting material under the reaction conditions to quantify the extent of degradation.
Solution develops a yellow or brown color over time in an acidic medium. Formation of Chromophores: The formation of conjugated systems or polymeric byproducts. The α,β-unsaturated ketone is often colored.Prevention: Protect the reaction from light. Ensure an inert atmosphere (e.g., N₂ or Argon) to prevent oxidative side reactions that can be catalyzed by acid. Analyze the colored solution by UV-Vis spectroscopy to identify new absorption maxima.
Inconsistent reaction outcomes or variable impurity profiles. Variable Acid Quality/Concentration: The presence of impurities in the acid or inconsistent concentrations can lead to different degradation rates. Water content is a critical variable.Standardization: Use high-purity, fresh acids. If using aqueous acids, ensure the concentration is accurately prepared. For sensitive reactions, consider using anhydrous acids in non-aqueous solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study for Acid Stability Assessment

This protocol is designed to systematically evaluate the stability of the title compound and is essential for developing stability-indicating analytical methods as outlined by ICH guidelines.[7]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Soln. in Acetonitrile B1 Aliquot + 0.1M HCl A->B1 B2 Aliquot + 1.0M HCl A->B2 B3 Aliquot + 0.1M H₂SO₄ A->B3 C1 Incubate @ RT B1->C1 C2 Incubate @ 60°C B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D Sample at T=0, 2, 6, 24h C1->D C2->D E Neutralize with NaOH/NaHCO₃ D->E F Dilute to working conc. E->F G Analyze by HPLC-UV/MS F->G

Caption: Workflow for an acid-forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile (ACN) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation: For each condition, mix 1.0 mL of the stock solution with 1.0 mL of the acidic solution (e.g., 0.2M HCl to yield a final acid concentration of 0.1M). This ensures the compound remains dissolved. Prepare a control sample with 1.0 mL of stock and 1.0 mL of water.

  • Incubation: Incubate the samples under the desired conditions (e.g., room temperature and 60 °C). Protect from light.

  • Time Points: At specified intervals (e.g., 0, 2, 6, 24 hours), withdraw an aliquot (e.g., 100 µL) from each sample.

  • Quenching: Immediately neutralize the aliquot by adding a corresponding volume of a suitable base (e.g., 100 µL of 0.1M NaOH for the 0.1M HCl sample) to stop the degradation.

  • Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration (e.g., 50 µg/mL) and analyze immediately using a validated, stability-indicating HPLC method.

Data Interpretation and Presentation

The results should quantify the percentage of the parent compound remaining and the formation of degradation products.

Table 1: Example Data from Forced Degradation Study (24 hours)

ConditionTemperature% Parent Compound Remaining% Area of Major Degradant
0.1M HClRoom Temp.98.5%1.1%
0.1M HCl60 °C85.2%13.5%
1.0M HClRoom Temp.91.7%7.8%
1.0M HCl60 °C45.3%49.8%
0.1M H₂SO₄60 °C82.1%16.2%

References

Technical Support Center: Optimizing Temperature for Indanone Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Cyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies with a focus on the critical parameter of temperature. Indanone scaffolds are crucial building blocks in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2] Achieving high yields and purity in their synthesis via intramolecular cyclization, such as the Friedel-Crafts acylation or the Nazarov cyclization, is often a delicate balance of multiple reaction parameters, with temperature being a paramount factor.[3][4]

This resource provides practical, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for indanone cyclization, and why is it so critical?

A1: There is no single "one-size-fits-all" temperature for indanone cyclization. The optimal temperature is highly dependent on the specific reaction, including the substrate, the type and strength of the acid catalyst, and the solvent used.[5] Generally, temperatures can range from 0°C to as high as 250°C.[6][7]

Temperature is a critical parameter because it directly influences the reaction rate. Many cyclizations have a significant activation energy barrier that requires thermal energy to overcome.[8] However, excessively high temperatures can lead to a host of problems, including the formation of side products like indene derivatives through elimination reactions, polymerization of the starting material or product, and even decomposition.[6][8] Therefore, precise temperature control is essential for maximizing the yield of the desired indanone product while minimizing impurities.[8]

Q2: How does the choice of acid catalyst influence the optimal reaction temperature?

A2: The strength and type of acid catalyst are intrinsically linked to the required reaction temperature.

  • Strong Lewis Acids (e.g., AlCl₃): These are highly active and can often promote cyclization at lower temperatures, typically starting from 0°C and gradually warming to room temperature.[9] Pre-cooling the reaction mixture is often crucial to control the initial exotherm.[5]

  • Brønsted Acids (e.g., Polyphosphoric Acid (PPA), Triflic Acid (TfOH)): PPA often requires higher temperatures to facilitate the direct cyclization of carboxylic acids.[9] The reactivity of PPA is also dependent on its P₂O₅ content, which can influence both the required temperature and the regioselectivity of the reaction.[1] Triflic acid is a very strong Brønsted acid and can sometimes catalyze the reaction at lower temperatures than PPA.[9]

  • Milder Lewis Acids (e.g., NbCl₅, Sc(OTf)₃): These catalysts may offer a compromise, enabling the reaction to proceed under milder conditions, potentially at or near room temperature, which can be beneficial for sensitive substrates.[3][9]

Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A3: Not necessarily. This touches upon the concept of kinetic versus thermodynamic control of a reaction.[10][11]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is often under kinetic control, meaning the major product formed is the one that forms the fastest (i.e., has the lowest activation energy).[10][12] This can be advantageous if the desired indanone is the kinetic product.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction may become reversible, allowing equilibrium to be established.[12][13] Under these conditions, the most stable product (the thermodynamic product) will predominate.[10]

Therefore, simply extending the reaction time at a lower temperature may not yield the same product distribution as a higher temperature reaction, especially if different regioisomers or side products are thermodynamically more stable.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is one of the most common challenges in indanone synthesis. A systematic approach to troubleshooting is crucial.[8]

Possible Cause: The reaction temperature is too low, and the activation energy for the cyclization is not being reached.[8]

Troubleshooting Protocol:

  • Initial Temperature Screening: If the reaction is not proceeding at room temperature, gradually and cautiously increase the temperature in 10-20°C increments.

  • Reaction Monitoring: At each temperature point, monitor the reaction progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] This will help determine the minimum temperature required for product formation.

  • Side Product Analysis: While increasing the temperature, be vigilant for the appearance of new spots on the TLC plate or peaks in the LC-MS chromatogram, which may indicate the formation of side products at higher temperatures.

Workflow for Optimizing Low Yield Due to Temperature

Caption: Troubleshooting workflow for low yield in indanone synthesis.

Issue 2: Formation of Side Products

The appearance of unexpected products can significantly complicate purification and reduce the overall yield of the desired indanone.

Common Side Products and Temperature-Related Solutions:

Side ProductPotential CauseTemperature-Based Solution
Indene Derivatives Elimination reactions are often promoted by high temperatures.[8]Maintain strict temperature control and avoid excessively high temperatures. Consider if a milder catalyst would allow for a lower reaction temperature.
Polymers Strong acidic conditions combined with high temperatures can lead to the polymerization of the starting material or the indanone product.[8]Carefully control the reaction temperature and time. Avoid prolonged exposure to high temperatures.
Regioisomers The formation of different regioisomers can be influenced by temperature, with the kinetic and thermodynamic products being favored at different temperatures.[5]Experiment with a range of temperatures. Lower temperatures often favor the kinetic product, while higher temperatures may favor the thermodynamic product.[5] For reactions catalyzed by PPA, adjusting the P₂O₅ content can also influence regioselectivity.[1][5]
Intermolecular Reaction Products At high concentrations and temperatures, the reactive intermediate may react with another molecule of the starting material instead of undergoing intramolecular cyclization.[8][9]While primarily addressed by using high dilution conditions, lowering the temperature can also help to control the rate of the intermolecular reaction.[8][9]
Issue 3: Reaction Stalling or Incomplete Conversion

Sometimes a reaction will proceed to a certain point and then stop, even with extended reaction times.

Possible Cause: The reaction has reached equilibrium at the current temperature, or the catalyst has become deactivated over time, a process that can be accelerated at higher temperatures.

Troubleshooting Protocol:

  • Incremental Temperature Increase: As with low yield, a modest increase in temperature may provide the necessary energy to push the reaction to completion.

  • Catalyst Stability Check: Consider the thermal stability of your chosen catalyst. Some catalysts may degrade at elevated temperatures over long reaction times. If catalyst deactivation is suspected, a fresh portion of the catalyst could be added, or a more thermally robust catalyst could be explored.

  • Solvent Boiling Point: Ensure the reaction temperature is not limited by the boiling point of the solvent. If a higher temperature is required, a higher-boiling solvent may be necessary.

Decision Tree for Troubleshooting Common Indanone Cyclization Issues

G start Reaction Outcome Analysis low_yield Low/No Yield start->low_yield side_products Side Products Observed start->side_products incomplete_conversion Incomplete Conversion start->incomplete_conversion temp_too_low Hypothesis: Temperature too low low_yield->temp_too_low temp_too_high Hypothesis: Temperature too high side_products->temp_too_high equilibrium Hypothesis: Equilibrium reached or Catalyst deactivation incomplete_conversion->equilibrium increase_temp Action: Gradually increase temperature Monitor via TLC/LC-MS temp_too_low->increase_temp reduce_temp Action: Lower temperature Consider milder catalyst temp_too_high->reduce_temp increase_temp_catalyst Action: Modest temperature increaseor Add fresh catalyst equilibrium->increase_temp_catalyst

Caption: A decision tree for troubleshooting common issues in indanone cyclization.

Experimental Protocol: General Workflow for Temperature Optimization

This protocol outlines a systematic approach to optimizing the temperature for an intramolecular Friedel-Crafts acylation to synthesize an indanone.

Materials:

  • 3-Arylpropionic acid or corresponding acyl chloride

  • Anhydrous solvent (e.g., dichloromethane, nitromethane, or a high-boiling solvent like o-dichlorobenzene)

  • Acid catalyst (e.g., AlCl₃, PPA, TfOH)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware with a thermometer and reflux condenser

  • Heating/cooling bath with precise temperature control

  • TLC plates and developing chamber or LC-MS instrument

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Initial Cooldown: If using a highly reactive catalyst like AlCl₃, cool the reaction vessel to 0°C in an ice bath.

  • Reagent Addition: Dissolve the starting material in the anhydrous solvent in the reaction flask. Slowly add the acid catalyst while monitoring the internal temperature to control any exotherm.

  • Initial Reaction Phase: Stir the reaction mixture at the initial low temperature (e.g., 0°C) for 30 minutes.

  • Gradual Warming: Allow the reaction to slowly warm to room temperature while continuing to monitor its progress by taking small aliquots for analysis (TLC or LC-MS) every 30-60 minutes.

  • Controlled Heating: If little to no product is observed at room temperature, begin to heat the reaction mixture in controlled increments (e.g., 10-20°C).

  • Sustained Heating and Monitoring: Hold the reaction at each new temperature for a set period (e.g., 1 hour), continuing to monitor for product formation and the appearance of any side products.

  • Determining the Optimum: The optimal temperature is the lowest temperature at which a reasonable reaction rate is achieved with minimal side product formation.

  • Quenching and Workup: Once the reaction is deemed complete, carefully quench the reaction by pouring it into a mixture of ice and a suitable quenching agent (e.g., dilute HCl for Lewis acids).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

This systematic approach will enable you to identify the optimal temperature window for your specific indanone cyclization, leading to improved yields and purity.

References

Technical Support Center: Removal of Halogenated Organic Compound Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of active pharmaceutical ingredients (APIs) and chemical intermediates. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to address challenges related to the removal of halogenated organic compound (HOC) impurities. These impurities represent a significant concern in drug development due to their potential toxicity and impact on product stability and efficacy.[1][2]

This guide is structured to help you diagnose problems, understand the underlying chemical principles of purification, and select the most effective strategy for your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding halogenated impurities.

Q1: Why are halogenated organic compounds (HOCs) a significant concern as impurities in drug development?

A: Halogenated organic compounds are a major concern for several reasons. Firstly, many possess inherent toxicity or are classified as potential genotoxic impurities (PGIs), which can damage DNA and pose a carcinogenic risk even at trace levels.[3][4] Secondly, the presence of halogens, particularly fluorine, can increase a molecule's lipophilicity and persistence, leading to bioaccumulation.[2][5] From a process chemistry perspective, the carbon-halogen bond strength can make these impurities resistant to degradation, complicating their removal.[5] Regulatory bodies like the ICH have stringent guidelines for controlling such impurities to ensure patient safety.[1][6]

Q2: What are the common sources of halogenated impurities in a typical synthesis?

A: These impurities can originate from various points in the manufacturing process:

  • Starting Materials and Reagents: Halogenated starting materials or reagents are a primary source. Impurities present in these initial materials can persist through several synthetic steps.[1][7]

  • Byproducts of Synthesis: Halogenated reagents (e.g., thionyl chloride, phosphorus oxychloride) can lead to the formation of halogenated byproducts. Side reactions, such as incomplete dehalogenation, can also generate these impurities.[7][8]

  • Residual Solvents: Halogenated solvents like dichloromethane (DCM), chloroform, or chlorobenzene are frequently used in synthesis.[9][10] If not completely removed during drying and purification, they remain as residual impurities, which are strictly regulated.[11][12]

  • Degradation Products: The final API may degrade under certain storage conditions (heat, light, humidity) to form halogenated impurities.[1][13]

Q3: What are the primary analytical methods for detecting and quantifying HOC impurities?

A: A combination of chromatographic and spectroscopic techniques is essential for reliable detection and quantification.

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD), is the standard for analyzing volatile halogenated impurities like residual solvents.[14][15] The ECD is particularly sensitive to halogenated compounds.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for non-volatile impurities. It is often paired with UV detection for routine analysis and mass spectrometry (LC-MS) for structural identification and trace-level quantification.[8][15]

  • Advanced MS Techniques: High-resolution mass spectrometry (HRMS) provides accurate mass data, which is crucial for identifying unknown impurity structures.[13] Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification of known impurities, especially genotoxic ones.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated, unknown impurities.[13][15]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a "Problem/Cause/Solution" format.

Problem 1: A key halogenated impurity co-elutes with my API during reverse-phase HPLC analysis.
  • Probable Cause: The impurity has very similar polarity and hydrophobic character to the API. This is common with dehalogenated impurities, where a halogen atom is replaced by hydrogen, causing only a minor change in polarity.[7] Standard C18 columns may not provide sufficient selectivity to resolve these closely related species.[7]

  • Solution Strategy:

    • Change Column Chemistry: The most effective approach is to introduce alternative separation mechanisms. Switch from a standard C18 column to one with a different stationary phase. Phenyl-hexyl or PFP (pentafluorophenyl) phases are excellent choices as they offer different selectivity through π-π and dipole-dipole interactions, which are particularly effective for halogenated and aromatic compounds.[7]

    • Modify Mobile Phase: Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol or use a combination), as this changes selectivity. Adjusting the pH of the aqueous phase can alter the ionization state of the API or impurity, often leading to improved separation.

    • Utilize Alternative Chromatography: If HPLC fails, consider achiral Supercritical Fluid Chromatography (SFC). SFC often provides orthogonal selectivity to HPLC and can be highly effective for resolving closely related isomers and halogenated compounds.[7]

Problem 2: Residual halogenated solvents (e.g., DCM, Chloroform) are consistently detected above ICH limits after standard vacuum drying.
  • Probable Cause: The solvent molecules are trapped within the crystal lattice of the API.[16] Standard drying, even at elevated temperatures and high vacuum, may be insufficient to overcome the energy barrier required for the solvent to escape the crystalline structure. Prolonged drying under harsh conditions can also risk thermal degradation of the API.[16]

  • Solution Strategy:

    • Vacuum Hydration/Solvent Displacement: Introduce water vapor into the drying oven under vacuum. Water molecules can displace the trapped organic solvent molecules within the crystal lattice.[16] The bulk substance can then be dried under standard conditions to remove the water. This method is often gentler and more effective than aggressive heating.[16]

    • Recrystallization or Reslurrying: Dissolve the API in a solvent in which it is highly soluble at high temperatures but poorly soluble at low temperatures. The halogenated solvent will remain in the mother liquor upon cooling and crystallization.[17][18] If recrystallization is not feasible due to yield loss, reslurrying the solid in a suitable anti-solvent can effectively wash the impurity from the crystal surface and accessible lattice positions.[18]

    • Azeotropic Distillation: If the API is stable, dissolving it in a suitable solvent (e.g., toluene) and performing a distillation can remove the volatile halogenated impurity as an azeotrope.

Problem 3: A reactive alkyl halide impurity persists after aqueous work-up.
  • Probable Cause: The alkyl halide is unreactive towards water or standard basic washes (like sodium bicarbonate) and has a similar solubility profile to the desired product in the extraction solvent. These impurities are often non-polar and prefer to remain in the organic layer.

  • Solution Strategy:

    • Nucleophilic Scavenging: Treat the organic solution with a nucleophile to convert the alkyl halide into a more polar salt that can be easily removed by an aqueous wash.

      • Aqueous Nucleophiles: A wash with an aqueous solution of a nucleophile like sodium thiosulfate can be effective.[19]

      • Resin Scavengers: For more robust removal, use a solid-supported scavenger resin.[20] For example, a resin functionalized with a primary or secondary amine (e.g., Tris(2-aminoethyl)amine, Si-TMA) will react with the alkyl halide. The resin is then simply filtered off, completely removing the impurity and its byproduct from the reaction mixture. This avoids a complex aqueous work-up.[20]

    • Reactive Distillation: For volatile alkyl halides, distillation from a solution containing a high-boiling nucleophile can be used to reactively remove the impurity.[21]

Problem 4: Recrystallization is ineffective at removing a structural isomer impurity.
  • Probable Cause: The impurity is structurally very similar to the API, allowing it to be incorporated into the crystal lattice, forming a solid solution.[18] In such cases, the crystal lattice does not effectively discriminate between the product and the impurity, meaning simple recrystallization will not significantly improve purity, even with multiple attempts.[18]

  • Solution Strategy:

    • Induce a Phase Transformation: If the API exists in multiple polymorphic forms, inducing a transformation to a different crystal form can be a powerful purification method. The new crystal lattice may have a different geometry that is more effective at excluding the impurity.[18] This can be achieved by changing the crystallization solvent, temperature profile, or by seeding.

    • Preparative Chromatography: When co-crystallization is a persistent issue, preparative chromatography (either HPLC or SFC) is often the only viable solution. While more resource-intensive, it provides the highest resolving power to separate closely related isomers.[7]

    • Derivative Formation: As a last resort, consider a protection/deprotection sequence. React the mixture with a reagent that selectively derivatizes either the API or the impurity. The resulting difference in chemical properties should allow for an easy separation (e.g., via extraction or chromatography), after which the protecting group is removed.

Section 3: Method Selection & Protocols

Choosing the right purification strategy is critical. The following decision tree and protocols provide a framework for method selection and execution.

Workflow for Selecting a Purification Method

Purification_Workflow start Impurity Detected Above Threshold q_volatile Is the impurity a volatile solvent? start->q_volatile q_reactive Is the impurity reactive? (e.g., alkyl halide, acid chloride) q_volatile->q_reactive No drying Enhanced Drying (Vacuum Hydration) q_volatile->drying Yes q_polarity Does impurity have significantly different polarity? q_reactive->q_polarity No scavenger Scavenger Resin or Reactive Wash q_reactive->scavenger Yes q_isomer Is impurity a structural isomer? q_polarity->q_isomer No extraction Liquid-Liquid Extraction (pH modification) q_polarity->extraction Yes (Acidic/Basic) crystallization Crystallization / Reslurrying q_polarity->crystallization Yes (Neutral) chromatography Preparative Chromatography q_isomer->chromatography Yes q_isomer->chromatography No phase_transform Phase Transformation Crystallization q_isomer->phase_transform Maybe

Method selection decision tree.

Protocol 1: Purification via Solid-Phase Scavenging (Direct Scavenging)

This protocol is ideal for removing reactive impurities like excess electrophiles or alkyl halides.[20]

  • Scavenger Selection: Choose a scavenger resin with a functional group that is reactive towards your impurity. For an alkyl halide impurity, an amine-functionalized silica or polystyrene resin (e.g., SiliaBond Amine) is a good choice.[20]

  • Determine Stoichiometry: Based on the estimated amount of impurity (from GC or LC analysis), calculate the required mass of the scavenger resin. A common starting point is to use 2-4 molar equivalents of the scavenger relative to the impurity.[20]

  • Reaction: Dissolve the crude product in a suitable solvent (e.g., DMF, DCM, THF). Add the calculated amount of scavenger resin to the solution.

  • Agitation: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by taking small aliquots of the solution (filter before injection) and analyzing by HPLC or GC.

  • Filtration: Once the impurity is consumed, remove the scavenger resin by simple filtration. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Optimized Liquid-Liquid Extraction for Acidic/Basic Impurities

This technique is used to remove impurities that have an ionizable functional group (e.g., carboxylic acid, amine) that the main product lacks.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • For Acidic Impurities: Add an equal volume of a dilute aqueous base, such as 5% sodium bicarbonate or 1M sodium hydroxide solution.[22] Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The acidic impurity will be deprotonated and extracted into the aqueous layer as its salt.

    • For Basic Impurities: Add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid. The basic impurity will be protonated and extracted into the aqueous layer.

  • Separation: Drain the aqueous layer. Repeat the wash 1-2 more times if necessary, monitoring the impurity level in the organic layer by TLC or HPLC.

  • Neutralization Wash: Wash the organic layer with deionized water or brine to remove any residual acid or base.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.

Section 4: Data & Comparison Tables

Table 1: Properties of Common Halogenated Solvents

This table summarizes properties of frequently encountered halogenated solvents, which often persist as impurities.

Solvent NameFormulaBoiling Point (°C)Density (g/mL)Primary Use in Synthesis
Dichloromethane (DCM)CH₂Cl₂39.61.33Extraction, Reaction Solvent
ChloroformCHCl₃61.21.49Reaction Solvent
Carbon TetrachlorideCCl₄76.71.59Reagent (historical)
1,2-Dichloroethane (DCE)C₂H₄Cl₂83.51.25Reaction Solvent
ChlorobenzeneC₆H₅Cl131.01.11High-Temperature Solvent
Table 2: Comparison of Common Purification Techniques for HOCs
TechniquePrincipleBest ForAdvantagesLimitations
Crystallization Differential solubilityRemoving impurities with different solubility profilesScalable, cost-effective, high purity possibleIneffective for isomers/solid solutions, potential yield loss
Liquid-Liquid Extraction Differential partitioning based on pH or polarityRemoving acidic or basic impuritiesFast, simple, scalableRequires immiscible solvents, can form emulsions
Scavenger Resins Covalent reaction with impurityRemoving specific, reactive functional groupsHigh selectivity, simple filtration removal, no aqueous work-upResin cost, may require screening, slower kinetics
Chromatography Differential partitioning between stationary/mobile phasesIsomers, non-polar impurities, difficult separationsHigh resolving power, broadly applicableHigh solvent consumption, difficult to scale up, costly
Distillation Difference in boiling pointsVolatile impurities (solvents, reagents)Effective for large differences in volatilityRequires thermal stability of the product, ineffective for azeotropes

References

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one handling and storage precautions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 1273595-81-5). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this valuable synthetic intermediate. This guide provides in-depth answers to frequently asked questions and troubleshooting scenarios you may encounter during your experiments.

Core Concepts: Understanding the Compound

This compound is a halogenated indanone derivative. Its utility in organic synthesis, particularly as a building block in medicinal chemistry, stems from the reactive nature of the α-bromo ketone functional group and the influence of the fluorine substituent on the aromatic ring. Understanding its inherent reactivity is paramount to its successful application and safe handling. As an α-haloketone, it is susceptible to nucleophilic substitution and base-mediated rearrangement reactions.

Key Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₉H₆BrFO[1]
Molecular Weight 229.05 g/mol [1]
Appearance White to yellow crystalline powder/solid[2]
Purity Typically >97%
Storage Temperature 2-8°C, in a dark, dry place[3]

Frequently Asked Questions (FAQs)

Here we address common queries regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] As with any chemical reagent, it is crucial to consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment.

Q2: What are the ideal storage conditions for this reagent to ensure its long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air, especially if it will be stored for an extended period or used in moisture-sensitive reactions. Protect from light.

Q3: What type of gloves should I use when handling this compound?

A3: Given that this compound is a halogenated ketone, nitrile or neoprene gloves are recommended for handling.[3] Always inspect gloves for any signs of degradation or perforation before use. For extended contact, consider double-gloving.

Q4: Is this compound sensitive to air or moisture?

A4: While specific data on the air and moisture sensitivity of this compound is not extensively documented, the presence of the reactive α-bromo ketone moiety suggests that it is prudent to handle it as a moisture-sensitive compound. Moisture can lead to hydrolysis or other unwanted side reactions. Therefore, handling under an inert atmosphere is a recommended best practice.

Q5: How should I properly dispose of waste containing this compound?

A5: Waste containing this compound should be treated as halogenated organic waste. It should be collected in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste to avoid increased disposal costs and potential chemical incompatibilities. Follow all local, state, and federal regulations for hazardous waste disposal.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the use of this compound in chemical synthesis.

Scenario 1: Low Yield or Unexpected Byproducts in Nucleophilic Substitution Reactions

Problem: "I am attempting a nucleophilic substitution at the bromine-bearing carbon, but I am observing low yields of my desired product and the formation of several unexpected byproducts."

Causality: The primary cause of this issue is likely a competing side reaction known as the Favorskii rearrangement . This is a common reaction for α-halo ketones in the presence of a base, leading to a ring contraction and the formation of a carboxylic acid derivative.[4] Additionally, elimination reactions can also occur.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Nucleophilic Substitution A Low Yield & Unexpected Peaks Observed B Analyze Byproducts (NMR, LC-MS) A->B C Identify Favorskii Rearrangement Product (e.g., indane-carboxylic acid derivative) B->C Characteristic ring-contracted structure D Identify Elimination Product (α,β-unsaturated indanone) B->D Alkene signals in NMR E Modify Reaction Conditions C->E D->E F Use a Non-nucleophilic, Sterically Hindered Base E->F G Lower Reaction Temperature E->G H Change Solvent to Aprotic Non-polar E->H I Successful Synthesis of Desired Product F->I G->I H->I

Caption: Troubleshooting workflow for low yields in nucleophilic substitution reactions.

Detailed Protocol Steps:

  • Analyze the Crude Reaction Mixture: Before any workup, take a small aliquot of the crude reaction mixture and analyze it by techniques such as ¹H NMR and LC-MS to identify the major species present.

  • Identify the Byproduct: The presence of a cyclopropane intermediate or a rearranged carboxylic acid/ester product is indicative of the Favorskii rearrangement.

  • Optimize Reaction Conditions:

    • Base Selection: If your nucleophile is also a strong base, consider using a weaker, non-nucleophilic base if one is required.

    • Temperature: Lowering the reaction temperature can often favor the desired SN2 pathway over rearrangement and elimination, which typically have higher activation energies.

    • Solvent: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents may suppress the Favorskii rearrangement.

Scenario 2: Compound Decomposition During Workup or Purification

Problem: "My reaction appears to be successful by TLC analysis, but I am isolating a different compound after aqueous workup or chromatography on silica gel."

Causality: The α-bromo ketone functionality can be sensitive to both acidic and basic conditions. A study on the bromination of substituted indanones has shown that the stability and reactivity are highly dependent on the pH.[5] For instance, basic conditions can promote the aforementioned Favorskii rearrangement, while some α-bromo ketones can be unstable in protic solvents like methanol.[4] Silica gel, being slightly acidic, can also potentially cause degradation of sensitive compounds.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Compound Decomposition J Product Degradation During Workup/Purification K Evaluate Workup Conditions J->K L Evaluate Purification Method J->L M Avoid Strong Acids/Bases K->M N Use Neutral pH Water for Extraction K->N O Consider Chromatography on Neutral Alumina L->O P Use Deactivated Silica Gel L->P Q Stable, Pure Product Isolated M->Q N->Q O->Q P->Q

Caption: Troubleshooting workflow for compound decomposition during workup and purification.

Detailed Protocol Steps:

  • Neutral Workup: During aqueous extraction, use a saturated solution of a neutral salt like sodium chloride (brine) instead of acidic or basic solutions, if possible.

  • Alternative Chromatography Media: If you suspect degradation on silica gel, consider using a more neutral stationary phase like alumina. Alternatively, you can use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize its acidity.

  • Avoid Protic Solvents: For recrystallization or chromatography, if possible, avoid highly protic solvents like methanol, as some bromo-ketones have shown instability in such solvents.[4]

References

Technical Support Center: Catalyst Selection for Efficient Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing indanone scaffolds. The indanone core is a privileged structure in numerous biologically active molecules and pharmaceutical agents, making its efficient synthesis a critical task in drug development.[1][2]

The most common route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1][3] While conceptually straightforward, the success of this transformation hinges critically on the selection of an appropriate catalyst and the optimization of reaction conditions. This resource provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for intramolecular Friedel-Crafts acylation to synthesize indanones?

A1: The catalysts can be broadly categorized into two main groups: Brønsted acids and Lewis acids.

  • Brønsted Acids (Protic Acids): These are proton donors that activate the carboxylic acid group for cyclization. Common examples include Polyphosphoric Acid (PPA), Triflic acid (TfOH), Methanesulfonic acid (MSA), and Sulfuric acid (H₂SO₄).[2][4] PPA is widely used, but its reactivity can be highly dependent on its P₂O₅ content.[5][6]

  • Lewis Acids: These are electron-pair acceptors that typically coordinate to the carbonyl oxygen of a 3-arylpropionyl chloride (or a carboxylic acid in some cases) to generate a highly electrophilic acylium ion. Standard choices include Aluminum chloride (AlCl₃), Niobium pentachloride (NbCl₅), Scandium triflate (Sc(OTf)₃), and Terbium triflate (Tb(OTf)₃).[3][7][8][9]

  • Transition Metals: For more specialized transformations, such as controlling regioselectivity in substituted indanones or for carbonylative cyclizations, transition metal catalysts based on Rhodium, Nickel, or Palladium are employed.[10][11]

Q2: My starting material is a 3-arylpropanoic acid. Should I convert it to an acyl chloride first?

A2: This is a crucial decision that balances reaction efficiency with green chemistry principles.

  • Direct Cyclization of the Carboxylic Acid: This is the more atom-economical and environmentally benign "one-step" approach, as the only byproduct is water.[2] It typically requires strong Brønsted acids like PPA, TfOH, or specialized Lewis acids like NbCl₅, which can act as both a reagent to generate the acyl chloride in situ and as a catalyst for the cyclization.[2][8] However, these conditions can be harsh.

  • Conversion to Acyl Chloride (Two-Step): This classical approach involves first converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent Friedel-Crafts cyclization can then be promoted by a wider range of milder Lewis acids (e.g., AlCl₃, FeCl₃). While this method often gives cleaner reactions and higher yields, it generates more hazardous waste.[2][3]

Q3: How does the electronic nature of the aromatic ring affect catalyst choice?

A3: The electronic properties of the aromatic ring are paramount. The Friedel-Crafts acylation is an electrophilic aromatic substitution, so the ring must be sufficiently nucleophilic to attack the acylium ion.

  • Electron-Rich Rings: Aromatics with electron-donating groups (e.g., methoxy, alkyl) are highly activated and readily undergo cyclization. Milder catalysts like Sc(OTf)₃ or PPA with a lower P₂O₅ content can be effective.[5][7]

  • Electron-Poor (Deactivated) Rings: Aromatics with electron-withdrawing groups (e.g., halogens, nitro groups) are challenging substrates. They require more potent catalytic systems, such as strong Lewis acids (AlCl₃), superacids like Triflic acid (TfOH), or very high reaction temperatures.[4] In some cases, even with powerful catalysts, the reaction may fail, necessitating an alternative synthetic strategy.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during indanone synthesis, providing a logical framework for diagnosis and resolution.

Problem 1: Low or No Yield of Indanone

Low product yield is the most frequent challenge. A systematic approach is essential for troubleshooting.

  • Possible Cause 1: Inactive or Inappropriate Catalyst

    • Causality: Lewis acids like AlCl₃ are extremely sensitive to moisture and can be hydrolyzed, rendering them inactive.[3][12] Brønsted acids like PPA can vary in strength depending on their age and P₂O₅ content.[13] Using a catalyst that is too weak for the substrate (especially an electron-deficient one) will result in no reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents. Handle hygroscopic catalysts like AlCl₃ in a glovebox or under an inert atmosphere (N₂ or Ar).[12]

      • Use Fresh Catalyst: Use a freshly opened bottle of the Lewis acid or a high-purity grade of PPA. For PPA, the P₂O₅ content can be critical to its efficacy.[13]

      • Increase Catalyst Strength: If reacting a deactivated aromatic ring, switch to a more powerful catalyst. For example, if PPA fails, consider Eaton's reagent (P₂O₅ in MSA) or Triflic acid.[4][13]

  • Possible Cause 2: Suboptimal Reaction Temperature or Time

    • Causality: The activation energy for the intramolecular C-C bond formation can be high. Insufficient heating will lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can lead to decomposition or the formation of polymeric side products.[3]

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) to track the consumption of the starting material.[12]

      • Optimize Temperature: Incrementally increase the reaction temperature. Some cyclizations catalyzed by lanthanide triflates require very high temperatures (e.g., 250 °C).[4][9]

      • Avoid Overheating: Once the starting material is consumed (as per TLC), proceed with the workup promptly to prevent product degradation.

  • Possible Cause 3: Intermolecular Side Reactions

    • Causality: The intramolecular Friedel-Crafts reaction is always in competition with the corresponding intermolecular reaction, where one molecule acylates another. This is particularly problematic at high substrate concentrations.

    • Solution:

      • Apply High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.05-0.1 M). This can be achieved by using a larger volume of solvent or by the slow addition of the substrate/catalyst to the reaction vessel.[13]

Troubleshooting Workflow for Low Indanone Yield

G start Low or No Yield Observed q1 Are anhydrous conditions guaranteed? (Dry glassware, anhydrous solvent, inert atmosphere) start->q1 sol1 Implement rigorous anhydrous techniques. Handle hygroscopic catalysts in a glovebox. q1->sol1 No q2 Is the catalyst fresh and appropriate for the substrate's electronics? q1->q2 Yes sol1->q1 sol2 Use a fresh batch of catalyst. For deactivated rings, switch to a stronger acid (e.g., TfOH). q2->sol2 No q3 Has the reaction been monitored for completion (e.g., by TLC)? q2->q3 Yes sol2->q2 sol3 Optimize reaction time and temperature. Increase temperature incrementally. Avoid prolonged heating after completion. q3->sol3 No q4 Is the reaction run under high dilution conditions? q3->q4 Yes sol3->q3 sol4 Decrease substrate concentration. Use slow addition of reagents. q4->sol4 No end_node Yield Improved q4->end_node Yes sol4->q4

Caption: A decision tree for troubleshooting low indanone yield.

Problem 2: Poor Regioselectivity (Formation of Isomers)

When the aromatic ring has multiple possible sites for cyclization, controlling regioselectivity is a significant challenge.[5]

  • Possible Cause 1: Catalyst Choice

    • Causality: Different catalysts can favor different cyclization pathways. For electron-rich aromatics, the P₂O₅ content of polyphosphoric acid (PPA) can dramatically switch the regioselectivity. PPA with a low P₂O₅ content tends to favor the formation of the indanone isomer with an electron-donating group meta to the carbonyl, while high P₂O₅ content favors the ortho or para isomer.[5][6][14] In transition-metal catalysis, the choice of metal can be determinative; for example, Ni and Rh catalysts can selectively produce 2- or 3-substituted indanones from the same substrate.[10]

    • Solution:

      • Modulate PPA Concentration: If using PPA, screen both high and low P₂O₅ content formulations to direct the cyclization to the desired position.[5][6]

      • Explore Alternative Catalysts: If PPA gives poor selectivity, test other Brønsted or Lewis acids. Sometimes a bulkier catalyst can leverage steric hindrance to block an undesired cyclization site.

      • Consider Transition Metals: For complex substrates, regioselective C-C bond activation or hydroacylation methods using Rh, Ni, or Pd catalysts may provide superior control.[10]

  • Possible Cause 2: Solvent Effects

    • Causality: The solvent can influence the stability of the intermediates and transition states, thereby affecting the product ratio.

    • Solution:

      • Screen Solvents: While many Friedel-Crafts reactions use non-coordinating solvents like dichloromethane or chlorobenzene, some systems show improved selectivity in others. For instance, nitromethane has been reported to provide optimal selectivity in certain cases.[13][15]

Catalyst Selection Guide

The choice of catalyst is the most critical parameter in designing an efficient indanone synthesis. The following table provides a comparative summary to guide your selection.

Catalyst ClassExamplesCommon SubstratesAdvantagesDisadvantages & Limitations
Brønsted Acids Polyphosphoric Acid (PPA), Triflic Acid (TfOH), Methanesulfonic Acid (MSA)3-Arylpropanoic acidsInexpensive, effective for direct cyclization, avoids acyl chloride step.[5]Harsh/corrosive conditions, difficult workup, PPA reactivity can be inconsistent.[2]
Lewis Acids AlCl₃, FeCl₃, NbCl₅, Sc(OTf)₃, Tb(OTf)₃3-Arylpropionyl chlorides, some 3-Arylpropanoic acidsHigh reactivity, effective for deactivated rings.[3][8]Highly moisture-sensitive, often required in stoichiometric amounts, generates hazardous waste.[12]
Transition Metals Rh, Ni, Pd complexesAlkenes, Alkynes, Aryl halidesHigh selectivity, can control regiochemistry, milder conditions possible.[10][11]Catalyst cost, ligand sensitivity, may require multi-step substrate synthesis.[16]

Experimental Protocols & Mechanistic Insights

Protocol: Synthesis of 1-Indanone via PPA-Mediated Cyclization of 3-Phenylpropanoic Acid

This protocol describes a standard procedure for the direct cyclization of a 3-arylpropanoic acid.

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube (filled with CaCl₂). All glassware must be oven-dried.

  • Reagent Addition: To the flask, add 3-phenylpropanoic acid (1.0 eq). Add polyphosphoric acid (approx. 10 times the weight of the acid) to the flask.

  • Reaction: Heat the mixture with stirring in an oil bath at 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting material is consumed (typically 1-3 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic residue), and finally with brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mechanism of Intramolecular Friedel-Crafts Acylation

The reaction proceeds via a classical electrophilic aromatic substitution pathway. The catalyst's primary role is to generate a powerful electrophile, the acylium ion, which is then attacked by the tethered electron-rich aromatic ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Electrophilic Attack cluster_2 Step 3: Rearomatization A 3-Arylpropionyl Chloride + AlCl₃ B [Complex Formation] A->B C Acylium Ion Intermediate (Electrophile) B->C D Aromatic Ring Attacks Acylium Ion C->D E σ-Complex (Arenium Ion) (Loss of Aromaticity) D->E F Deprotonation E->F G 1-Indanone Product (Aromaticity Restored) F->G

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Substituted indanones, for instance, are prevalent scaffolds in medicinal chemistry, making their precise characterization non-negotiable. This guide provides an in-depth ¹H Nuclear Magnetic Resonance (NMR) analysis of a representative molecule, 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, and objectively compares the utility of ¹H NMR with other key analytical techniques. NMR spectroscopy has become an indispensable tool in modern drug research, providing atomic-level insights into molecular structure and interactions that are critical for advancing lead candidates from discovery to development.[1][2][3]

Section 1: Predicted ¹H NMR Spectral Analysis of this compound

The power of ¹H NMR lies in its ability to provide a detailed electronic and topological map of a molecule through chemical shifts and spin-spin coupling.[4] For this compound, we can predict a distinct spectrum based on its constituent protons.

Caption: Molecular structure with non-equivalent proton assignments.

Predicted Chemical Shifts (δ) and Multiplicities

The electron density around a proton dictates its resonance frequency (chemical shift). Electron-withdrawing groups (like C=O, F, Br) decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).[5]

  • Aliphatic Protons (H-2 & H-3):

    • H-2 Protons (~2.7-2.8 ppm): These two protons are on the carbon (C-2) adjacent to the electron-withdrawing carbonyl group. They will be deshielded relative to a standard alkane. They will couple with the two H-3 protons, appearing as a triplet (t), assuming equal coupling (J).

    • H-3 Protons (~3.1-3.2 ppm): These two protons are on the carbon (C-3) adjacent to the aromatic ring. They will also be deshielded and will couple with the two H-2 protons, appearing as a triplet (t). The signals for the aliphatic protons of indanone derivatives typically appear as multiplets in this region.[6]

  • Aromatic Protons (H-4 & H-7):

    • H-7 Proton (~7.6-7.7 ppm): This proton is ortho to the carbonyl group, which strongly deshields it, placing it significantly downfield. It will exhibit a small meta-coupling to H-4 (⁴JHH, ~2-3 Hz) and a more significant meta-coupling to the fluorine at C-5 (⁴JHF, ~3-5 Hz).[7] The combination of these couplings will result in a doublet of doublets (dd) or a more complex multiplet.

    • H-4 Proton (~7.8-7.9 ppm): This proton is deshielded by the adjacent bromine and the para carbonyl group. Crucially, it experiences strong ortho-coupling to the fluorine at C-5 (³JHF, ~7-9 Hz) and weak meta-coupling to H-7 (⁴JHH, ~2-3 Hz).[8] This will result in a clear doublet of doublets (dd).

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityKey Couplings (J)
H-2 (2H)~2.75Triplet (t)³JHH with H-3
H-3 (2H)~3.15Triplet (t)³JHH with H-2
H-7 (1H)~7.65Doublet of Doublets (dd)⁴JHH with H-4, ⁴JHF with F-5
H-4 (1H)~7.85Doublet of Doublets (dd)⁴JHH with H-7, ³JHF with F-5

Section 2: Experimental Protocol for High-Resolution ¹H NMR

The integrity of NMR data is contingent upon a robust and well-justified experimental protocol. The following steps outline a validated method for acquiring a high-quality spectrum.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the proton spectrum.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard. Causality: TMS is chemically inert, volatile for easy removal, and its 12 equivalent protons give a single, sharp signal defined as 0.00 ppm for universal calibration.[9]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the CDCl₃. Causality: The lock corrects for magnetic field drift over time, ensuring spectral stability.

    • Shim the magnetic field to maximize its homogeneity across the sample volume. Causality: A homogeneous field is critical for achieving sharp resonance lines and high resolution.

    • Tune the probe to the resonance frequency of ¹H.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Apply a 90° pulse width.

    • Set an appropriate relaxation delay (e.g., 5 seconds). Causality: This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate signal integration.[10]

    • Acquire the Free Induction Decay (FID) signal. Co-add 16 to 64 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

Section 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is a premier tool, a comprehensive structural confirmation in a regulated environment like drug development often relies on orthogonal data from multiple techniques.[11] Each method provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivity (H-H, H-F coupling), and relative quantitation.Non-destructive, rapid, highly reproducible, information-rich for structure and stereochemistry.[12][13]Requires soluble sample, can have overlapping signals in complex molecules.
¹³C and ¹⁹F NMR Carbon backbone and fluorine electronic environment, respectively.Provides complementary structural data; ¹⁹F NMR is highly sensitive and has a wide chemical shift range.[14][15]¹³C has low natural abundance, requiring longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), and fragmentation patterns.Extremely sensitive, confirms molecular formula. The Br isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) provides a definitive signature.[16][17]Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, excellent for identifying key bonds like the C=O stretch (~1710-1730 cm⁻¹ for this indanone).[18]Provides limited information on the overall molecular skeleton.
X-ray Crystallography Absolute 3D molecular structure in the solid state.The "gold standard" for unambiguous structure determination.Requires a high-quality single crystal, which can be difficult to grow; structure may differ from solution-state conformation.[16]

The analysis of halogenated organic compounds can also be approached with chromatographic techniques, especially when dealing with complex mixtures or trace-level impurities.[19][20] Gas Chromatography-Mass Spectrometry (GC-MS), for instance, would be a powerful tool for separating the target compound from reaction byproducts and confirming its mass.[21]

Conclusion

For the structural analysis of this compound, ¹H NMR spectroscopy stands out as the most efficient and informative single technique. It provides a wealth of data on the proton framework, including connectivity and subtle electronic effects, in a non-destructive and timely manner. The predicted spectrum, with its distinct aliphatic triplets and aromatic doublets of doublets split by both H-H and H-F coupling, offers a unique fingerprint for positive identification. While complementary methods like Mass Spectrometry and ¹³C/¹⁹F NMR are essential for full characterization and purity assessment in a pharmaceutical setting, ¹H NMR remains the primary workhorse for elucidating the core molecular structure.[2][22]

References

A Senior Scientist's Guide to the Mass Spectrometry of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

<

An Objective Comparison of Analytical Methodologies for a Key Synthetic Intermediate

Executive Summary

The robust characterization of pharmaceutical intermediates is a cornerstone of modern drug development. This guide provides an in-depth analysis of the mass spectrometric behavior of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indenone derivative of significant interest. We compare the merits of different ionization techniques, delve into predictable fragmentation patterns, and present a validated experimental protocol. Furthermore, this guide contrasts mass spectrometry with other essential analytical techniques, offering researchers a comprehensive framework for selecting the most appropriate method for their specific analytical challenges.

Introduction: The Analytical Imperative for Halogenated Intermediates

This compound (C₉H₆BrFO) is a synthetic organic compound featuring a bicyclic indenone core, substituted with both bromine and fluorine.[1] Such halogenated compounds are prevalent in medicinal chemistry, often serving as key building blocks for complex active pharmaceutical ingredients (APIs). The precise structural confirmation and purity assessment of these intermediates are non-negotiable requirements in the pharmaceutical industry, directly impacting the safety and efficacy of the final drug product.

Mass spectrometry (MS) stands out as a primary tool for this purpose due to its exceptional sensitivity and ability to provide detailed structural information from minute sample quantities.[2] This guide will dissect the mass spectrometric analysis of this specific molecule, providing the causal reasoning behind methodological choices to empower researchers in their own analytical endeavors.

Mass Spectrometry Analysis: A Comparative Approach

The choice of mass spectrometry technique is dictated by the physicochemical properties of the analyte and the analytical question at hand. For a relatively small, thermally stable molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options, each with distinct advantages.[3][4]

Ionization Technique Selection: Hard vs. Soft Ionization

Electron Ionization (EI) for GC-MS: EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, causing extensive and reproducible fragmentation.[5] This is highly advantageous for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries.[6] Given the volatility and thermal stability of many indenone derivatives, GC-MS with EI is often the method of choice for definitive identification.[7][8]

Electrospray Ionization (ESI) for LC-MS: ESI is a "soft" ionization technique that generates ions with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺.[9] This is ideal for accurately determining the molecular weight of the compound.[9] While LC-MS is versatile, especially for less volatile or thermally labile compounds, it provides less structural information from a single MS scan compared to EI.[9][10]

The Verdict for this Compound: For initial characterization and structural confirmation, GC-MS with Electron Ionization is superior due to the rich, library-searchable fragmentation data it provides. LC-ESI-MS serves as an excellent complementary technique for unambiguous molecular weight confirmation.

Deciphering the Molecular Fingerprint: Fragmentation Analysis

Under Electron Ionization, the this compound molecule will undergo predictable fragmentation, providing a wealth of structural information. The most critical features to anticipate in the mass spectrum are:

  • The Molecular Ion (M⁺˙): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's mass (~228/230 Da). A key confirmatory feature is the presence of a distinct isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5% and ⁸¹Br ≈ 49.5%), the molecular ion will appear as a pair of peaks (M⁺˙ and M+2) of nearly equal intensity.[11][12] This doublet is a definitive indicator of a monobrominated compound.

  • Key Fragmentation Pathways: The energetically unstable molecular ion will break apart into smaller, more stable fragments.[13] The most probable cleavages for this structure include:

    • Loss of Bromine (M-Br): Cleavage of the C-Br bond, resulting in a fragment ion peak at m/z ~149. This is often a significant peak due to the relative lability of the C-Br bond.

    • Loss of Carbon Monoxide (M-CO): A characteristic fragmentation for ketones and aldehydes is the loss of a neutral CO molecule, which would yield a fragment at m/z ~200/202.[14]

    • Loss of Fluorine or HF: While the C-F bond is strong, fragments corresponding to the loss of a fluorine atom (M-F, m/z ~209/211) or hydrogen fluoride (M-HF, m/z ~208/210) may be observed.[11]

    • Acylium Ion Formation: Cleavage adjacent to the carbonyl group can produce a stable acylium ion, [C₆H₃BrF-CO]⁺, also contributing to the spectral complexity.[13][14]

The following diagram illustrates the primary proposed fragmentation pathways under Electron Ionization.

G M [C₉H₆BrFO]⁺˙ m/z 228/230 (Molecular Ion) F1 [C₉H₆FO]⁺ m/z 149 (Loss of •Br) M->F1 - •Br F2 [C₈H₆BrF]⁺˙ m/z 200/202 (Loss of CO) M->F2 - CO F3 [C₉H₅BrO]⁺ m/z 208/210 (Loss of HF) M->F3 - HF

Caption: Proposed EI fragmentation of this compound.

Recommended Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for the analysis of this compound, designed for reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.
  • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
  • Vortex until fully dissolved to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of ~10 µg/mL for analysis.

2. GC-MS Instrumentation & Conditions:

  • System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
  • Injector: Split/splitless inlet, operated in splitless mode at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for resolving potential impurities.[15]
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
  • Source Temperature: 230°C.
  • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis:

  • Identify the compound peak based on its retention time.
  • Examine the mass spectrum of the peak. Confirm the presence of the M⁺˙/M+2 doublet at m/z 228/230.
  • Identify key fragment ions and compare them against the predicted fragmentation patterns.
  • Perform a library search (e.g., NIST) to match the acquired spectrum for further confidence.

The workflow for this analysis is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to 10 µg/mL Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Spectrum Acquire Spectrum Detect->Spectrum Identify Identify M⁺˙ & Fragments Spectrum->Identify Library NIST Library Search Identify->Library Confirm Confirm Structure Library->Confirm

Caption: Workflow from sample preparation to structural confirmation via GC-MS.

Comparative Analysis with Alternative Techniques

While mass spectrometry is powerful, a multi-technique approach is often necessary for complete characterization. The following table compares MS with other common analytical methods.[2]

TechniquePrincipleStrengthsLimitationsBest Use Case for this Compound
GC-MS Separates by volatility, identifies by mass fragmentation.[4]High sensitivity & specificity; provides molecular weight and structural "fingerprint"; excellent for purity.Requires volatile & thermally stable compounds; derivatization may be needed for some molecules.[16]Primary identification , impurity profiling, and structural confirmation.
LC-MS Separates by polarity, identifies by mass.[4]Broad applicability to non-volatile/labile compounds; good for molecular weight determination (with ESI)."Soft" ionization provides less structural data; potential for matrix effects.[3]Molecular weight confirmation ; analysis of non-volatile reaction byproducts.
NMR Spectroscopy Measures nuclear spin absorption in a magnetic field.Unrivaled for definitive structure elucidation (¹H, ¹³C); ¹⁹F NMR is specific for the fluorine environment.Lower sensitivity than MS; requires larger sample amounts; complex spectra can be challenging to interpret.Absolute structural proof ; confirmation of atom connectivity and isomeric purity.
FT-IR Spectroscopy Measures absorption of infrared radiation by molecular bonds.Fast, non-destructive; excellent for identifying functional groups (e.g., C=O stretch for the ketone).Provides limited information on the overall molecular structure; ambiguous for complex molecules.[17]Quick verification of the carbonyl functional group and overall chemical class.

Conclusion

For the comprehensive analysis of this compound, Gas Chromatography-Mass Spectrometry with Electron Ionization offers the optimal balance of sensitivity, specificity, and structural information. The characteristic bromine isotopic pattern and predictable fragmentation pathways provide a high degree of confidence in identification. However, for complete and unambiguous characterization as required in drug development, a holistic approach is recommended. The use of LC-MS to confirm the molecular weight, NMR to establish definitive atom connectivity, and FT-IR to verify functional groups provides a self-validating system of orthogonal techniques, ensuring the highest level of scientific integrity.

References

A Tale of Two Scaffolds: Unveiling the Impact of Fluorination on the Biological Activity of Indanones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Indanone Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the indanone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for designing novel therapeutics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, from combating cancer to protecting neurons.[1][3] A key strategic decision in optimizing these molecules is the incorporation of fluorine. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated indanones, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.

The Fluorine Advantage: More Than Just an Atomic Swap

The introduction of a fluorine atom into an organic molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[4][5][6] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[4][6][7][8] In the context of indanones, fluorination can be the difference between a promising lead compound and a clinical candidate.

Comparative Biological Activity: A Focus on Anticancer and Neuroprotective Effects

Anticancer Activity: A Battle Against Malignancy

Indanone derivatives have shown significant promise as anticancer agents, with mechanisms often involving the disruption of microtubule dynamics and the modulation of key signaling pathways.[3][9]

Non-Fluorinated Indanones:

A variety of non-fluorinated indanone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, certain 2-benzylidene-1-indanones have exhibited IC50 values in the nanomolar range against human cancer cell lines, including breast, colon, leukemia, and lung cancer.[3] One notable mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.[3] Gallic acid-based indanone derivatives have also shown significant anticancer activity in MTT assays.[6]

Fluorinated Indanones:

The introduction of fluorine can enhance the anticancer properties of the indanone scaffold. A fluorinated benzylidene indanone derivative has been shown to act as a microtubule destabilizer by binding to the colchicine binding pocket of tubulin.[10][11] This compound induced G2/M phase arrest in MCF-7 breast cancer cells and exhibited antiangiogenic effects by down-regulating Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-α (HIF-α).[10][11] In a mammary carcinoma mouse model, this fluorinated derivative reduced tumor volume by 48.2%.[10][11]

Quantitative Comparison of Anticancer Activity:

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Non-Fluorinated Thiazolyl Hydrazone (ITH-6)HT-29 (Colon)0.41 ± 0.19[4][12][13]
COLO 205 (Colon)0.98[14]
KM 12 (Colon)0.41[14]
2-Benzylidene-1-indanone (9j)MCF-7 (Breast)0.01[14]
HCT-116 (Colon)0.088[14]
Gallic Acid-based (10)MCF-7 (Breast)2.2[6]
Fluorinated Benzylidene Indanone (1)Not specifiedNot specified in abstract[10]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. However, the data suggests that both classes of compounds can exhibit potent anticancer activity.

Neuroprotective Activity: Shielding the Nervous System

Indanone derivatives are also being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[15][16] Their mechanisms often involve the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).[16]

Non-Fluorinated Indanones:

The FDA-approved drug Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, is a prominent example of a biologically active indanone derivative.[1][2] Numerous other non-fluorinated indanone derivatives have been synthesized and shown to be potent AChE inhibitors, with some exhibiting IC50 values in the nanomolar range.[17] These compounds can also inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[17]

Fluorinated Indanones:

While specific data on fluorinated indanones in neuroprotection is less abundant in the provided search results, the general principles of fluorine in drug design suggest that fluorination could enhance blood-brain barrier penetration and metabolic stability, which are crucial for CNS-acting drugs. The synthesis of 5-fluoro-1-indanone is a key step in the preparation of some acetylcholinesterase inhibitors, highlighting the importance of this fluorinated building block.

Quantitative Comparison of Acetylcholinesterase Inhibitory Activity:

Compound ClassDerivative ExampleIC50 for AChE (nM)Reference
Non-Fluorinated Indanone derivative (9)14.8[17]
Indanone derivative (14)18.6[17]
Indanone derivative (6a)1.8[18]

Note: Data for fluorinated indanone derivatives as AChE inhibitors was not explicitly found in the provided search results for a direct comparison.

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Benzylidene-1-Indanone Derivatives

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation.[7]

Materials:

  • Substituted 1-indanone

  • Appropriate benzaldehyde

  • Ethanol

  • Sodium hydroxide (20% w/v solution)

  • Hydrochloric acid (1.0 M)

Procedure:

  • Dissolve the substituted 1-indanone and the corresponding benzaldehyde in ethanol.

  • Add the 20% sodium hydroxide solution to the mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the reaction mixture with 1.0 M hydrochloric acid.

  • The resulting precipitate is the 2-benzylidene-1-indanone derivative.

  • Filter, wash with water, and purify the product by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • Indanone derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)[20]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the indanone derivatives and incubate for 24-72 hours.

  • Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[20]

  • Incubate for 3-4 hours at 37°C.[19]

  • Remove the MTT solution and add 150 µL of the solubilization solution to dissolve the formazan crystals.[20]

  • Shake the plate on an orbital shaker for 15 minutes.[20]

  • Measure the absorbance at 590 nm using a microplate reader.[20]

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.[8][21]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Indanone derivatives

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the indanone derivative solution, and 20 µL of AChE enzyme solution.[8][21]

  • Incubate the mixture for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution.[8][21]

  • Initiate the reaction by adding 10 µL of ATCI solution.[8][21]

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Tubulin Polymerization Assay

This assay determines the effect of compounds on the polymerization of tubulin into microtubules.[9]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • 96-well plate

  • Fluorimeter

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice.

  • In a pre-chilled 96-well plate, add the indanone derivative at various concentrations.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP and glycerol.

  • Immediately place the plate in a fluorimeter pre-warmed to 37°C.

  • Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds.

Anticancer Signaling Pathway of a Fluorinated Benzylidene Indanone

anticancer_pathway Indanone Fluorinated Benzylidene Indanone Tubulin Tubulin Indanone->Tubulin Inhibits polymerization HIF_alpha HIF-1α Indanone->HIF_alpha Downregulates Microtubules Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis VEGF VEGF HIF_alpha->VEGF Activates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: Anticancer mechanism of a fluorinated benzylidene indanone.

Neuroprotective Signaling Pathway of Indanone Derivatives

neuroprotective_pathway Indanone Indanone Derivative AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibits Abeta Amyloid-β (Aβ) Aggregation Indanone->Abeta Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cholinergic_Signaling Enhanced Cholinergic Signaling Acetylcholine->Cholinergic_Signaling Abeta_Plaques Aβ Plaques Abeta->Abeta_Plaques Neurotoxicity Neurotoxicity Abeta_Plaques->Neurotoxicity

Caption: Neuroprotective mechanisms of indanone derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Indanone Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (AChE) Characterization->Enzyme_Inhibition Mechanism_Study Mechanism of Action Study (Tubulin Polymerization) Cytotoxicity->Mechanism_Study Enzyme_Inhibition->Mechanism_Study Animal_Model Animal Model of Disease (e.g., Xenograft) Mechanism_Study->Animal_Model Efficacy Efficacy Studies Animal_Model->Efficacy Toxicity Toxicity Studies Animal_Model->Toxicity

Caption: General experimental workflow for indanone derivatives.

Conclusion: A Strategic Choice for Drug Discovery

The decision to incorporate fluorine into an indanone scaffold is a strategic one that can significantly impact its biological activity. While both fluorinated and non-fluorinated indanones have demonstrated considerable potential as anticancer and neuroprotective agents, fluorination offers a powerful tool to fine-tune molecular properties, potentially leading to enhanced efficacy, improved pharmacokinetic profiles, and better safety margins. This guide provides a foundation for understanding these differences and the experimental approaches necessary to evaluate them. As with any drug discovery program, the optimal choice will depend on the specific therapeutic target and the desired pharmacological profile.

References

The Indanone Scaffold: A Privileged Structure in Medicinal Chemistry and a Comparative Guide to its Derivatives' Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indanone scaffold has emerged as a cornerstone for the development of novel therapeutics. Its rigid, bicyclic structure provides a versatile framework for the synthesis of compounds with a wide array of biological activities. This guide offers an in-depth comparison of indanone derivatives, delving into their structure-activity relationships (SAR) across key therapeutic areas: neuroprotection, cancer, and inflammation. We will explore the nuances of their mechanisms of action, supported by comparative experimental data, and provide detailed protocols for the evaluation of these promising compounds.

The Neuroprotective Potential of Indanone Derivatives: A Focus on Alzheimer's Disease

The successful development of Donepezil, an indanone-based acetylcholinesterase (AChE) inhibitor, has spurred significant interest in this scaffold for the treatment of neurodegenerative diseases like Alzheimer's. The core mechanism involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, thereby improving cognitive function.

Structure-Activity Relationship of Cholinesterase Inhibitors

The SAR of indanone derivatives as cholinesterase inhibitors is well-documented. Key structural features influencing potency include:

  • The Indanone Core: The 5,6-dimethoxy substitution on the indanone ring, as seen in Donepezil, is crucial for binding to the peripheral anionic site (PAS) of AChE.[1]

  • The Linker: The length and nature of the linker connecting the indanone core to a basic amine moiety significantly impact activity. A two-carbon spacer has been shown to be optimal in some series.[2]

  • The Terminal Amine Group: A basic nitrogen, often within a piperidine or a similar cyclic system, is essential for interacting with the catalytic anionic site (CAS) of AChE. The nature of the substituent on this nitrogen can modulate potency and selectivity. For instance, a benzyl group on the piperidine nitrogen of Donepezil is a key feature for its high affinity.[3]

Comparative Inhibitory Activity of Indanone Derivatives against Acetylcholinesterase (AChE)

The following table summarizes the in vitro AChE inhibitory activity of selected indanone derivatives, providing a comparative view of their potency.

Compound IDModificationIC50 (µM) for AChEReference
Donepezil Reference Drug~0.02-0.06[3]
Compound 6a Piperidine group linked by a two-carbon spacer0.0018[2][4]
Compound 9 N/A0.0148[5]
Compound 14 N/A0.0186[5]
Compound 4b Donepezil-inspired multitargeting agent0.78[6]
Compound C5 Novel indanone derivative1.16[7]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The Anticancer Promise of Indanone Derivatives

Indanone derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics and the induction of apoptosis.[8]

Structure-Activity Relationship of Anticancer Indanone Derivatives

Key SAR insights for the anticancer activity of indanone derivatives include:

  • Arylidene Moiety: The presence of a 2-benzylidene or 2-arylidene group is a common feature in many anticancer indanone derivatives.[2] Substitutions on this aromatic ring play a critical role in modulating cytotoxic activity.

  • Indanone Ring Substitutions: Modifications on the indanone core can influence potency and selectivity against different cancer cell lines.

  • Mechanism of Action: Many potent anticancer indanone derivatives act as tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule formation, which ultimately leads to cell cycle arrest and apoptosis.

Comparative Cytotoxicity of Indanone Derivatives Against Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values of various indanone derivatives against a panel of human cancer cell lines, illustrating their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
ITH-6 HT-29 (Colon)0.41[9][10]
COLO 205 (Colon)0.98[9]
KM 12 (Colon)0.41[9]
Compound 9f MCF-7 (Breast)0.03[11]
2-benzylidene-1-indanones MCF-7 (Breast)10-880 nM
HCT (Colon)10-880 nM
THP-1 (Leukemia)10-880 nM
A549 (Lung)10-880 nM

Indanone Derivatives as Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and indanone derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs. Their mechanisms of action often involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[11]

Structure-Activity Relationship of Anti-Inflammatory Indanone Derivatives

The anti-inflammatory activity of indanone derivatives is governed by specific structural features:

  • Spiroisoxazoline Derivatives: The incorporation of a spiroisoxazoline moiety has been shown to yield potent and selective COX-2 inhibitors.[11]

  • Substitution on Phenyl Rings: The nature and position of substituents on the phenyl rings of the indanone scaffold can significantly influence COX-2 inhibitory activity and selectivity. For example, methoxy groups at the meta position of a C-3' phenyl ring in spiroisoxazoline derivatives have been shown to enhance potency.[11]

Comparative COX-2 Inhibitory Activity of Indanone Derivatives

The following table compares the COX-2 inhibitory activity of selected indanone derivatives.

Compound IDTargetIC50 (µM)Reference
Compound 9f COX-2Highly potent[11]
Compound 9g COX-2Highly potent[11]
Indomethacin COX-1/COX-2Standard Drug[12]
Celecoxib COX-2Standard Drug[1]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be quantified by measuring the absorbance at 412 nm.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB stock solution in the phosphate buffer.

    • Prepare a 10 mM acetylthiocholine iodide (ATCI) stock solution in deionized water.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of AChE enzyme in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.

    • Add 20 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition and calculate the IC50 value.[14]

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for AChE inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the indanone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[16]

Signaling Pathway for MTT Reduction

MTT_Reduction MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzymes Mitochondrial Dehydrogenases (in viable cells) Enzymes->Formazan NADPH NAD(P)H NADPH->Enzymes NADP NAD(P)+ NADPH->NADP

Caption: MTT reduction by viable cells.

In Vitro Tubulin Polymerization Assay

This assay is used to identify compounds that inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by measuring the increase in fluorescence of a reporter molecule that binds preferentially to polymerized microtubules.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction buffer.

    • Prepare a stock solution of purified tubulin.

    • Prepare stock solutions of the test compounds and positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

  • Assay Procedure (96-well plate format):

    • Add the tubulin reaction buffer to the wells of a pre-warmed 96-well plate.

    • Add the test compounds or controls to the wells.

    • Initiate polymerization by adding the tubulin solution to each well.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals over time.

    • Plot the fluorescence intensity versus time to obtain polymerization curves.

    • Determine the effect of the compounds on the rate and extent of tubulin polymerization.[18][19]

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for tubulin polymerization assay.

COX-2 Inhibition Assay

This assay is used to screen for inhibitors of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the reduction of PGG2 to PGH2, and in the process, a probe is oxidized to a highly fluorescent product. The increase in fluorescence is proportional to the COX-2 activity.[1]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer.

    • Prepare a solution of human recombinant COX-2 enzyme.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare a solution of the fluorescent probe.

    • Prepare stock solutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib).

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer, COX-2 enzyme, and fluorescent probe to the wells.

    • Add the test compounds or control inhibitor to the wells and pre-incubate.

    • Initiate the reaction by adding the arachidonic acid solution.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the rate of the reaction and the percentage of inhibition for each compound concentration.

    • Determine the IC50 value for each compound.[20]

Signaling Pathway for COX-2 Mediated Inflammation

COX2_Pathway AA Arachidonic Acid PGG2 PGG2 AA->PGG2 Cyclooxygenase Activity COX2 COX-2 (Indanone Derivatives Inhibit) COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: COX-2 inflammatory pathway.

Conclusion

The indanone scaffold represents a remarkably versatile platform in drug discovery, yielding derivatives with potent and diverse biological activities. The structure-activity relationships discussed herein provide a roadmap for the rational design of next-generation therapeutics targeting neurodegenerative diseases, cancer, and inflammation. The provided experimental protocols offer a standardized framework for the evaluation of these compounds, ensuring the generation of robust and comparable data. As research in this field continues to evolve, the indanone core is poised to remain a central element in the development of innovative and effective medicines.

References

A Comparative Guide to the Efficacy of Indanone-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting a wide array of enzymes implicated in human disease.[1][2] Its rigid, bicyclic structure provides a versatile template for designing potent and selective inhibitors. This guide offers a comparative analysis of the efficacy of prominent indanone-based inhibitors, focusing on key enzyme targets relevant to neurodegenerative disorders. We will delve into the quantitative measures of their inhibitory power, the causality behind experimental designs used to assess them, and the broader mechanistic context of their action.

Key Enzyme Targets & Therapeutic Rationale

Indanone derivatives have shown remarkable affinity for several critical enzymes, most notably Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).[1]

  • Acetylcholinesterase (AChE): This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts, thereby terminating neuronal signals.[3][4] In conditions like Alzheimer's disease (AD), there is a significant loss of cholinergic neurons, leading to cognitive deficits.[5] Inhibiting AChE increases the concentration and duration of action of ACh, which is a key therapeutic strategy for mitigating the cognitive symptoms of AD.[3][6] The FDA-approved drug Donepezil is a well-known indanone-based AChE inhibitor.[7]

  • Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] Inhibitors of MAO-B are particularly relevant for Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[8][9] MAO-A inhibitors, on the other hand, are explored for treating depression and anxiety.[9] The indanone scaffold has been successfully utilized to develop potent and selective inhibitors for both MAO isoforms.[9][10]

Comparative Efficacy of Indanone Derivatives

The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates greater potency.

The following table summarizes the in vitro efficacy of selected indanone-based inhibitors against their primary enzyme targets.

CompoundTarget EnzymeIC₅₀ Value (µM)Key Structural FeaturesReference
Donepezil Acetylcholinesterase (AChE)0.203N-benzylpiperidine linked to indanone[7]
Compound 6a Acetylcholinesterase (AChE)0.0018Piperidine group linked by a two-carbon spacer[11]
Compound 4b Acetylcholinesterase (AChE)0.78Meta-substituted C group on ring-B[7]
Compound 59 Acetylcholinesterase (AChE)14.06Specific indanone derivative[12]
C6-Substituted Indanone Analog Monoamine Oxidase-B (MAO-B)0.001 - 0.030Substitution at the C6 position of the indanone ring[9]
2-benzylidene-1-indanone Analog Monoamine Oxidase-B (MAO-B)< 2.745-hydroxy group on A-ring, halogens on B-ring[10]

Analysis of Structure-Activity Relationships (SAR):

The data reveals critical insights into the relationship between the chemical structure of indanone derivatives and their inhibitory activity.

  • For AChE Inhibitors: The potency of indanone-based AChE inhibitors is highly dependent on the substituent linked to the core scaffold. For instance, Compound 6a, with a piperidine group connected by a two-carbon spacer, is approximately 14-fold more potent than the established drug Donepezil.[11] This highlights the importance of the linker length and the nature of the heterocyclic moiety in optimizing interactions with the enzyme's active site. Modifications to the peripheral aromatic ring (Ring-B) also significantly impact efficacy, as seen in the difference between meta- and para-substituted compounds.[7]

  • For MAO-B Inhibitors: The position of substitution on the indanone ring is a key determinant of selectivity and potency. C6-substituted indanones are particularly potent and selective inhibitors of MAO-B, while C5-substituted analogs are comparatively weaker.[9] For 2-benzylidene-1-indanone derivatives, the presence of a hydroxyl group on the indanone A-ring and halogen or methyl groups on the benzylidene B-ring enhances MAO-B inhibition.[10] This suggests that specific substitutions can fine-tune the molecule's fit within the active site of the MAO-B isoform.

Experimental Protocol: Determining AChE Inhibitory Efficacy

To ensure the trustworthiness and reproducibility of efficacy data, standardized and self-validating protocols are essential. The most common method for assessing AChE activity and its inhibition is the spectrophotometric Ellman's method.[13][14]

Principle of the Ellman's Assay

The assay is a colorimetric method that relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE.[13][15] This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[13] The rate of TNB²⁻ formation is directly proportional to AChE activity and can be measured by monitoring the increase in absorbance at 412 nm.[15][16] The presence of an inhibitor slows down this reaction, resulting in a reduced rate of color development.

Step-by-Step Methodology

This protocol is designed for a 96-well microplate format.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM DTNB in PB.

    • ATCh Solution: 10 mM acetylthiocholine iodide in deionized water (prepare fresh).

    • AChE Enzyme Solution: Prepare a working solution (e.g., 0.1 U/mL) in PB.

    • Test Inhibitor Stock: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Create serial dilutions in PB to achieve the desired final assay concentrations. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Plate Setup:

    • Blank Wells: Add 175 µL of PB and 25 µL of DTNB solution.

    • Control Wells (100% Activity): Add 125 µL of PB, 25 µL of DTNB solution, and 25 µL of AChE solution.

    • Inhibitor Wells: Add 100 µL of PB, 25 µL of the inhibitor dilution, 25 µL of DTNB solution, and 25 µL of AChE solution.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells (except the blank). The total volume should be 200 µL.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

    • Take kinetic readings every 60 seconds for 10-15 minutes. The rate of reaction (V) is determined from the slope of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

Workflow and Causality

The choice of each step and reagent is deliberate. The pH 8.0 buffer provides an optimal environment for AChE activity. Pre-incubation ensures that the binding between the enzyme and inhibitor reaches equilibrium before the competitive substrate is added. Using a kinetic measurement is superior to a single endpoint reading as it provides the initial reaction rate, which is less susceptible to substrate depletion or product inhibition, thus yielding more accurate inhibition data.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition & Analysis P1 Prepare Reagents (Buffer, DTNB, ATCh, Enzyme, Inhibitor) A1 Dispense Buffer, DTNB, and Inhibitor/Vehicle P1->A1 Step 1 A2 Add AChE Enzyme Solution A1->A2 Step 2 A3 Pre-incubate Plate (37°C, 15 min) A2->A3 Step 3 Allows E-I Binding A4 Initiate Reaction (Add ATCh Substrate) A3->A4 Step 4 R1 Kinetic Measurement (Absorbance at 412 nm) A4->R1 Step 5 Monitor Color Change R2 Calculate Reaction Rates (V) R1->R2 R3 Calculate % Inhibition R2->R3 R4 Determine IC50 Value (Dose-Response Curve) R3->R4 Final Result

Caption: Workflow for the Ellman's assay to determine AChE inhibition.

Mechanistic Context: Cholinergic Signaling Pathway

Indanone-based AChE inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. Understanding this pathway is crucial for appreciating the inhibitor's mechanism of action.[5]

In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to postsynaptic receptors (muscarinic and nicotinic), propagating the nerve signal.[17][18] Immediately after, AChE, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[4] In Alzheimer's disease, the degeneration of cholinergic neurons leads to insufficient ACh release.[5][17]

An indanone inhibitor, like Donepezil, reversibly binds to the AChE enzyme, preventing it from breaking down ACh.[3][19] This action effectively increases the concentration and residence time of ACh in the synapse, enhancing cholinergic neurotransmission and thereby helping to improve cognitive function.[6][20]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE AChE Enzyme ACh_free->AChE Targeted for Degradation Receptor ACh Receptors ACh_free->Receptor Binds Indanone Indanone Inhibitor Indanone->AChE Inhibits Signal Signal Propagation (Cognitive Function) Receptor->Signal Activates

Caption: Inhibition of AChE by indanone derivatives in the cholinergic synapse.

Conclusion and Future Outlook

The indanone scaffold remains a highly valuable framework for the design of potent enzyme inhibitors. Comparative analysis of IC₅₀ values clearly demonstrates that subtle structural modifications can lead to dramatic improvements in efficacy, as seen in the development of inhibitors far more potent than Donepezil. The ability to tune these molecules for selectivity against different enzyme isoforms, such as MAO-A and MAO-B, underscores their versatility.

Future research will likely focus on developing multi-target-directed ligands, where a single indanone-based molecule is designed to inhibit multiple enzymes implicated in a disease pathway (e.g., inhibiting both AChE and Aβ aggregation for Alzheimer's disease).[7][21] This polypharmacological approach holds significant promise for creating more effective therapies for complex neurodegenerative disorders. The robust and validated experimental protocols outlined here will continue to be the cornerstone for evaluating the efficacy of these next-generation inhibitors.

References

A Senior Application Scientist's Guide to Synthetic Alternatives for 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the 1-indanone core represents a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target.[1][2] Its rigid, bicyclic structure presents substituents in a well-defined three-dimensional space, making it an attractive starting point for designing potent and selective therapeutic agents.[3] The compound 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is a particularly valuable building block. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] Simultaneously, the fluorine atom at the 5-position modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity through favorable electrostatic interactions.[5][6]

This guide provides an in-depth comparison of viable synthetic alternatives to this compound. We will move beyond a simple catalog of compounds to explore the strategic rationale behind selecting an alternative. By examining the causality behind experimental choices—from modifying halogen reactivity to employing bioisosteric replacement of the core scaffold—this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal building block for their specific synthetic and therapeutic goals.

The Reference Compound: Deconstructing this compound

The utility of this compound stems from the distinct roles of its substituents. The primary application involves leveraging the C-Br bond for constructing larger, more complex molecules. The reactivity of this bond is paramount and serves as a benchmark for comparison.

cluster_0 Synthetic Utility of 6-Bromo-5-fluoro-1-indanone Start 6-Bromo-5-fluoro-1-indanone Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Arylboronic Acid or Alkyne Intermediate Functionalized Indanone Derivative Coupling->Intermediate Modification Further Synthetic Modifications (e.g., Carbonyl Chemistry) Intermediate->Modification Target Bioactive Target Molecule (e.g., Enzyme Inhibitor) Modification->Target

Caption: General synthetic workflow utilizing the reference compound.

Comparative Framework for Alternatives

The selection of an alternative is not arbitrary; it is a deliberate choice driven by specific synthetic needs. We can categorize alternatives based on three primary strategic modifications:

  • Modulating Cross-Coupling Reactivity: Altering the halogen atom to control the rate and conditions of C-C bond formation.

  • Tuning Electronic & Physicochemical Properties: Replacing the fluorine atom with bioisosteres to fine-tune properties like pKa, lipophilicity, and metabolic stability.

  • Scaffold Hopping & Bioisosteric Core Replacement: Substituting the indanone core with other cyclic systems (e.g., indazoles) to explore new chemical space and intellectual property.

G cluster_reactivity Reactivity Tuning cluster_properties Property Modulation cluster_scaffold Scaffold Hopping start Need an Alternative to 6-Bromo-5-fluoro-1-indanone? reactivity_q Primary Goal: Control Cross-Coupling Rate? start->reactivity_q properties_q Primary Goal: Alter Electronics/Metabolism? start->properties_q scaffold_q Primary Goal: Explore New Chemical Space? start->scaffold_q reactivity_a1 Higher Reactivity: Use 6-Iodo-5-fluoro-1-indanone (Milder Conditions) reactivity_q->reactivity_a1 reactivity_a2 Orthogonal Reactivity: Use 6-Chloro-5-fluoro-1-indanone (Harsher Conditions) reactivity_q->reactivity_a2 properties_a1 Increase Electron Withdrawal: Replace -F with -CF3 properties_q->properties_a1 properties_a2 Introduce H-Bonding: Replace -F with -OH or -NH2 properties_q->properties_a2 scaffold_a Heterocyclic Bioisostere: Use 6-Bromo-5-fluoro-1H-indazole scaffold_q->scaffold_a

Caption: Decision tree for selecting a suitable alternative building block.

Part 1: Modulating Cross-Coupling Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[7] The strength of this bond dictates the reaction's kinetics, with bond dissociation energies following the trend: C-I < C-Br < C-Cl << C-F .[8] This provides a clear strategy for tuning reactivity.

Alternative 1A: 6-Iodo-5-fluoro-2,3-dihydro-1H-inden-1-one (Enhanced Reactivity)

The C-I bond is significantly weaker than the C-Br bond, making iodoarenes more reactive. This allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times—all highly desirable attributes in complex multi-step syntheses where preserving sensitive functional groups is critical.

Alternative 1B: 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one (Reduced Reactivity)

Conversely, the stronger C-Cl bond necessitates more forcing conditions (higher temperatures, stronger bases, more sophisticated ligands) to achieve oxidative addition.[9] While seemingly a disadvantage, this reduced reactivity is a powerful tool for achieving chemoselectivity. In a molecule with both a bromine and a chlorine atom, one can selectively perform a cross-coupling reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation.

Comparative Performance Data

The following table summarizes typical outcomes for a Suzuki-Miyaura coupling, demonstrating the reactivity hierarchy.

Compound Halogen (X) Relative Reactivity Typical Catalyst Loading Typical Temperature Typical Yield (%) [7][10]
6-Iodo -5-fluoro-1-indanoneIodoHighest1-2 mol%Room Temp - 60°C85-98%
6-Bromo -5-fluoro-1-indanoneBromoIntermediate2-5 mol%80-100°C70-90%
6-Chloro -5-fluoro-1-indanoneChloroLowest5-10 mol% (with specialized ligands)>100°C40-75%

Part 2: Bioisosteric Replacement of the Fluoro Group

Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activities.[11] Replacing the fluorine atom is a key strategy to fine-tune a molecule's profile without drastically altering its core structure.[5][12]

Alternative 2A: 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Replacing fluorine with a trifluoromethyl (-CF3) group significantly increases electron-withdrawing character and lipophilicity.[6] This can profoundly impact a drug candidate's cell permeability and metabolic stability. The -CF3 group is known to block sites of oxidative metabolism.[13]

Alternative 2B: 6-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one

In contrast, substituting fluorine with an electron-donating methoxy (-OCH3) group alters the electronics in the opposite direction. This can change the molecule's interaction with its biological target and affect the reactivity of the indanone carbonyl group in subsequent synthetic steps.

Comparative Physicochemical Properties
Compound Substituent (-R) Electronic Effect Calculated LogP (cLogP) Impact on Properties
6-Bromo-5-fluoro -1-indanone-FWeakly Electron-Withdrawing~2.9Baseline, enhances metabolic stability.
6-Bromo-5-trifluoromethyl -1-indanone-CF3Strongly Electron-Withdrawing~3.8Increased lipophilicity, blocks metabolism.[13]
6-Bromo-5-methoxy -1-indanone-OCH3Electron-Donating~3.0Alters electronics, potential H-bond acceptor.
6-Bromo-5-chloro -1-indanone-ClWeakly Electron-Withdrawing~3.4Increases lipophilicity more than -F.

Part 3: Scaffold Hopping to Heterocyclic Analogs

"Scaffold hopping" involves replacing a core molecular structure with a different one while retaining similar biological activity. This is a powerful strategy for navigating patent landscapes and discovering novel molecular interactions. The indazole scaffold is an excellent bioisostere for the indanone system in certain contexts.[14]

Alternative 3: 6-Bromo-5-fluoro-1H-indazole

The indazole ring system maintains the bicyclic nature of the indanone but introduces significant changes.[15][16] It features nitrogen atoms that can act as both hydrogen bond donors and acceptors, which can dramatically improve aqueous solubility and offer new binding interactions with a protein target. The synthesis of substituted indazoles is well-established, making them accessible alternatives.[14][17]

Experimental Protocols

Trustworthiness in synthesis requires reproducible, detailed methodologies.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a standardized method for comparing the reactivity of the halogenated indanones listed in the comparative data table.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the halogenated indanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Add a degassed mixture of dioxane and water (4:1, 10 mL).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 90°C for bromo-derivatives) and stir vigorously for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Synthesis of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (A Key Intermediate)

This protocol, adapted from established procedures, illustrates a key step in accessing various substituted indanones.[18]

  • Deacetylation: In a round-bottom flask, suspend N-(6-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide (10.0 g, 35.4 mmol) in ethanol (100 mL).

  • Acid Hydrolysis: Add concentrated hydrochloric acid (25 mL) and equip the flask with a reflux condenser. Heat the mixture to reflux and maintain for 4 hours, until TLC analysis indicates complete consumption of the starting material.

  • Neutralization & Isolation: Cool the reaction mixture in an ice bath and slowly neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the resulting mixture with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or chromatography.

Conclusion and Forward Outlook

The selection of a building block in a synthetic campaign is a critical decision that impacts reaction efficiency, cost, and the properties of the final compound. While this compound is a potent and versatile starting material, a nuanced understanding of its alternatives provides a significant strategic advantage.

  • For accelerated synthesis and milder conditions , the corresponding 6-iodo analog is the superior choice.

  • For orthogonal synthesis and late-stage diversification , the 6-chloro analog offers the necessary reduced reactivity.

  • To systematically probe the effects of electronics and metabolism , bioisosteric replacement of the fluoro group with substituents like -CF₃ or -OCH₃ is a proven strategy.

  • To explore entirely new chemical space and binding modes , scaffold hopping to heterocyclic systems like 6-bromo-5-fluoro-1H-indazole presents exciting opportunities.

By grounding these choices in the fundamental principles of chemical reactivity and medicinal chemistry, researchers can navigate their synthetic challenges with greater precision and creativity, ultimately accelerating the discovery of novel therapeutics.

References

A Comparative Guide to the Synthesis and Validation of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Substituted Indanones

The 1-indanone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. Its rigid framework and potential for diverse functionalization make it an attractive starting point for developing therapeutics targeting a wide range of conditions, from neurodegenerative diseases to cancer. The specific substitution pattern of 6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one offers unique electronic and steric properties, making it a valuable intermediate for creating novel pharmaceutical candidates. This guide will focus on the practical aspects of its synthesis and validation, empowering researchers to confidently produce and characterize this important compound.

Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation

The most common and reliable method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation.[1] This reaction involves the cyclization of a 3-arylpropanoic acid derivative in the presence of a strong acid catalyst. For our target molecule, the logical precursor is 3-(4-bromo-3-fluorophenyl)propanoic acid, which is commercially available.

The choice of this precursor is dictated by the directing effects of the bromo and fluoro substituents on the aromatic ring. Both halogens are deactivating but ortho, para-directing groups in electrophilic aromatic substitution.[2][3] In the Friedel-Crafts acylation, the acylium ion intermediate will preferentially attack the position ortho to the fluorine and meta to the bromine, leading to the desired 6-bromo-5-fluoro isomer.

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the carboxylic acid by a strong acid. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step is the deprotonation of the resulting carbocation to restore aromaticity and yield the 1-indanone.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Deprotonation Carboxylic_Acid 3-(4-bromo-3-fluorophenyl)propanoic acid Acylium_Ion Acylium Ion Intermediate Carboxylic_Acid->Acylium_Ion + H+ Aromatic_Ring Aromatic Ring Carbocation Carbocation Intermediate Aromatic_Ring->Carbocation Intramolecular Electrophilic Attack Final_Product This compound Carbocation->Final_Product - H+

Caption: Reaction mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3-(4-bromo-3-fluorophenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (10 volumes), add polyphosphoric acid (10 eq) or Eaton's reagent (10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Alternative Synthetic Route: Nazarov Cyclization

An alternative approach to the synthesis of 1-indanones is the Nazarov cyclization. This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone to a cyclopentenyl cation, which then undergoes a series of rearrangements to form the final product. For our target molecule, this would require the synthesis of a suitably substituted divinyl ketone precursor.

While a powerful tool for the synthesis of five-membered rings, the Nazarov cyclization can be less regioselective than the Friedel-Crafts acylation, especially with complex substitution patterns on the aromatic ring. The synthesis of the required divinyl ketone precursor can also be more complex than the synthesis of the 3-arylpropanoic acid needed for the Friedel-Crafts reaction.

Comparison of Synthetic Routes

FeatureIntramolecular Friedel-Crafts AcylationNazarov Cyclization
Starting Materials Commercially available 3-(4-bromo-3-fluorophenyl)propanoic acidRequires multi-step synthesis of a substituted divinyl ketone
Regioselectivity Generally high, directed by existing substituentsCan be lower, potentially leading to isomeric mixtures
Reaction Conditions Strong acids (PPA, Eaton's reagent), moderate temperaturesAcid-catalyzed, often requires elevated temperatures
Yield Typically good to excellentCan be variable depending on the substrate
Scalability Well-established for large-scale synthesisCan be more challenging to scale up

Validation of the Synthesized Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the target compound are predicted below.

Proton (¹H)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-4~7.6dJ(H-F) ≈ 6-8
H-7~7.4s
H-2~3.1tJ(H-H) ≈ 6-7
H-3~2.7tJ(H-H) ≈ 6-7
Carbon (¹³C)Predicted Chemical Shift (ppm)
C=O~205
C-F~160 (d, J(C-F) ≈ 250 Hz)
C-Br~115
Aromatic CH~110-135
CH₂ (C-2)~36
CH₂ (C-3)~26
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound will be the carbonyl (C=O) stretch.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ketone)1700 - 1725
C-F1000 - 1400
C-Br500 - 600
Aromatic C-H3000 - 3100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of a bromine atom, the mass spectrum of the target compound will exhibit a characteristic M+2 peak with an intensity almost equal to the molecular ion peak (M+).[4][5]

IonExpected m/z
[M]+ (with ⁷⁹Br)~228
[M+2]+ (with ⁸¹Br)~230

Experimental Workflow Visualization

The overall process from starting material to validated product can be visualized as follows:

G Start 3-(4-bromo-3-fluorophenyl)propanoic acid Reaction Intramolecular Friedel-Crafts Acylation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Validation Spectroscopic Validation (NMR, IR, MS) Product->Validation

Caption: Overall experimental workflow for the synthesis and validation.

Conclusion

The intramolecular Friedel-Crafts acylation of 3-(4-bromo-3-fluorophenyl)propanoic acid stands out as the most efficient and reliable method for the synthesis of this compound. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a robust validation framework. By understanding the underlying chemical principles and employing the analytical techniques described, researchers can confidently synthesize and characterize this valuable building block for their drug discovery programs.

References

A Comparative Guide to Indanone Synthesis: Methodologies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases like Alzheimer's, antivirals, and anti-inflammatory agents, underscores the critical need for efficient and versatile synthetic methodologies.[1][2][3][4][5] This guide provides a comparative analysis of the most prominent and impactful methodologies for the synthesis of indanones, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for key transformations.

Intramolecular Friedel-Crafts Acylation: The Classical Approach

The intramolecular Friedel-Crafts acylation is a robust and widely employed method for constructing the 1-indanone core.[1][2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto an aromatic ring, typically promoted by a Brønsted or Lewis acid.[1]

Mechanistic Overview

The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate from a 3-arylpropanoic acid or its more reactive derivative, such as an acyl chloride.[1][2] This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity and yield the cyclized 5-membered ring of the 1-indanone.[1]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization Start 3-Arylpropanoic Acid or Acyl Chloride Acylium Acylium Ion Intermediate Start->Acylium  Lewis or Brønsted Acid Cyclization Intramolecular Cyclization Acylium->Cyclization Sigma Sigma Complex (Wheland Intermediate) Cyclization->Sigma Deprotonation Deprotonation Sigma->Deprotonation Product 1-Indanone Deprotonation->Product  -H⁺

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Methodological Variations and Comparative Analysis

The choice of starting material and catalyst significantly impacts the reaction's efficiency, substrate scope, and environmental footprint.

Starting MaterialCatalystAdvantagesDisadvantagesTypical Yields
3-Arylpropanoic AcidPolyphosphoric Acid (PPA)One-step, readily available starting materials.Harsh conditions (high temp.), potential for side reactions, regioselectivity issues with substituted arenes.[6]60-85%[6]
3-Arylpropanoic AcidMetal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃)"Green" approach, catalyst can be recovered and reused, microwave-assisted options.[3]May require higher temperatures.[4]70-95%[3]
3-Arylpropionyl ChlorideAlCl₃, SnCl₄, TiCl₄High yields, milder conditions than PPA, reliable.[2][3]Two-step process (acid to acyl chloride), stoichiometric amounts of corrosive Lewis acids, generation of HCl.[2]85-95%[3]
3-Arylpropanoic AcidNiobium Pentachloride (NbCl₅)One-step, mild conditions (room temperature), good yields.[7]Stoichiometric use of NbCl₅.[7]70-90%[7]
Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using PPA
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (100 g).

  • Reaction Initiation: Heat the PPA to 70-80 °C with stirring.

  • Substrate Addition: Slowly add 3-phenylpropanoic acid (10 g, 0.067 mol) to the stirred PPA.

  • Reaction Monitoring: Maintain the temperature at 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

The Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones (or their precursors like chalcones) to generate cyclopentenones, providing a direct route to the 1-indanone core.[8]

Mechanistic Insights

The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid, which facilitates the formation of a pentadienyl cation.[8] This is followed by a thermally allowed 4π-conrotatory electrocyclization to form an oxyallyl cation.[8] Subsequent deprotonation and tautomerization yield the 1-indanone product.[8]

Nazarov_Mechanism Chalcone Chalcone Pentadienyl_Cation Pentadienyl Cation Chalcone->Pentadienyl_Cation  H⁺ or Lewis Acid Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation  4π-Electrocyclization (conrotatory) Enol Enol Intermediate Oxyallyl_Cation->Enol  -H⁺ Indanone 1-Indanone Enol->Indanone  Tautomerization

Caption: General mechanism of the Nazarov cyclization.

Advantages and Limitations

Advantages:

  • Convergent Synthesis: Allows for the rapid assembly of complex indanones from readily available aldehydes and ketones (precursors to chalcones).

  • Stereoselectivity: Can be rendered highly stereoselective, and even enantioselective with the use of chiral catalysts.[9]

  • Functional Group Tolerance: Tolerates a wide range of functional groups.

Limitations:

  • Stoichiometric Acid: Traditional methods often require stoichiometric amounts of strong acids.[9]

  • Regioselectivity: Poor regioselectivity in the elimination step can lead to a mixture of isomers.[9]

Experimental Protocol: Cu(OTf)₂-Catalyzed Nazarov Cyclization of a Chalcone
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the chalcone (1.0 mmol) and copper(II) triflate (Cu(OTf)₂, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (5 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the desired 1-indanone.

Transition Metal-Catalyzed Syntheses: Modern and Versatile Strategies

Modern organometallic chemistry has introduced a plethora of elegant and efficient methods for indanone synthesis, often with high levels of chemo-, regio-, and stereoselectivity.[10][11]

Overview of Key Methodologies
MethodologyCatalyst SystemKey Features
Asymmetric Isomerization Rhodium / Chiral Bisphosphine LigandConverts racemic α-arylpropargyl alcohols to chiral indanones with high enantioselectivity.[12][13]
Reductive-Heck Reaction Palladium / Chiral LigandCyclization of 2'-halochalcones to form enantioenriched 3-substituted indanones.[14]
C-H Activation/Annulation Rhodium(III)Formal [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes.[15]
Carbonylative Cyclization PalladiumCyclization of unsaturated aryl iodides with carbon monoxide.[15]
Reductive Cyclization Nickel / Chiral LigandAsymmetric synthesis of indanones from enones.[15]
Rhodium-Catalyzed Asymmetric Isomerization of α-Arylpropargyl Alcohols

This method, a significant advancement in asymmetric catalysis, provides access to β-chiral indanones.[12] The reaction proceeds through a catalytic cycle involving the formation of a rhodium-hydride species, which then participates in a series of steps including alkyne insertion and intramolecular 1,4-addition to create the chiral center.[13]

Rhodium_Catalysis_Workflow Start Racemic α-Arylpropargyl Alcohol Reaction Asymmetric Isomerization Start->Reaction Catalyst Rh-Catalyst + Chiral Ligand Catalyst->Reaction Product Enantioenriched β-Chiral Indanone Reaction->Product Pauson_Khand_Mechanism Start Alkyne + Alkene + CO Co_Complex Alkyne-Co₂(CO)₆ Complex Start->Co_Complex  Co₂(CO)₈ Alkene_Coord Alkene Coordination Co_Complex->Alkene_Coord Insertion Migratory Insertion (Alkene & CO) Alkene_Coord->Insertion Reductive_Elim Reductive Elimination Insertion->Reductive_Elim Product Cyclopentenone Reductive_Elim->Product

References

A Comparative Spectroscopic Guide to 6-Bromo-5-fluoro-inden-1-one and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise characterization of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 6-Bromo-5-fluoro-inden-1-one and two of its key positional isomers: 5-Bromo-6-fluoro-inden-1-one and 7-Bromo-5-fluoro-inden-1-one. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for researchers in synthesis, quality control, and regulatory affairs.

This guide is structured to provide not just data, but a foundational understanding of why these differences arise, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Visualizing the Isomers

A clear visualization of the isomeric structures is essential for interpreting the subsequent spectroscopic data. The following diagram illustrates the molecular structures of the three indenone isomers discussed in this guide.

Figure 1: Molecular structures of the indenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between positional isomers. The chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) is unique, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectra of these isomers are most informative in the aromatic region. The position and substitution pattern of the bromine and fluorine atoms directly influence the chemical shifts and, more importantly, the coupling constants (J-values) of the aromatic protons.

Key Predictive Insights for ¹H NMR:

  • Chemical Shift: Fluorine's high electronegativity will generally cause protons ortho and para to it to shift downfield (to a higher ppm value). Bromine's effect is less pronounced but also deshielding.

  • Coupling Constants: The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.

    • Ortho coupling (³JHH) is typically the largest (7-10 Hz).

    • Meta coupling (⁴JHH) is smaller (2-3 Hz).

    • Para coupling (⁵JHH) is often negligible or very small (<1 Hz).

  • Proton-Fluorine Coupling: A key diagnostic feature will be the coupling of protons to the ¹⁹F nucleus.

    • Ortho coupling (³JHF) is significant (6-10 Hz).

    • Meta coupling (⁴JHF) is also observable (4-8 Hz).

    • Para coupling (⁵JHF) is smaller but can be present (1-3 Hz).

Comparative ¹H NMR Data (Predicted)

IsomerAromatic Proton 1Aromatic Proton 2Aliphatic Protons (C2-H₂, C3-H₂)
6-Bromo-5-fluoro-inden-1-one H-4 (doublet, ³JHF ≈ 8 Hz)H-7 (singlet or very small coupling)Multiplets (~2.7-3.2 ppm)
5-Bromo-6-fluoro-inden-1-one H-4 (singlet or very small coupling)H-7 (doublet, ⁴JHF ≈ 5 Hz)Multiplets (~2.7-3.2 ppm)
7-Bromo-5-fluoro-inden-1-one H-4 (doublet, ⁴JHF ≈ 6 Hz)H-6 (doublet, ³JHF ≈ 9 Hz)Multiplets (~2.7-3.2 ppm)

Note: These are predicted patterns. Actual spectra may show more complex splitting due to long-range couplings.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the halogen substituents. The most significant feature is the large one-bond carbon-fluorine coupling constant (¹JCF).

Key Predictive Insights for ¹³C NMR:

  • ¹JCF Coupling: The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (typically 240-260 Hz). This is a definitive indicator of the fluorine's position.

  • Multi-bond C-F Coupling: Carbons two (²JCF) and three (³JCF) bonds away from the fluorine will also show smaller couplings (typically 15-25 Hz and 5-10 Hz, respectively).

  • Chemical Shifts: The carbon attached to bromine will be shifted upfield relative to a C-H carbon due to the "heavy atom effect".

Comparative ¹³C NMR Data (Predicted)

IsomerC-F (¹JCF)C-BrOther Aromatic CarbonsCarbonyl (C=O)
6-Bromo-5-fluoro-inden-1-one C-5 (d, ~250 Hz)C-6Distinct shifts with smaller C-F couplings~195-205 ppm
5-Bromo-6-fluoro-inden-1-one C-6 (d, ~250 Hz)C-5Distinct shifts with smaller C-F couplings~195-205 ppm
7-Bromo-5-fluoro-inden-1-one C-5 (d, ~250 Hz)C-7Distinct shifts with smaller C-F couplings~195-205 ppm
¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and straightforward technique for distinguishing these isomers.[1][2] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[3][4]

Key Predictive Insights for ¹⁹F NMR:

  • The ¹⁹F chemical shift will be different for each isomer due to the varying positions of the electron-withdrawing bromine atom and the indenone ring system relative to the fluorine.

  • The signal will be split by coupling to nearby protons (³JHF and ⁴JHF), providing further structural confirmation. Proton-decoupled ¹⁹F NMR will show a singlet for each isomer.

Predicted ¹⁹F NMR Chemical Shift Ranges

IsomerPredicted ¹⁹F Chemical Shift (vs. CFCl₃)
6-Bromo-5-fluoro-inden-1-one -110 to -120 ppm
5-Bromo-6-fluoro-inden-1-one -115 to -125 ppm
7-Bromo-5-fluoro-inden-1-one -105 to -115 ppm

Note: These are estimations. The exact values depend on the solvent and reference standard used.

Experimental Protocols for NMR Spectroscopy

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach.

Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of the indenone isomer for ¹H and ¹⁹F NMR, and 50-75 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial.

  • Transfer: Use a Pasteur pipette to transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR Parameters:

    • Pulse Program: Standard single-pulse experiment, with and without proton decoupling.

    • Spectral Width: ~100 ppm.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans: 32-64.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

While less definitive than NMR for isomer differentiation, IR spectroscopy provides rapid confirmation of key functional groups. The spectra of all three isomers will be broadly similar, dominated by a strong carbonyl (C=O) stretch. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be observed due to variations in the C-Br, C-F, and aromatic C-H bending vibrations.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch
~1710-1730 C=O Stretch (Ketone) - Strong, Characteristic
~1600, ~1480Aromatic C=C Stretch
~1250-1200C-F Stretch
~800-900Aromatic C-H Bend (Out-of-plane)

The precise position of the C-H out-of-plane bending bands can be diagnostic of the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), confirming the molecular weight and providing clues about the structure through fragmentation patterns.

  • Molecular Ion Peak: All three isomers will exhibit a molecular ion peak [M]⁺ at the same m/z value, corresponding to the molecular formula C₉H₆BrFO. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks separated by 2 m/z units ([M]⁺ and [M+2]⁺) with nearly equal intensity. For C₉H₆⁷⁹BrFO, the expected mass is approximately 227.96 Da.[5]

  • Fragmentation: While the initial fragmentation may be similar, the relative abundances of certain fragment ions might differ between isomers. A common and significant fragmentation pathway for indenones is the loss of carbon monoxide (CO), which would result in a fragment ion at [M-28]⁺. The stability of the resulting cation could be subtly influenced by the halogen positions, potentially leading to variations in the [M-CO]⁺/ [M]⁺ intensity ratio.

Conclusion: An Integrated Spectroscopic Approach

Differentiating between the positional isomers of 6-Bromo-5-fluoro-inden-1-one requires a multi-faceted spectroscopic approach.

  • ¹⁹F NMR offers the most direct and unambiguous method for identification, as each isomer will have a unique fluorine chemical shift.

  • ¹H NMR provides a wealth of information through the analysis of aromatic proton chemical shifts and, crucially, the H-H and H-F coupling patterns.

  • ¹³C NMR confirms the carbon skeleton and definitively locates the fluorine atom via the large one-bond C-F coupling constant.

  • IR Spectroscopy serves as a rapid check for the key carbonyl functional group.

  • Mass Spectrometry confirms the molecular weight and elemental composition (Br and F presence).

By integrating the data from these techniques, researchers can confidently identify and distinguish between 6-Bromo-5-fluoro-inden-1-one and its positional isomers, ensuring the structural integrity of their compounds for further research and development.

References

Safety Operating Guide

Navigating the Disposal of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring safe handling and disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated organic compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Core Principles: Understanding the Hazard Profile

This compound is classified as a halogenated organic compound. The presence of bromine and fluorine atoms on the aromatic ring, coupled with the ketone functional group, dictates its chemical reactivity and hazard profile. As an α-halo ketone, the carbon atom adjacent to the carbonyl group is susceptible to nucleophilic attack, making the compound reactive towards a variety of reagents. This inherent reactivity underscores the importance of proper segregation and disposal to prevent unintended and potentially hazardous reactions.

Regulatory Framework: Compliance with EPA Guidelines

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated due to their potential for environmental persistence and toxicity.[3][4] According to 40 CFR Part 268, land disposal of certain halogenated organic compounds is restricted, necessitating treatment to meet specific standards before final disposal.[3][4]

Wastes containing halogenated organic compounds are often assigned specific EPA hazardous waste codes, such as F001 and F002 for spent halogenated solvents.[5][6] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe laboratory waste management.

  • Designate as Halogenated Organic Waste: All waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be classified as "halogenated organic waste."

  • Separate from Other Waste Streams: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or solid waste. Incompatible mixtures can lead to dangerous reactions.[7]

  • Avoid Incompatibilities: Due to its reactivity as an α-halo ketone, this compound should not be mixed with strong bases, strong oxidizing agents, or strong reducing agents.[8][9][10] Contact with bases can initiate dehydrohalogenation or other reactions, potentially generating hazardous byproducts.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a clean, dry, and chemically resistant container with a secure, leak-proof cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound." Also, indicate the primary hazards (e.g., "Irritant," "Toxic"). The date of waste accumulation should also be clearly marked.

Step 3: Waste Accumulation
  • Solid Waste: Collect solid this compound in a designated, labeled container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, liquid waste container.

  • Contaminated Materials: Personal protective equipment (gloves, lab coats), absorbent materials used for spills, and any other items contaminated with the compound must be disposed of as hazardous waste. Place these items in a separate, clearly labeled container.

Step 4: Storage
  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Disposal and Decontamination
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Decontamination:

    • Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.

    • Work Surfaces: Decontaminate work surfaces with a detergent solution followed by a solvent rinse (if appropriate for the surface material). All cleaning materials must be disposed of as hazardous waste.[11]

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table provides general hazard classifications for a structurally similar compound, 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one, which should be considered as potential hazards for the title compound.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Data sourced from PubChem CID 69199585 for 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. These should be considered potential hazards until a specific SDS for this compound is available.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_handling Handling & Segregation cluster_disposal Accumulation & Disposal Start Generation of Waste (Pure compound, solutions, contaminated materials) Classify Classify as 'Halogenated Organic Waste' Start->Classify Segregate Segregate from: - Non-halogenated organics - Aqueous waste - Incompatible chemicals Classify->Segregate Hazard Identified Container Select appropriate, labeled waste container Segregate->Container Store Store in designated Satellite Accumulation Area (SAA) with secondary containment Container->Store Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store->Pickup Decontaminate Decontaminate glassware and work surfaces. Collect rinsate as hazardous waste. Pickup->Decontaminate End Proper Disposal Complete Decontaminate->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.